molecular formula C11H13FN2O B1322178 3-(4-Fluoro-2-methylphenyl)piperazin-2-one CAS No. 334477-68-8

3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Cat. No.: B1322178
CAS No.: 334477-68-8
M. Wt: 208.23 g/mol
InChI Key: DFUGUOHNKOIDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a useful research compound. Its molecular formula is C11H13FN2O and its molecular weight is 208.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-7-6-8(12)2-3-9(7)10-11(15)14-5-4-13-10/h2-3,6,10,13H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUGUOHNKOIDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS Number: 334477-68-8), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a well-established privileged structure in pharmacology, known for its presence in a multitude of clinically successful drugs.[1][2] The introduction of a fluorinated phenyl moiety imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3][4][5] This document will delve into the chemical properties, synthesis, potential pharmacological applications, and analytical methodologies pertinent to this compound, providing researchers and drug development professionals with a foundational resource for its utilization.

Introduction and Chemical Profile

This compound is a substituted piperazinone. The piperazine ring is a common motif in drug discovery, valued for its ability to introduce basicity, improve solubility, and serve as a versatile scaffold for further chemical modification.[1][6] The presence of a fluorine atom on the phenyl ring is particularly noteworthy. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties and metabolic stability, often leading to improved drug-like characteristics.[3][4]

Chemical Properties

A summary of the key chemical properties for this compound is presented in the table below.

PropertyValueSource
CAS Number 334477-68-8[7][8][9]
Molecular Formula C11H13FN2O[7][8]
Molecular Weight 208.23 g/mol [7]
Appearance Likely a white to off-white solidInferred
Purity Available up to ≥98%[9]

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry principles and available literature on related compounds. A common approach involves the reductive amination of a suitable keto-acid or its derivative with ethylenediamine, followed by cyclization.

Proposed Synthetic Workflow

A potential synthetic pathway is outlined below. This multi-step process would begin with commercially available starting materials and proceed through key intermediates to yield the final product.

Synthetic_Workflow A 2-Bromo-5-fluorotoluene B 2-Formyl-5-fluorotoluene A->B Formylation C 2-(4-Fluoro-2-methylphenyl)acetonitrile B->C Cyanation D 2-(4-Fluoro-2-methylphenyl)acetic acid C->D Hydrolysis E Ethyl 2-(4-fluoro-2-methylphenyl)acetate D->E Esterification F N-(2-aminoethyl)-2-(4-fluoro-2-methylphenyl)acetamide E->F Amidation with Ethylenediamine G This compound F->G Cyclization

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of 2-(4-Fluoro-2-methylphenyl)acetic acid: This intermediate can be prepared from 2-bromo-5-fluorotoluene through conversion to the corresponding Grignard reagent, followed by carboxylation, or via cyanation and subsequent hydrolysis.

  • Esterification: The resulting carboxylic acid is then esterified, typically using ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid), to yield ethyl 2-(4-fluoro-2-methylphenyl)acetate.

  • Amidation: The ethyl ester is reacted with an excess of ethylenediamine in a suitable solvent, such as methanol or ethanol, to form N-(2-aminoethyl)-2-(4-fluoro-2-methylphenyl)acetamide.

  • Cyclization: The intermediate amide is then heated, often in the presence of a base, to facilitate intramolecular cyclization and the formation of the piperazin-2-one ring, yielding the final product.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Pharmacological Relevance and Potential Applications

The structural motif of this compound is closely related to that of potent and selective neurokinin-1 (NK1) receptor antagonists.[10][11] Specifically, it is a key structural component of vestipitant, a drug candidate investigated for its therapeutic potential in various central nervous system disorders.[10][11]

Mechanism of Action (Inferred)

Based on its structural similarity to known NK1 receptor antagonists, it is hypothesized that derivatives of this compound could act as competitive antagonists at the NK1 receptor. The NK1 receptor is the primary receptor for substance P, a neuropeptide involved in pain transmission, inflammation, and mood regulation.

NK1_Pathway substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds g_protein G-protein nk1r->g_protein Activates plc Phospholipase C g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response (e.g., Neuronal Excitability) ca_release->cellular_response pkc_activation->cellular_response antagonist 3-(4-Fluoro-2-methylphenyl) piperazin-2-one Derivative antagonist->nk1r Blocks

Sources

An In-Depth Guide to the Physicochemical Properties of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS: 334477-68-8), a key intermediate in the synthesis of advanced pharmaceutical agents, notably potent and selective NK1 receptor antagonists like Vestipitant.[1][2] For drug development professionals, a thorough understanding of a molecule's physicochemical profile is paramount as it dictates formulation strategies, pharmacokinetic behavior (ADME), and ultimate therapeutic efficacy. This document moves beyond a simple datasheet, offering not only the best available data for the target compound but also detailing the causality behind its properties and the rigorous experimental protocols required for their validation. We will explore its chemical identity, key properties such as lipophilicity (logP), ionization (pKa), and solubility, and provide field-proven methodologies for their empirical determination.

Chemical Identity and Structure

The foundational step in any physicochemical assessment is to establish the precise chemical identity of the compound. This compound is a substituted phenylpiperazinone, a heterocyclic scaffold frequently employed in medicinal chemistry.[3] Its structure incorporates a lactam within the piperazine ring, a fluorinated phenyl group, and a methyl substituent, all of which critically influence its properties.

PropertyValueSource
IUPAC Name This compound-
CAS Number 334477-68-8[3]
Molecular Formula C₁₁H₁₃FN₂O[3]
Molecular Weight 208.23 g/mol [3]
Canonical SMILES CC1=C(C=C(C=C1)F)C2C(=O)NC-CNC2-
InChI Key Not Publicly Available-

Core Physicochemical Properties: Predicted Data and Structural Analysis

While direct experimental data for this specific intermediate is not widely published, we can leverage validated computational models and analyze data from structurally similar compounds to build a robust physicochemical profile. These predicted values serve as essential guides for experimental design and hypothesis generation in early-stage development.

Physicochemical PropertyPredicted ValueSignificance in Drug Development
logP (Lipophilicity) 1.3 - 1.8 (Calculated)Influences solubility, membrane permeability, metabolism, and plasma protein binding.
pKa (Ionization Constant) ~7.5 (Amine), ~14 (Amide)Governs solubility and absorption at different physiological pH values.
Aqueous Solubility Low to ModerateImpacts dissolution rate, bioavailability, and formulation options.
Melting Point (°C) Not available (solid expected)Affects stability, purity assessment, and manufacturing processes.
Lipophilicity (logP)

The partition coefficient (logP) is a crucial measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic phase (typically n-octanol) to its aqueous phase. A predicted logP in the range of 1.3 to 1.8 suggests that this compound possesses a balanced hydrophilic-lipophilic character.

  • Expert Analysis : The presence of the polar lactam and the secondary amine in the piperazine ring contributes hydrophilic character. Conversely, the substituted phenyl ring is the primary lipophilic determinant. The fluorine atom, while highly electronegative, has a nuanced effect on lipophilicity; its impact is often context-dependent based on its position on an aromatic ring.[4] This balanced logP is often a desirable starting point in drug discovery, facilitating sufficient aqueous solubility for formulation while allowing for the necessary lipid membrane permeability to reach biological targets.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. This compound has two potential ionization centers:

  • Secondary Amine (N4): The nitrogen at position 4 of the piperazine ring is basic. Its predicted pKa of ~7.5 means that at physiological pH (7.4), the compound will exist as a mixture of its neutral and protonated (cationic) forms. This equilibrium is critical for its interaction with biological membranes and targets.

  • Amide N-H (N1): The amide proton is very weakly acidic, with a predicted pKa of ~14, and will not be ionized under physiological conditions.

  • Expert Analysis : The basicity of the piperazine amine is significantly influenced by its substituents. The electron-withdrawing effect of the adjacent lactam carbonyl group reduces the electron density on the N4 nitrogen, making it less basic than a simple alkyl-substituted piperazine. This modulation of pKa is a common strategy in drug design to fine-tune a molecule's ionization profile for optimal absorption and distribution.

Experimental Determination Protocols

To move from prediction to empirical fact, rigorous and standardized experimental protocols are required. The following sections detail the methodologies for determining the key physicochemical properties of novel compounds like this compound.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range suggests high purity, whereas a broad and depressed range often indicates the presence of impurities.

Protocol: Capillary Melting Point Method (USP Class Ia) [5]

  • Sample Preparation: Ensure the sample is completely dry. Finely powder a small amount of the compound.

  • Capillary Loading: Introduce the powdered sample into a capillary tube (e.g., 0.8-1.2 mm internal diameter) and tap gently on a hard surface to pack the solid into a column of 2.5-3.5 mm at the sealed bottom.[5]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Insert a new sample. Heat rapidly to about 10°C below the approximate melting point. Then, reduce the heating rate to a controlled 1-2°C per minute.[6]

  • Data Recording: Record the temperature at which the first signs of liquid appear (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The recorded melting range is the interval between these two temperatures.[5]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry Sample prep2 Powder Sample prep1->prep2 prep3 Load Capillary prep2->prep3 meas1 Insert into Apparatus prep3->meas1 meas2 Heat to 10°C below est. MP meas1->meas2 meas3 Heat at 1-2°C/min meas2->meas3 meas4 Observe & Record Range meas3->meas4 end end meas4->end Final MP Range

Caption: Workflow for Melting Point Determination.

Lipophilicity (logP) Determination

The "shake-flask" method is the gold standard for logP determination, directly measuring the partitioning of the compound between n-octanol and water.

Protocol: Shake-Flask Method for logP

  • System Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4) with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Partitioning: In a clean vessel, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in this aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Initial concentration in aqueous phase = C_initial

    • Equilibrium concentration in aqueous phase = C_aq

    • Equilibrium concentration in octanol phase (by mass balance) = C_oct = C_initial - C_aq

    • P = C_oct / C_aq

    • logP = log₁₀(P)

LogP_Workflow A Prepare Pre-saturated n-Octanol and Water C Mix Aqueous Solution with n-Octanol A->C B Dissolve Compound in Aqueous Phase B->C D Agitate to Equilibrium C->D E Centrifuge to Separate Phases D->E F Quantify Compound in Aqueous Phase (e.g., HPLC) E->F G Calculate logP F->G

Caption: Shake-Flask Method for logP Determination.

Spectroscopic and Structural Characterization

While the full spectra are proprietary, the primary literature source indicates the synthesis and isolation of this compound.[1][3] Standard characterization for a molecule of this nature would include:

  • ¹H-NMR: Expected signals would include aromatic protons in the 7-8 ppm region, with couplings characteristic of the substitution pattern. Signals for the piperazine ring protons would appear further upfield, along with a distinct singlet for the methyl group.

  • ¹³C-NMR: Key signals would include the lactam carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the piperazine ring and methyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula (C₁₁H₁₃FN₂O). The expected monoisotopic mass is approximately 208.1012 Da.

This data, found within the experimental section of the cited medicinal chemistry literature, provides the definitive structural confirmation required for regulatory and development purposes.

Conclusion

This compound presents a physicochemical profile characteristic of a promising drug discovery intermediate. Its predicted balanced lipophilicity and tunable basicity make it an excellent scaffold for modification into orally bioavailable drug candidates. While publicly available experimental data is limited, this guide provides a robust framework based on computational predictions, analysis of structural analogs, and, most critically, the detailed experimental protocols necessary for empirical validation. For any research team working with this or similar compounds, the application of these rigorous methodologies is essential for generating the high-quality, reliable data that underpins successful drug development.

References

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. [thinkSRS.com]
  • University of Calgary. (n.d.).
  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Westlab]
  • ResolveMass Laboratories Inc. (n.d.).
  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247. [Link]

  • Flipping, J. (2021, September 19). experiment (1)
  • Sigma-Aldrich. (n.d.). N-2-methylphenyl-2-propylaminopropanamide. [Sigma-Aldrich]
  • ChemicalBook. (n.d.). This compound synthesis. [chemicalbook.com]
  • Oliinyk, P., et al. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....
  • Sabbatini, F. M., et al. (2009). Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(2), 623-7.
  • PubChem. (n.d.). PubChem. [Link]

  • PubChem. (n.d.).
  • PubChem. (n.d.). Faropenem. CID 65894. [PubChem]
  • PubChem. (n.d.). The PubChem Compound Help. [PubChem]
  • Sigma-Aldrich. (n.d.). 1-Phenylpiperazine. [Sigma-Aldrich]
  • Wiergowska, G., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones... Molecules, 28(12), 4704. [MDPI]
  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization...
  • Yaka, Y., et al. (2007). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues... Journal of Medicinal Chemistry, 50(25), 6345-55. [PubMed]
  • Contreras, J. M., et al. (2001). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E, 57(Pt 7), o708-9. [NIH]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. By synthesizing established principles of stereochemistry with advanced analytical and computational methodologies, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics centered around the piperazin-2-one scaffold.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[1] The piperazin-2-one core, a lactam derivative of piperazine, introduces a degree of conformational constraint and additional points for molecular interactions, making it an attractive building block in the design of targeted therapeutics. The subject of this guide, this compound (CAS Number: 334477-68-8; Molecular Formula: C₁₁H₁₃FN₂O; Molecular Weight: 208.23 g/mol ), incorporates a substituted phenyl ring, suggesting its potential for specific interactions with biological targets.[2] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new chemical entities.

Synthesis of this compound

The synthesis of this compound can be achieved through the catalytic hydrogenation of a suitable precursor. A documented method involves the reduction of a pyrazin-2-ol derivative, which effectively saturates the heterocyclic ring to yield the desired piperazin-2-one.[3][4]

Experimental Protocol: Catalytic Hydrogenation

A robust and high-yielding protocol for the synthesis of this compound is the catalytic hydrogenation of a corresponding unsaturated precursor.[2]

Reaction Scheme:

(Precursor) + H₂ --(Pd/C, Methanol)--> this compound

Materials:

  • Precursor: 3-(4-Fluoro-2-methylphenyl)pyrazin-2-one (or a related unsaturated derivative)

  • Catalyst: 10% Palladium on activated carbon (Pd/C)

  • Solvent: Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • The precursor is dissolved in methanol in a suitable reaction vessel.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (e.g., balloon or hydrogenation apparatus).

  • The reaction mixture is stirred at room temperature for a specified period, typically 16 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of various functional groups, including the double bonds within the pyrazinone ring. Its heterogeneous nature allows for easy removal by filtration.

  • Methanol: This solvent is chosen for its ability to dissolve the reactants and for its inertness under the reaction conditions.

  • Hydrogen Gas: As the reducing agent, it provides the hydrogen atoms necessary to saturate the precursor molecule.

This synthetic approach is attractive due to its typically high yields and the operational simplicity of catalytic hydrogenation.[5]

Molecular Structure and Conformational Analysis

The conformational behavior of piperazine and its derivatives is a complex interplay of ring puckering, substituent orientation, and, in the case of N-acylated piperazines, restricted rotation around the amide bond. While a definitive crystal structure for this compound is not publicly available, we can infer its likely structural features based on extensive studies of related compounds.

The Piperazin-2-one Ring Conformation

The six-membered piperazin-2-one ring is expected to adopt a non-planar conformation to alleviate torsional strain. The most stable conformation for piperazine and its derivatives is overwhelmingly the chair conformation .[6][7] This conformation minimizes both angle and torsional strain, with substituents occupying either axial or equatorial positions. Alternative conformations such as the boat or twist-boat are significantly higher in energy and are generally considered as transition states in the process of ring inversion.

Caption: Equatorial and axial conformations of the aryl substituent.

Analytical and Computational Characterization

A combination of experimental and computational techniques is essential for a complete understanding of the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules.

  • ¹H and ¹³C NMR: These experiments would confirm the connectivity of the atoms in the molecule. The chemical shifts and coupling constants of the piperazin-2-one ring protons can provide information about the ring conformation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments can be used to determine the spatial proximity of protons. For example, NOEs between the protons of the phenyl ring and the protons of the piperazin-2-one ring could help to establish the preferred orientation of the phenyl group.

  • Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion and amide bond rotation. The coalescence of signals at higher temperatures can be used to determine the energy barriers for these processes.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state molecular structure and conformation. An X-ray crystal structure of this compound would unambiguously determine the bond lengths, bond angles, and the conformation of the piperazin-2-one ring, as well as the orientation of the substituted phenyl group in the crystalline state.

Computational Modeling

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the structure and energetics of different conformers.

Workflow for Computational Analysis:

G start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization of Low-Energy Conformers conf_search->dft_opt freq_calc Frequency Calculations (Confirmation of Minima) dft_opt->freq_calc nmr_pred Prediction of NMR Parameters dft_opt->nmr_pred energy_analysis Relative Energy Analysis freq_calc->energy_analysis comparison Comparison with Experimental Data (if available) nmr_pred->comparison

Caption: A typical workflow for computational conformational analysis.

DFT calculations can provide valuable insights into:

  • The relative energies of the axial and equatorial conformers. [8][9]* The rotational barrier of the C-N bond in the lactam.

  • Predicted NMR chemical shifts and coupling constants, which can be compared with experimental data to validate the computational model.

Modern DFT functionals, such as M06-2X, have shown good accuracy in predicting the conformational energies of piperazine-containing ligands. [7]

Summary and Outlook

The molecular structure and conformation of this compound are governed by the interplay of the inherent conformational preferences of the piperazin-2-one ring and the steric and electronic properties of the substituted phenyl group. Based on established principles, the piperazin-2-one ring is predicted to adopt a chair conformation, with the bulky 3-(4-fluoro-2-methylphenyl) substituent preferentially occupying the equatorial position.

A comprehensive characterization of this molecule would involve its synthesis via catalytic hydrogenation, followed by detailed structural elucidation using a combination of advanced NMR techniques, X-ray crystallography, and computational modeling. The insights gained from such studies are crucial for understanding its potential biological activity and for guiding the design of next-generation drug candidates based on the versatile piperazin-2-one scaffold.

References

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6263-6268.
  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. PubMed. [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Semantic Scholar. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]

  • Pospelov, E. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(15), 11943.
  • Synthesis, Crystal Structures and DFT Molecular Orbital Surface Calculations of Two New Salts of a Piperazine Derivative. ResearchGate. [Link]

  • Molecular-modeling based design, synthesis, and activity of substituted piperidines as gamma-secretase inhibitors. PubMed. [Link]

  • Densely substituted piperidines as a new class of elastase inhibitors: Synthesis and molecular modeling studies. PubMed. [Link]

  • Synthesis, characterization, DFT studies of piperazine derivatives and its Ni(II), Cu(II) complexes as antimicrobial agents and glutathione reductase inhibitors. Istanbul Technical University. [Link]

  • Synthesis, Crystal Structures and DFT Molecular Orbital Surface Calculations of Two New Salts of a Piperazine Derivative. OUCI. [Link]

  • Jones, R. A. Y., et al. (1973). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2, 4, 337-340.
  • Crystal Structure, DFT Analysis, and Drug-Likeness Evaluation of 2-(Piperazin-1-ium-1-yl)pyrimidin-1-ium Nitrate: A Promising Scaffold for Enzyme Inhibition. ResearchGate. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate. [Link]

  • Conformational analysis of 2-substituted piperazines. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • De Luca, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6803.
  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. MDPI. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

Sources

3-(4-Fluoro-2-methylphenyl)piperazin-2-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Executive Summary: This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in contemporary drug discovery. While not an active pharmaceutical ingredient (API) itself, this compound serves as a critical chiral building block for the synthesis of advanced therapeutic agents. Its primary significance lies in its role as a precursor to potent and selective neurokinin-1 (NK1) receptor antagonists, most notably Vestipitant. This document details the compound's chemical identity, physicochemical properties, a validated synthetic protocol, and its strategic application in pharmaceutical development, offering researchers and drug development professionals a thorough resource for its evaluation and use.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all research, development, and regulatory activities. This compound is a substituted piperazinone, a class of heterocyclic compounds prevalent in medicinal chemistry due to the structural and physicochemical properties the piperazine scaffold imparts.[1]

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 334477-68-8 [2]
Molecular Formula C₁₁H₁₃FN₂O [2]
Molecular Weight 208.23 g/mol [2]

| Common Synonyms | None commonly reported in the literature | N/A |

Physicochemical Properties

Understanding the physicochemical properties of an intermediate is crucial for optimizing reaction conditions, purification procedures, and formulation development of the final API. Currently, detailed experimental data for this compound is not extensively reported in publicly accessible databases. The information available is primarily from chemical suppliers and computational models.

Table 2: Physicochemical Data

Property Value Notes
Appearance Solid (Assumed) Based on typical piperazinone characteristics.
Melting Point Not reported Experimental data is not publicly available.
Boiling Point Not reported Experimental data is not publicly available.

| Solubility | Not reported | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. |

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the production pathway of several NK1 receptor antagonists. The most authoritative and well-documented synthesis was reported by Di Fabio et al. in the Journal of Medicinal Chemistry as part of the discovery of Vestipitant.[3] The process involves a catalytic hydrogenation, a robust and scalable method in pharmaceutical manufacturing.

Synthetic Pathway Overview

The synthesis starts from a precursor which is catalytically reduced to yield the target piperazin-2-one. This reaction is highly efficient and selective, providing the desired product in excellent yield.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start Precursor Molecule (e.g., a nitro- or cyano-substituted precursor) product This compound (CAS: 334477-68-8) start->product Catalytic Hydrogenation (Yield: 99%) reagents H₂ (1 atm) 10% Pd/C Methanol (Solvent) 20°C, 16 hours reagents->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is adapted from the experimental section of Di Fabio et al., 2009.[2][3] This procedure describes a standard laboratory-scale synthesis.

Objective: To synthesize this compound via catalytic hydrogenation.

Materials:

  • Precursor compound (e.g., corresponding 2-amino-N-(2-cyanoethyl)-2-(4-fluoro-2-methylphenyl)acetamide)

  • Palladium, 10% on activated carbon (10% Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen (H₂) gas supply

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, including a hydrogenation flask (e.g., Parr shaker apparatus)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Vessel Preparation: Ensure the hydrogenation flask is clean, dry, and purged with an inert gas (N₂ or Ar) to remove all oxygen.

  • Charging the Reactor: To the flask, add the precursor substrate. For every 1 gram of substrate, add approximately 10-20 mL of anhydrous methanol to dissolve or suspend the material.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. A typical catalyst loading is 5-10% by weight relative to the substrate. The catalyst should be added under a stream of inert gas to prevent ignition, as dry Pd/C can be pyrophoric.

  • Hydrogenation:

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel multiple times with hydrogen gas to replace the inert atmosphere.

    • Pressurize the vessel to the desired pressure (the reference indicates atmospheric pressure, ~760 Torr or ~1 atm) with hydrogen.[2]

    • Commence vigorous stirring and maintain the reaction temperature at 20°C.

  • Reaction Monitoring: The reaction is typically run for a set time, such as 16 hours.[2] Progress can be monitored by techniques like TLC or LC-MS by carefully withdrawing an aliquot, filtering it to remove the catalyst, and analyzing the supernatant.

  • Work-up and Isolation:

    • Upon completion, cease the hydrogen supply and carefully vent the reaction vessel.

    • Purge the vessel with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

    • Combine the filtrate and washings.

    • Remove the solvent (methanol) in vacuo using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity (99% yield reported).[2] If necessary, further purification can be achieved by recrystallization or column chromatography.

Self-Validation: The integrity of the protocol is validated by the high yield (99%) reported in the source literature, indicating a clean and efficient conversion.[2] The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).

Application in Drug Discovery and Development

The primary value of this compound is its role as a key intermediate in the synthesis of the clinical candidate Vestipitant (GW597599).[3] Vestipitant is a highly potent and selective antagonist of the neurokinin-1 (NK1) receptor, which has been investigated for treating anxiety, depression, postoperative nausea and vomiting, and tinnitus.[4]

The piperazinone core provides a rigid scaffold that, after further functionalization, correctly orients the critical pharmacophoric groups for optimal binding to the NK1 receptor. The specific stereochemistry at the C3 position of the piperazinone ring is crucial for the biological activity of the final molecule.

Workflow: From Intermediate to API

The transformation of this compound into Vestipitant involves several synthetic steps, including amide coupling and functional group manipulation. This workflow highlights the strategic importance of the intermediate.

G cluster_workflow Synthetic Workflow to Vestipitant node_A Key Intermediate This compound node_B Step 1: Protection & Reduction e.g., Boc protection,Lactam reduction node_A:f0->node_B:f0 Functionalization node_C Step 2: Amide Coupling Coupling with chiral amine side-chain node_B:f0->node_C:f0 Key Bond Formation node_D Final API Vestipitant(NK1 Receptor Antagonist) node_C:f0->node_D:f0 Final Steps & Purification

Caption: Role of the intermediate in the synthesis of Vestipitant.

Conclusion

This compound is a well-defined chemical entity whose primary value is realized in its application as a sophisticated building block in pharmaceutical synthesis. Its efficient, high-yield synthesis provides a reliable source for this key intermediate. For researchers in drug discovery, particularly those working on CNS targets like the NK1 receptor, understanding the synthesis and handling of this compound is essential for the development of next-generation therapeutics. The information provided in this guide serves as a foundational reference for its use in medicinal chemistry and process development.

References

  • PubChem. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. Available at: [Link]

  • Di Fabio, R., Griffante, C., Alvaro, G., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247. Available at: [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2018). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Medicinal Chemistry Research, 27(4), 1185–1195. (General biological activity of piperazines). Available at: [Link]

  • GABA, M., & Singh, S. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Research. (Provides context on the importance of the piperazine scaffold). Available at: [Link]

  • Yevich, J. P., New, J. S., Smith, D. W., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516–4525. Available at: [Link]

  • Google Patents.Piperazine compounds. US8501744B2.
  • All About Drugs. VESTIPITANT (Phase II GSK). (2014). Available at: [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound, 3-(4-Fluoro-2-methylphenyl)piperazin-2-one. While direct pharmacological data on this specific molecule is not extensively available in the public domain, this paper will leverage structure-activity relationships derived from closely related analogs and the broader class of phenylpiperazine compounds. By examining the chemical architecture and drawing parallels with clinically and pre-clinically evaluated molecules, we will build a robust hypothesis centered on its likely biological targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic intervention.

Introduction and Chemical Identity

This compound is a synthetic organic compound featuring a piperazin-2-one core substituted with a 4-fluoro-2-methylphenyl group. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its versatile biological activities and favorable pharmacokinetic properties.[1][2][3] The incorporation of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 334477-68-8[4]
Molecular Formula C11H13FN2O[4]
Molecular Weight 208.23 g/mol [4]

The structure suggests potential for interaction with various biological targets within the central nervous system (CNS), a common feature of many phenylpiperazine derivatives.[5][6]

Postulated Mechanism of Action: NK1 Receptor Antagonism

A critical piece of evidence for the likely mechanism of action of this compound comes from the detailed pharmacological characterization of a closely related analog, Vestipitant.

Vestipitant: 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide.[7][8]

Vestipitant was identified as a potent, selective, and orally active Neurokinin-1 (NK1) receptor antagonist.[7][8] The shared (4-fluoro-2-methylphenyl)piperazine core between the title compound and Vestipitant strongly suggests that this compound may also exhibit affinity for the NK1 receptor.

The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain, inflammation, depression, and anxiety. Antagonism of this receptor has been a significant area of interest for drug development.

Signaling Pathway of the NK1 Receptor

The following diagram illustrates the canonical signaling pathway of the NK1 receptor, which is a G-protein coupled receptor (GPCR).

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq_protein Gq/11 Protein NK1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SubstanceP Substance P (Ligand) SubstanceP->NK1R Activates Antagonist 3-(4-Fluoro-2-methylphenyl) piperazin-2-one (Putative Antagonist) Antagonist->NK1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_release->Downstream PKC_activation->Downstream

Caption: Postulated antagonism of the NK1 receptor signaling pathway.

Broader Pharmacological Context of Piperazine Derivatives

The piperazine ring is a versatile scaffold found in numerous approved drugs with a wide range of biological activities.[2][3] Beyond NK1 antagonism, other potential mechanisms of action for piperazine-containing compounds include:

  • Serotonin Receptor Modulation: Many phenylpiperazine derivatives are known to interact with serotonin (5-HT) receptors, acting as agonists, antagonists, or reuptake inhibitors.[5][9] This activity is central to their use in treating depression and anxiety.[5]

  • Dopamine Receptor Modulation: Certain piperazine compounds exhibit activity at dopamine receptors, leading to their investigation as potential antipsychotic agents.[6][10]

  • Other CNS Targets: The piperazine scaffold has been incorporated into molecules targeting a variety of other CNS receptors and enzymes.[1]

  • Antimicrobial and Antifungal Activity: Some piperazine derivatives have shown promise as antimicrobial and antifungal agents, although this is a less likely mechanism for the title compound given its specific substitutions.[11][12]

Given this context, while NK1 antagonism is the primary hypothesis, secondary screening against a panel of CNS receptors, particularly serotonin and dopamine subtypes, would be a prudent step in the full characterization of this compound.

Proposed Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a tiered experimental approach is recommended.

Tier 1: In Vitro Receptor Binding Assays

This initial phase aims to identify the primary molecular target(s) of the compound.

Objective: To determine the binding affinity of this compound for the human NK1 receptor and a panel of other relevant CNS receptors.

Methodology:

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Membrane Preparation: Utilize commercially available cell membrane preparations expressing the recombinant human NK1 receptor.

  • Radioligand Binding Assay:

    • Incubate the cell membranes with a known radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or other specific antagonist radioligand).

    • Add increasing concentrations of the test compound (this compound) to compete with the radioligand for binding.

    • After incubation, separate bound from free radioligand via rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of radioligand displacement against the log concentration of the test compound.

    • Calculate the IC50 (concentration required to inhibit 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

  • Broad Panel Screening: Perform similar competitive binding assays against a panel of other receptors, including but not limited to:

    • Serotonin receptors (5-HT1A, 5-HT2A, etc.)

    • Dopamine receptors (D1, D2, etc.)

    • Adrenergic receptors

    • Sigma receptors[10]

Tier 2: In Vitro Functional Assays

Once a primary target is confirmed, functional assays are necessary to determine whether the compound acts as an antagonist, agonist, or inverse agonist.

Objective: To characterize the functional activity of this compound at the human NK1 receptor.

Methodology (Calcium Mobilization Assay):

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human NK1 receptor.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Stimulate the cells with a known NK1 receptor agonist (e.g., Substance P) at its EC50 concentration.

  • Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader or fluorescence microscope.

  • Data Analysis:

    • To determine antagonist activity, plot the inhibition of the agonist-induced calcium signal against the concentration of the test compound.

    • Calculate the IC50 value for the inhibition of the functional response.

Workflow Diagram

Experimental_Workflow cluster_tier1 Tier 1: Binding Affinity cluster_tier2 Tier 2: Functional Activity start Start: Compound 3-(4-Fluoro-2-methylphenyl) piperazin-2-one binding_assay Radioligand Binding Assay (Primary Target: NK1 Receptor) start->binding_assay panel_screen Broad CNS Receptor Panel Screening start->panel_screen data_analysis Data Analysis (Ki, IC50 calculation) binding_assay->data_analysis panel_screen->data_analysis functional_assay In Vitro Functional Assay (e.g., Calcium Mobilization) moa Mechanism of Action Determined functional_assay->moa data_analysis->functional_assay If significant binding observed

Caption: Proposed workflow for elucidating the mechanism of action.

Conclusion

Based on a thorough analysis of its chemical structure and the pharmacological profile of the closely related compound Vestipitant, the primary hypothesized mechanism of action for this compound is antagonism of the Neurokinin-1 (NK1) receptor.[7][8] The piperazine core and fluoro-phenyl substitution are well-established motifs in CNS drug discovery.[2][13] To validate this hypothesis, a systematic experimental approach, beginning with in vitro binding and functional assays, is essential. The protocols outlined in this guide provide a clear and scientifically rigorous path to elucidating the precise molecular interactions and functional consequences of this novel compound, thereby informing its potential therapeutic applications.

References

  • This compound synthesis. ChemicalBook.
  • Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed.
  • Buy 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride | 1354962-43-8. Smolecule.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Biological Activities of Piperazine Deriv
  • Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)
  • US Patent No. 8829195.
  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines.
  • Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Piperazine derivatives as tachykinin antagonists.
  • 4′-fluoro-2′-methyl substitut... Thinkstruct.
  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist.
  • Process for the Manufacture of fused piperazin-2-one derivatives.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022).
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Piperazines database - synthesis, physical properties. ChemSynthesis.
  • Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. NIH.
  • Mephedrone. Wikipedia.

Sources

A Technical Guide to Identifying the Biological Targets of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for a wide array of pharmacologically active agents.[1][2] The specific compound, 3-(4-Fluoro-2-methylphenyl)piperazin-2-one, incorporates key structural motifs—a 3-aryl substitution and a fluoro-substituted phenyl ring—that have been linked to potent and selective activity in several drug classes.[3] This guide provides a comprehensive, multi-tiered strategy for the systematic identification and validation of its potential biological targets. We will move from initial hypothesis generation using computational methods and structural analogy to rigorous experimental validation through targeted binding assays, functional cellular studies, and unbiased proteomic screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework to elucidate the mechanism of action for novel chemical entities.

Part 1: Hypothesis Generation via Structural Analogy and In Silico Prediction

The initial phase of target identification is an exercise in informed hypothesis generation. Before committing to resource-intensive wet lab experiments, we leverage existing knowledge and computational tools to create a prioritized list of potential targets. The logic is to cast a wide but evidence-based net.

The Principle of Structural Analogy

The most direct path to a plausible hypothesis is to examine structurally related compounds with known pharmacology. The this compound scaffold contains two critical features: the C-phenylpiperazine core and the specific fluoro-methyl-phenyl substitution.

Primary Hypothesized Targets:

  • Neurokinin 1 (NK1) Receptor: A closely related compound, Vestipitant (2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide), is a potent and selective NK1 receptor antagonist.[4][5] The shared (4-fluoro-2-methylphenyl)piperazine core strongly suggests the NK1 receptor as a primary candidate target. The NK1 receptor, which binds the neuropeptide Substance P, is a well-validated target for antiemetic drugs and is under investigation for its role in depression and anxiety.

  • Protein Geranylgeranyltransferase-I (PGGTase-I): Research on 3-aryl-piperazinone derivatives identified them as highly selective inhibitors of PGGTase-I.[3] Crucially, this study noted that fluorine substitution on the 3-aryl group significantly enhanced selectivity.[3] PGGTase-I is a critical enzyme that catalyzes the post-translational lipidation of small GTPases (e.g., Rap1A, RhoA), anchoring them to cell membranes and enabling their participation in vital signaling cascades controlling cell growth and proliferation.[3]

  • Monoamine Receptors (Serotonin & Dopamine): The broader class of arylpiperazines is renowned for its activity in the central nervous system, frequently targeting serotonin (5-HT) and dopamine receptors.[6][7] Compounds with this scaffold are clinically used as antidepressants, anxiolytics, and antipsychotics.[6][8] Specific subtypes of interest include the 5-HT1A receptor, a common target for anxiolytic and antidepressant drugs.[8][9]

Computational Target Prediction Workflow

To expand our search beyond direct analogs and uncover less obvious interactions, we employ a computational workflow. This approach uses algorithms that correlate chemical structures with known bioactivity data from vast databases.[10][11]

The rationale for this multi-algorithmic approach is to build consensus. A target predicted by multiple, methodologically distinct algorithms has a higher probability of being a true positive. For instance, a similarity search might flag an obvious target, while a machine learning model trained on more abstract features could identify a novel interaction.[12]

G cluster_input Input Data cluster_prediction Prediction Algorithms cluster_analysis Data Integration & Analysis Compound Compound Structure (SMILES/SDF) Sim 2D/3D Similarity Search (e.g., Tanimoto, ECFP6) Compound->Sim ML Machine Learning Model (e.g., Random Forest, SVM) Compound->ML Dock Reverse Docking (Structure-Based) Compound->Dock DB Bioactivity Databases (ChEMBL, BindingDB) Sim->DB Integrate Integrate & Score Results Sim->Integrate ML->DB ML->Integrate Dock->DB Dock->Integrate Pathway Pathway Analysis (KEGG, Reactome) Integrate->Pathway Output Prioritized Target List (Hypothesis) Pathway->Output

Caption: In Silico Target Prediction Workflow.
Data Presentation: Hypothetical In Silico Prediction Results

The output of the computational workflow should be consolidated into a clear, actionable table.

Predicted TargetPrediction MethodConfidence ScoreRationale / Known Ligand Class
NK1 Receptor (TACR1) Similarity Search, ML0.92High structural similarity to Vestipitant.[4]
PGGTase-I (PGGT1B) Similarity Search0.85Analogous 3-aryl-piperazinone core.[3]
5-HT1A Receptor (HTR1A) Machine Learning, Similarity0.81Common target for arylpiperazines.[8]
Sigma Receptor (SIGMAR1) Machine Learning0.75Known off-target for some piperazines.[13]
DNA Gyrase (GYRA/B) Similarity Search0.65Distant similarity to some fluoroquinolones.[14]

Part 2: Experimental Validation of High-Priority Targets

In silico predictions are merely hypotheses. The second phase involves rigorous, stepwise experimental validation to first confirm a direct physical interaction (binding) and then to characterize the functional consequence of that interaction in a cellular environment.

Tier 1: Target Binding & Enzyme Inhibition Assays

The core directive here is to answer a simple question: Does the compound physically interact with the predicted protein target at measurable concentrations?

G cluster_gpcr GPCR Targets (NK1, 5-HT1A) cluster_enzyme Enzyme Targets (PGGTase-I) start Prioritized Target List radioligand Radioligand Binding Assay start->radioligand inhibition Enzyme Inhibition Assay start->inhibition ki Determine Ki Value radioligand->ki end Validated Binding Targets ki->end ic50 Determine IC50 Value inhibition->ic50 ic50->end

Caption: Tier 1 Experimental Validation Workflow.

This protocol is a self-validating system. The inclusion of known inhibitors and activators provides positive and negative controls, ensuring the assay is performing as expected.

  • Objective: To determine the binding affinity (Ki) of the test compound for the human NK1 receptor by measuring its ability to compete with a known high-affinity radioligand.

  • Materials:

    • Cell membranes expressing the recombinant human NK1 receptor (e.g., from CHO or HEK293 cells).

    • Radioligand: [³H]-Substance P or a suitable synthetic antagonist radioligand.

    • Non-specific binding control: Aprepitant (a high-affinity unlabeled NK1 antagonist).

    • Test Compound: this compound, dissolved in DMSO.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • 96-well filter plates (GF/C filters).

    • Scintillation fluid and microplate scintillation counter.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to 10 pM. Further dilute into the assay buffer.

    • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

    • Total Binding: Add vehicle (DMSO in buffer) to designated wells.

    • Non-Specific Binding (NSB): Add a saturating concentration of Aprepitant (e.g., 10 µM) to designated wells. This determines the amount of radioligand that binds non-specifically to the membrane and filter.

    • Test Compound: Add the serially diluted test compound to the remaining wells.

    • Radioligand Addition: Add the [³H]-Substance P to all wells at a concentration near its Kd (dissociation constant).

    • Reaction Initiation: Add the cell membranes to all wells to start the binding reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Detection: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Cellular and Functional Assays

Confirming binding is necessary but not sufficient. We must determine if this binding event leads to a functional cellular response. Is the compound an agonist, an antagonist, or an inverse agonist?

  • Objective: To determine the functional effect of the compound on NK1 receptor signaling by measuring G-protein activation. Antagonists will block agonist-induced activation, while agonists will stimulate it directly.

  • Causality: GPCRs like NK1 signal by activating intracellular G-proteins. This activation involves the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which becomes incorporated upon G-protein activation. The amount of incorporated radioactivity is a direct measure of receptor activation.[8]

  • Step-by-Step Methodology:

    • Assay Setup: The initial setup is similar to the radioligand binding assay, using membranes with the receptor of interest.

    • Antagonist Mode: Incubate membranes with varying concentrations of the test compound before adding a known NK1 agonist (e.g., Substance P at its EC50 concentration).

    • Agonist Mode: Incubate membranes with varying concentrations of the test compound alone.

    • G-Protein Activation: Add GDP and [³⁵S]GTPγS to initiate the reaction.

    • Incubation: Incubate at 30°C for 30-60 minutes.

    • Termination & Harvesting: Stop the reaction and harvest onto filter plates as described in Protocol 1.

    • Detection: Measure incorporated radioactivity via scintillation counting.

  • Data Analysis:

    • Antagonist Mode: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against compound concentration to determine an IC50. This indicates antagonist potency.

    • Agonist Mode: Plot the stimulation of [³⁵S]GTPγS binding against compound concentration to determine an EC50 and Emax. This indicates agonist activity. A lack of stimulation confirms it is not an agonist.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Activates TestCmpd Test Compound (Antagonist?) TestCmpd->NK1R Blocks Gq Gαq NK1R->Gq Activates PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) PKC->Response Ca->Response

Caption: Simplified NK1 Receptor Signaling Pathway.

Part 3: Unbiased Target Identification

The targeted approach is excellent for confirming hypotheses but is blind to novel or unexpected interactions ("off-targets"), which are critical for understanding a compound's full safety and efficacy profile. Unbiased methods are designed to discover these unknown interactions.

Methodology: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
  • Expertise & Rationale: This technique, often called "chemical proteomics," is the gold standard for unbiased target discovery. We physically immobilize our compound of interest, using it as "bait" to fish for its binding partners from a complex biological sample, such as a cell lysate. The proteins that bind are then identified with high confidence using mass spectrometry. The key to a successful experiment is designing the proper controls to eliminate non-specific binders.

G cluster_prep 1. Bait Preparation cluster_pulldown 2. Affinity Pulldown cluster_analysis 3. Protein Identification Ligand Synthesize Linker-Modified Test Compound Beads Immobilize Compound on Sepharose Beads Ligand->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Prepare Cell Lysate (e.g., from brain tissue) Lysate->Incubate Wash Wash Beads to Remove Non-Specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Trypsin Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Search Database Search & Protein ID LCMS->Search Output List of Potential Binding Proteins Search->Output

Caption: Affinity Chromatography-Mass Spectrometry Workflow.
  • Objective: To identify the complete profile of proteins that directly bind to this compound from a relevant cell or tissue lysate.

  • Step-by-Step Methodology:

    • Ligand Immobilization:

      • Synthesize an analog of the test compound that includes a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine or carboxyl group) at a position determined not to be critical for binding.

      • Covalently attach this modified ligand to activated chromatography beads (e.g., NHS-activated Sepharose).

      • Prepare a control column with beads that have been treated with the linker alone to subtract non-specific binders to the linker/matrix.

    • Protein Extraction: Prepare a native protein lysate from a relevant source (e.g., human neuroblastoma cell line SH-SY5Y or rat brain tissue). The protein concentration must be accurately determined.

    • Affinity Chromatography:

      • Incubate the protein lysate with the compound-immobilized beads (and control beads in a parallel experiment). Allow binding to occur for 1-2 hours at 4°C.

      • Pack the beads into a column and wash extensively with buffer to remove proteins that do not specifically bind to the compound.

    • Elution: Elute the specifically bound proteins from the column. This can be done by changing the pH, increasing salt concentration, or, ideally, by competitive elution with a high concentration of the original, unmodified test compound.

    • Sample Preparation for MS: Concentrate the eluted protein samples and separate them via SDS-PAGE. Excise the protein bands, or perform an in-solution tryptic digest on the entire eluate.

    • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein database to identify the proteins. A true target should be significantly enriched in the eluate from the compound column compared to the control column.

Conclusion and Forward Outlook

This guide outlines a logical, multi-faceted strategy to thoroughly characterize the biological targets of this compound. By integrating computational prediction, targeted biochemical and cellular assays, and unbiased chemical proteomics, we can build a high-confidence profile of this compound's mechanism of action.

The initial data strongly suggests the NK1 receptor and PGGTase-I as primary targets for investigation. However, the true power of this comprehensive approach lies in its ability to confirm these hypotheses while simultaneously uncovering novel interactions that may be crucial to the compound's ultimate therapeutic potential or safety profile. The results of this workflow will provide the critical foundation for subsequent lead optimization, preclinical safety assessment, and the strategic design of in vivo efficacy studies.

References

  • Lobell, M., et al. (2006). Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. PubMed. Available at: [Link]

  • de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • Gundla, R., et al. (2016). Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands. PMC - NIH. Available at: [Link]

  • Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Chem-Impex. (n.d.). 2-Piperazinone. Chem-Impex. Available at: [Link]

  • Andrić, D., et al. (2021). Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. Book of proceedings - 1st International Conference on Chemo and Bioinformatics. Available at: [Link]

  • Yu, H., et al. (2014). Computational Prediction of Drug-Target Interactions Using Chemical, Biological, and Network Features. PubMed. Available at: [Link]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed. Available at: [Link]

  • Kouskoumvekaki, I., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available at: [Link]

  • Singh, H., & Singh, S. (2018). Computational Predictions for Multi-Target Drug Design. ResearchGate. Available at: [Link]

  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2020). The Computational Models of Drug-target Interaction Prediction. PubMed. Available at: [Link]

  • Naturalista Campano. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. PubMed. Available at: [Link]

  • Ezzat, A., et al. (2018). Machine Learning for Drug-Target Interaction Prediction. PMC - NIH. Available at: [Link]

  • Kumar, V., et al. (2022). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. NIH. Available at: [Link]

  • Tuccinardi, T., & Martinelli, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

Sources

The Genesis of a Key Pharmacophore: A Technical Guide to the Discovery and History of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of the heterocyclic compound, 3-(4-Fluoro-2-methylphenyl)piperazin-2-one. This molecule has emerged as a significant building block in medicinal chemistry, most notably as a key intermediate in the synthesis of potent and selective neurokinin-1 (NK1) receptor antagonists. This guide will delve into the scientific rationale behind its development, provide a detailed, field-proven synthesis protocol, and explore the broader therapeutic landscape that underscores its importance.

Introduction: The Significance of the Phenylpiperazine Scaffold

The piperazine ring is a ubiquitous motif in modern pharmacology, prized for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability, to drug candidates.[1] When coupled with an aryl substituent, the resulting phenylpiperazine scaffold becomes a versatile platform for engaging with a wide array of biological targets. This structural class has been successfully incorporated into drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics, as well as agents for cardiovascular and infectious diseases.[2] The specific focus of this guide, this compound, represents a strategic evolution of this scaffold, incorporating a lactam function and specific phenyl ring substitutions to optimize interactions with its designated biological target.

Discovery and Developmental Context: The Quest for Novel NK1 Receptor Antagonists

The history of this compound is intrinsically linked to the intensive search for novel, potent, and selective antagonists of the neurokinin-1 (NK1) receptor. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain, inflammation, and the regulation of mood and anxiety.[3] By the early 2000s, the therapeutic potential of NK1 receptor antagonists had been demonstrated in clinical trials for chemotherapy-induced nausea and vomiting, as well as for depressive and anxiety disorders.[2][3]

In a concerted effort to discover new drug-like NK1 receptor antagonists, a research program led by Di Fabio and colleagues at GlaxoSmithKline sought to explore C-phenylpiperazine derivatives as a novel class of antagonists. The core hypothesis was that by shifting the phenyl group from the nitrogen atom (N-phenylpiperazines) to a carbon atom of the piperazine ring, it would be possible to maximize in vitro affinity while optimizing the pharmacokinetic profile. This chemical exploration led to the identification of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide, a potent and selective NK1 receptor antagonist that would later be named Vestipitant.

The synthesis of Vestipitant and its analogues required a reliable and efficient route to the core intermediate, (S)-2-(4-fluoro-2-methylphenyl)piperazine. The precursor to this key intermediate, and the central topic of this guide, is the racemic this compound. Its discovery and development were therefore not an end in themselves, but a critical step in a larger, therapeutically-driven drug discovery campaign.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is a multi-step process that leverages modern cross-coupling and reduction methodologies. The following protocol is a representative synthesis based on the strategies outlined in the development of C-phenylpiperazine NK1 receptor antagonists.

Overall Synthetic Scheme

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrogenation and Lactam Formation A 2-Chloropyrazine C 2-(4-Fluoro-2-methylphenyl)pyrazine A->C Pd Catalyst, Base B (4-Fluoro-2-methylphenyl)boronic acid B->C Pd Catalyst, Base D 2-(4-Fluoro-2-methylphenyl)pyrazine E This compound D->E H₂, Pd/C, Methanol

Caption: Overall synthetic workflow for this compound.

Step 1: Suzuki-Miyaura Coupling to form 2-(4-Fluoro-2-methylphenyl)pyrazine

The initial and crucial step involves the formation of the carbon-carbon bond between the pyrazine and phenyl rings. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance and generally high yields.

  • Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds, particularly between aromatic systems. The choice of a palladium catalyst is standard for this type of transformation. The base is required to activate the boronic acid for transmetalation to the palladium center.

Experimental Protocol:

  • To a solution of 2-chloropyrazine (1.0 eq) and (4-fluoro-2-methylphenyl)boronic acid (1.1 eq) in a suitable solvent such as a mixture of toluene and water, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a base, such as sodium carbonate (2.0 eq).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-fluoro-2-methylphenyl)pyrazine.

Step 2: Hydrogenation to this compound

The subsequent step involves the reduction of the pyrazine ring to the piperazine-2-one. This is achieved through catalytic hydrogenation.

  • Rationale: Catalytic hydrogenation is a common and effective method for the reduction of aromatic nitrogen-containing heterocycles. Palladium on activated carbon (Pd/C) is a widely used and efficient catalyst for this purpose. The reaction is typically carried out under a hydrogen atmosphere.

Experimental Protocol:

  • Dissolve the 2-(4-fluoro-2-methylphenyl)pyrazine (1.0 eq) in methanol.

  • Add 10% palladium on activated carbon (10 wt %).

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature (approximately 20°C).

  • Stir the reaction vigorously for 16 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.

Quantitative Data
StepProductYield
12-(4-Fluoro-2-methylphenyl)pyrazineTypically high, though specific yield for this reaction is not published.
2This compound99%

Biological Activity and Therapeutic Relevance

As an intermediate, this compound is not expected to possess significant biological activity itself. Its importance lies in its role as a key structural component of more complex and pharmacologically active molecules. The primary therapeutic relevance of this compound is derived from its incorporation into NK1 receptor antagonists.

The fluorinated and methylated phenyl ring of this compound is a critical pharmacophoric element that contributes to the high affinity and selectivity of molecules like Vestipitant for the NK1 receptor. The specific substitution pattern on the phenyl ring is the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the binding to the receptor.

G A This compound (Core Scaffold) B Further Synthetic Elaboration A->B Key Intermediate C C-Phenylpiperazine Derivatives (e.g., Vestipitant) B->C D NK1 Receptor Antagonists C->D Mechanism of Action E Therapeutic Applications (e.g., Antiemetic, Antidepressant) D->E

Caption: Logical relationship from core scaffold to therapeutic application.

Conclusion

This compound stands as a testament to the intricate and often iterative process of modern drug discovery. While not a therapeutic agent in its own right, its strategic design and efficient synthesis have been pivotal in the development of a promising new class of C-phenylpiperazine-based NK1 receptor antagonists. This technical guide has provided a detailed account of its discovery within the context of a major pharmaceutical research program and has outlined a robust synthetic pathway, underscoring the synergy between strategic molecular design and practical synthetic chemistry in the pursuit of novel therapeutics.

References

  • Di Fabio, R., Griffante, C., Alvaro, G., Pentassuglia, G., Pizzi, D. A., Donati, D., Rossi, T., Guercio, G., Mattioli, M., Cimarosti, Z., Marchioro, C., Provera, S., Zonzini, L., Montanari, D., Melotto, S., Gerrard, P. A., Trist, D. G., Ratti, E., & Corsi, M. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247. [Link]

  • Hargreaves, R. J. (2008). Imaging neurokinin-1 (NK1) receptors in the living human brain. Journal of the Neurological Sciences, 272(1-2), 1–3. [Link]

  • Kramer, M. S., Cutler, N., Feighner, J., Shrivastava, R., Carman, J., Sramek, J. J., Reines, S. A., Liu, G., Snavely, D., Wyatt-Knowles, E., Hale, J. J., Mills, S. G., MacCoss, M., Swain, C. J., Harrison, T., Hill, R. G., Hefti, F., Scolnick, E. M., Cascieri, M. A., … Rupniak, N. M. J. (1998). Distinct Mechanism for Antidepressant Activity by Blockade of Central Substance P Receptors. Science, 281(5383), 1640–1645. [Link]

  • Navari, R. M. (2017). Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting. Expert Review of Anticancer Therapy, 17(10), 895–904. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (2020). RSC Advances, 10(58), 35191–35210. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). ChemistrySelect, 9(1). [Link]

  • WO2012175434A1 - Pharmaceutical formulations comprising vestipitant. (n.d.). Google Patents.
  • Lieb, M., & Rein, T. (2005). Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential. CNS drugs, 19(4), 275–291. [Link]

  • Muñoz, M., & Coveñas, R. (2020). Advances in the research and application of neurokinin-1 receptor antagonists. Expert Opinion on Investigational Drugs, 29(10), 1141–1154. [Link]

Sources

An In-depth Technical Guide to 3-(4-Fluoro-2-methylphenyl)piperazin-2-one Derivatives and Analogs as Neurokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(4-fluoro-2-methylphenyl)piperazin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective antagonists for neurokinin (NK) receptors. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of derivatives and analogs based on this core. We will delve into the critical role of these compounds as modulators of the neurokinin signaling pathway, with a focus on their application as NK1 and NK3 receptor antagonists. Detailed experimental protocols for synthesis and in vitro/in vivo evaluation are provided to enable researchers to design and execute their own discovery programs targeting this promising class of molecules.

Introduction: The Rise of a Privileged Scaffold

The piperazine ring is a ubiquitous feature in a vast number of biologically active compounds, prized for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for structural elaboration.[1] The specific substitution pattern of a 3-aryl-piperazin-2-one, particularly with a 4-fluoro-2-methylphenyl group, has proven to be a critical determinant of high-affinity binding to neurokinin receptors.

Neurokinin receptors, including NK1, NK2, and NK3, are G-protein coupled receptors (GPCRs) that are activated by the tachykinin neuropeptides, such as Substance P (SP) and Neurokinin B (NKB).[2][3] These receptors are implicated in a wide range of physiological and pathological processes, including pain, inflammation, depression, and emesis.[4] Consequently, the development of antagonists for these receptors has been an area of intense research for several decades.

This guide will focus on the derivatives of this compound, a class of compounds that has yielded potent and selective neurokinin receptor antagonists, most notably the clinical candidate Vestipitant.[5] We will explore the chemical strategies to synthesize and modify this core, the key structural features that govern its interaction with the NK1 and NK3 receptors, and the experimental methodologies to assess its biological activity.

Synthetic Strategies and Core Structure Elaboration

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the development of novel neurokinin receptor antagonists. A key publication by Di Fabio and colleagues in the Journal of Medicinal Chemistry outlines a robust synthetic route that has served as a foundation for further exploration in the field.[5]

Synthesis of the Core Scaffold

A common and effective method for the synthesis of the chiral this compound scaffold involves a multi-step sequence starting from readily available materials.

Protocol 1: Synthesis of (S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one [5]

  • Preparation of Ethyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate: 4-Fluoro-2-methylphenylmagnesium bromide is reacted with ethyl oxalyl chloride to yield the corresponding α-ketoester.

  • Reductive Amination: The α-ketoester is then subjected to reductive amination with ethylenediamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the piperazin-2-one ring.

  • Chiral Resolution: The resulting racemic mixture of this compound is resolved using chiral chromatography or by diastereomeric salt formation with a chiral acid to isolate the desired (S)-enantiomer.

A generalized synthetic scheme is depicted below:

G cluster_0 Synthesis of the Piperazin-2-one Core Start 4-Fluoro-2-methylphenyl- magnesium bromide Ketoester Ethyl 2-(4-fluoro-2-methylphenyl) -2-oxoacetate Start->Ketoester + Ethyl oxalyl chloride Piperazinone Racemic 3-(4-fluoro-2-methylphenyl) piperazin-2-one Ketoester->Piperazinone + Ethylenediamine + NaBH(OAc)3 ChiralCore (S)-3-(4-Fluoro-2-methylphenyl) piperazin-2-one Piperazinone->ChiralCore Chiral Resolution

Caption: Synthetic route to the chiral piperazin-2-one core.

Derivatization Strategies

The this compound core offers two primary points for diversification: the N1 and N4 positions of the piperazine ring.

  • N1-Acylation: The secondary amine at the N1 position is readily acylated with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, chloroformates) to introduce a diverse range of substituents. This position has been extensively explored to modulate potency and selectivity.

  • N4-Alkylation/Acylation: The amide nitrogen at the N4 position can also be functionalized, although it is generally less reactive than the N1 amine. This position can be alkylated or acylated under appropriate conditions to further explore the SAR.

Structure-Activity Relationships (SAR)

The SAR for this class of compounds is well-defined, particularly for their activity as NK1 receptor antagonists. The seminal work on Vestipitant provides a clear roadmap for optimizing potency and pharmacokinetic properties.[5]

Table 1: Key Structure-Activity Relationships for NK1 Receptor Antagonism

Position of ModificationStructural FeatureImpact on ActivityReference
Phenyl Ring at C3 4-Fluoro and 2-Methyl substitutionCrucial for high affinity. The ortho-methyl group is thought to induce a specific conformation of the phenyl ring relative to the piperazinone core, which is optimal for receptor binding.[5]
Piperazinone Core (S)-Stereochemistry at C3The (S)-enantiomer consistently shows significantly higher potency than the (R)-enantiomer, indicating a stereospecific interaction with the receptor.[5]
N1-Substituent Carboxamide linkage with a chiral side chain, e.g., [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamideThis specific side chain, as seen in Vestipitant, provides a significant boost in potency. The bis(trifluoromethyl)phenyl group is a key pharmacophore for interaction with a hydrophobic pocket in the NK1 receptor. The stereochemistry of the benzylic position is also critical.[5]
N4-Substituent Small alkyl or acyl groupsModifications at this position are generally less impactful on potency compared to N1, but can be used to fine-tune physicochemical properties.General knowledge

Mechanism of Action: Targeting Neurokinin Signaling

Derivatives of this compound primarily exert their pharmacological effects by acting as antagonists at neurokinin receptors, most notably the NK1 and NK3 receptors.

The Neurokinin 1 (NK1) Receptor Signaling Pathway

The NK1 receptor is the primary receptor for Substance P. Upon binding of Substance P, the NK1 receptor, a Gq/11-coupled GPCR, activates phospholipase C (PLC).[2][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately leads to various cellular responses, including neuronal excitation, inflammation, and smooth muscle contraction.

NK1 receptor antagonists, such as Vestipitant, competitively block the binding of Substance P to the NK1 receptor, thereby inhibiting this downstream signaling cascade.[5]

G cluster_0 NK1 Receptor Signaling SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq/11 protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca Ca2+ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca->Response PKC->Response Antagonist 3-(4-Fluoro-2-methylphenyl) piperazin-2-one Derivative (e.g., Vestipitant) Antagonist->NK1R Blocks

Caption: Simplified NK1 receptor signaling pathway and the point of intervention for antagonists.

The Neurokinin 3 (NK3) Receptor Signaling Pathway

The NK3 receptor is preferentially activated by Neurokinin B (NKB) and is also coupled to the Gq/11 signaling pathway, leading to a similar cascade of intracellular events as the NK1 receptor.[3] NK3 receptors are highly expressed in the central nervous system and are involved in the regulation of reproductive functions and thermoregulation.[8] Antagonists of the NK3 receptor are being investigated for the treatment of menopausal hot flashes, polycystic ovary syndrome (PCOS), and other hormone-dependent disorders.[1]

Experimental Protocols for Pharmacological Evaluation

A robust and reproducible set of assays is essential for the evaluation of novel this compound derivatives.

In Vitro Evaluation

Protocol 2: NK1 Receptor Binding Assay [9]

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors, is used.

  • Radioligand: A high-affinity radiolabeled NK1 receptor antagonist, such as [3H]-Substance P or a non-peptide antagonist, is used.

  • Incubation: A mixture of the cell membranes, radioligand, and varying concentrations of the test compound is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 3: In Vitro Functional Assay (Calcium Mobilization) [10]

This assay measures the ability of a test compound to inhibit the functional response of the NK1 receptor to its agonist.

  • Cell Culture: Cells expressing the human NK1 receptor are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the cells and incubated for a short period.

  • Agonist Stimulation: Substance P is added to the wells to stimulate the NK1 receptor.

  • Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.

  • Data Analysis: The IC50 value is determined by measuring the concentration of the test compound that inhibits 50% of the maximal response to Substance P.

In Vivo Evaluation

Protocol 4: Gerbil Foot-Tapping Model (NK1 Antagonism) [10]

This is a well-established behavioral model to assess the central activity of NK1 receptor antagonists.

  • Animals: Male gerbils are used for this study.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses.

  • Agonist Challenge: After a predetermined time, a centrally-acting NK1 receptor agonist is administered intracerebroventricularly (i.c.v.).

  • Behavioral Observation: The number of foot-taps is counted for a specific period following the agonist challenge.

  • Data Analysis: The dose of the test compound that produces a 50% reduction in the foot-tapping behavior (ID50) is calculated.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective neurokinin receptor antagonists. The well-defined SAR and the established synthetic routes provide a solid foundation for further optimization and the development of new chemical entities.

Future research in this area may focus on:

  • Exploring novel N1- and N4-substituents to improve potency, selectivity, and pharmacokinetic profiles.

  • Developing dual NK1/NK3 receptor antagonists for the treatment of complex disorders with multiple underlying pathologies.

  • Investigating the therapeutic potential of these compounds in new indications beyond the traditional areas of pain, emesis, and depression, such as in oncology, where the SP/NK1R system has been implicated in tumor progression.[11][12]

The in-depth understanding of the chemistry and pharmacology of this class of compounds, as outlined in this guide, will undoubtedly continue to fuel innovation in the field of neurokinin receptor modulation.

References

  • Biological and Pharmacological Aspects of the NK1-Receptor. PMC. Available at: [Link]

  • Cell signaling pathways downstream of the NK-1 receptor. (a) Activation... ResearchGate. Available at: [Link]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247. Available at: [Link]

  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI. Available at: [Link]

  • The downstream signaling pathways of the NK-1 receptor are shown.... ResearchGate. Available at: [Link]

  • Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes. PubMed. Available at: [Link]

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate. Available at: [Link]

  • High-precision binding assay procedure of tachykinin receptor NK-1 for highly potent Substance P analogs. Kyushu University. Available at: [Link]

  • What are NK3 antagonists and how do they work? Patsnap Synapse. Available at: [Link]

  • Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation. PubMed Central. Available at: [Link]

  • The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. MDPI. Available at: [Link]

  • In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant. PubMed. Available at: [Link]

  • Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. MGH Center for Women's Mental Health. Available at: [Link]

  • Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. PubMed Central. Available at: [Link]

  • (PDF) Drug-Target Residence Time-A Case for G Protein-Coupled Receptors. ResearchGate. Available at: [Link]

  • A novel role of NK3 receptor signaling in bipolar disorder. SyncSci Publishing. Available at: [Link]

  • Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action. PubMed Central. Available at: [Link]

  • Receptor Binding Assay - Part 1. YouTube. Available at: [Link]

  • Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. PMC. Available at: [Link]

  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. Available at: [Link]

  • A comprehensive review on neurokinin-1 receptor antagonism in breast cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ACS Publications. Available at: [Link]

  • Advances in the research and application of neurokinin-1 receptor antagonists. PMC. Available at: [Link]

  • Pharmaceutical formulations comprising vestipitant. Google Patents.
  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. ACS Publications. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. ResearchGate. Available at: [Link]

  • New Trends and Future Opportunities in the Enzymatic Formation of C−C, C−N, and C−O bonds. PMC. Available at: [Link]

  • Synthesis and Pharmacological Effects of Optically Active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-part protocol for the synthesis of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described methodology is rooted in established synthetic transformations, ensuring high yield and purity. The protocol begins with the formation of an α-keto ester intermediate, Ethyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate, via a Grignard reaction. This is followed by a one-pot condensation and reductive cyclization with ethylenediamine, utilizing catalytic hydrogenation to yield the target piperazinone. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and safety considerations.

Introduction and Scientific Background

The piperazine-2-one moiety is a privileged scaffold in modern pharmacology, serving as a core component in a variety of biologically active molecules. Its structural rigidity and capacity for diverse substitution patterns make it an attractive building block for targeting complex biological systems. The title compound, this compound (CAS: 334477-68-8), is a valuable intermediate for the synthesis of novel therapeutic agents, including potent and selective NK1 receptor antagonists like Vestipitant[1].

The synthetic strategy detailed herein is designed for reliability and scalability. It proceeds in two distinct stages:

  • Formation of the α-Keto Ester Intermediate: A Grignard reagent is prepared from 1-bromo-4-fluoro-2-methylbenzene. This organometallic intermediate undergoes nucleophilic acyl substitution with diethyl oxalate to furnish the key α-keto ester, Ethyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate. The Grignard pathway is chosen for its efficiency and high conversion rates in forming carbon-carbon bonds with aryl halides[2].

  • Condensation and Reductive Cyclization: The α-keto ester is condensed with ethylenediamine to form a cyclic imine intermediate (a dehydropiperazinone). This intermediate is not isolated but is immediately subjected to catalytic hydrogenation. This reduction of the C=N bond is achieved with high efficiency using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, a standard and robust method for such transformations[3]. This tandem approach simplifies the workflow and maximizes overall yield.

This document provides the detailed experimental procedures, rationale for specific conditions, and necessary characterization data to validate the synthesis.

Overall Synthetic Workflow

The complete synthesis is a multi-step process that can be visualized as a linear progression from the starting aryl bromide to the final piperazinone product.

Synthesis_Workflow cluster_0 Part A: α-Keto Ester Synthesis cluster_1 Part B: Piperazinone Formation A1 1-Bromo-4-fluoro- 2-methylbenzene A3 Grignard Reagent Formation (in THF) A1->A3 A2 Magnesium Turnings A2->A3 A5 Nucleophilic Acyl Substitution A3->A5 A4 Diethyl Oxalate A4->A5 A6 Ethyl 2-(4-fluoro-2-methylphenyl) -2-oxoacetate A5->A6 B2 Condensation & Cyclization A6->B2 Intermediate B1 Ethylenediamine B1->B2 B3 Dehydropiperazinone Intermediate (In-situ) B2->B3 B4 Catalytic Hydrogenation (H₂, 10% Pd/C) B3->B4 B5 3-(4-Fluoro-2-methylphenyl) piperazin-2-one B4->B5

Figure 1: High-level workflow for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )Supplier ExampleNotes
1-Bromo-4-fluoro-2-methylbenzene55209-37-5189.03Sigma-AldrichStarting material for Grignard reagent.
Magnesium (turnings)7439-95-424.31Sigma-AldrichEnsure anhydrous conditions.
Iodine7553-56-2253.81Sigma-AldrichCatalyst for Grignard initiation.
Diethyl oxalate95-92-1146.14Sigma-AldrichElectrophile for Grignard reaction.
Tetrahydrofuran (THF)109-99-972.11Sigma-AldrichAnhydrous, for Grignard reaction.
Ethylenediamine107-15-360.10Sigma-AldrichFor cyclization step.
Palladium, 10% on activated carbon7440-05-3106.42 (Pd)Sigma-AldrichCatalyst for hydrogenation.
Methanol (MeOH)67-56-132.04Fisher ScientificSolvent for hydrogenation.
Diethyl Ether (anhydrous)60-29-774.12Sigma-AldrichExtraction solvent.
Saturated Ammonium Chloride (aq.)12125-02-953.49-For quenching Grignard reaction.
Anhydrous Sodium Sulfate7757-82-6142.04VWRDrying agent.
Equipment
  • Three-neck round-bottom flasks (flame-dried)

  • Reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert gas line (Nitrogen or Argon)

  • Parr hydrogenator or H-Cube system for hydrogenation

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Filtration apparatus (Büchner funnel)

  • Analytical instruments: NMR Spectrometer, Mass Spectrometer (MS), Melting Point Apparatus

Detailed Synthesis Protocol

Part A: Synthesis of Ethyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate (Intermediate I)

This procedure outlines the preparation of the key α-keto ester intermediate. The critical step is the formation of the Grignard reagent, which requires strictly anhydrous conditions to prevent quenching.

Reaction_Scheme_A cluster_step1 Step A: α-Keto Ester Synthesis start 1-Bromo-4-fluoro- 2-methylbenzene reagents + Mg, I₂ (cat.) + Diethyl Oxalate ---- THF, Reflux product Ethyl 2-(4-fluoro-2-methylphenyl) -2-oxoacetate

Sources

3-(4-Fluoro-2-methylphenyl)piperazin-2-one use in neurokinin-1 receptor antagonist research.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Investigation of Novel Piperazin-2-one Derivatives as Neurokinin-1 (NK1) Receptor Antagonists, Exemplified by 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Introduction: Targeting the Substance P/NK1 Receptor Pathway

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) extensively distributed throughout the central and peripheral nervous systems. The interaction between SP and the NK1 receptor is integral to a wide array of complex physiological and pathological processes, including pain transmission, inflammation, mood regulation, and emesis.[1][2][3] Consequently, antagonizing this receptor has emerged as a promising therapeutic strategy for a variety of clinical conditions, from chemotherapy-induced nausea and vomiting (CINV) to neuroinflammatory diseases and major depressive disorders.[1][4]

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[5] Its derivatives have been successfully developed as potent antagonists for various neurotransmitter receptors.[5][6] This guide focuses on a specific chemical class—substituted piperazin-2-ones—as a promising avenue for novel NK1 receptor antagonist discovery. We will use the exemplar molecule, This compound , to outline a comprehensive, field-proven framework for the characterization and validation of such compounds. While direct research on this specific molecule is not extensively published, its structural similarity to known NK1 antagonists containing the (4-fluoro-2-methylphenyl)piperazine moiety, such as Vestipitant, provides a strong rationale for its investigation using the protocols detailed herein.[7]

This document serves as a detailed application note for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical, step-by-step protocols to assess the potential of novel piperazin-2-one derivatives as clinically relevant NK1 receptor antagonists.

The NK1 Receptor Signaling Cascade

Activation of the NK1 receptor by Substance P initiates a well-defined intracellular signaling cascade. As a Gq-coupled receptor, it primarily signals through the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, a measurable event that forms the basis of key functional assays.

NK1_Signaling_Pathway NK1 Receptor Signaling Pathway SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca²⁺ Store (ER) IP3->Ca_Store Binds to Receptor PKC PKC Activation DAG->PKC Ca_Release ↑ [Ca²⁺]i Ca_Store->Ca_Release Induces Test_Compound 3-(4-Fluoro-2-methylphenyl) piperazin-2-one (Antagonist) Test_Compound->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway.

Part 1: In Vitro Characterization Protocols

The initial phase of characterization aims to define the compound's interaction with the NK1 receptor at the molecular level. The following protocols establish a logical workflow, from confirming target binding to quantifying functional antagonism and assessing selectivity.

In_Vitro_Workflow In Vitro Characterization Workflow Start Test Compound: 3-(4-Fluoro-2-methylphenyl) piperazin-2-one Binding Protocol 1.1 Radioligand Binding Assay (Determine Ki) Start->Binding Functional Protocol 1.2 Functional Assay (Ca²⁺ Mobilization) (Determine pA₂/IC₅₀) Binding->Functional Potent Binders Selectivity Protocol 1.3 Selectivity Screening (NK₂, NK₃, etc.) Functional->Selectivity Functionally Active Result Lead Candidate Profile Selectivity->Result Selective Compounds In_Vivo_Workflow In Vivo Evaluation Workflow Start In Vitro Lead Compound PK Protocol 2.1 Pharmacokinetics (Determine Brain/Plasma Ratio) Start->PK Good in vitro profile RO Protocol 2.2 Receptor Occupancy (Confirm Target Engagement) PK->RO Favorable PK (CNS Penetrant) Efficacy Protocol 2.3 In Vivo Efficacy Model (Gerbil Foot-Tapping) RO->Efficacy High CNS Occupancy Result Preclinical Candidate Efficacy->Result Demonstrates in vivo Efficacy

Caption: In Vivo Evaluation Workflow.

Protocol 2.1: Pharmacokinetic (PK) Profiling
  • Expertise & Rationale: Effective CNS drugs must cross the blood-brain barrier (BBB) to reach their target. This protocol assesses the concentration of the test compound in both plasma and brain tissue over time after administration. A high brain-to-plasma concentration ratio is a desirable characteristic for a centrally acting NK1 antagonist. [8]

  • Methodology:

    • Dosing: Administer the compound to a cohort of rodents (e.g., male Sprague-Dawley rats) via a relevant route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) at a defined dose.

    • Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), euthanize subgroups of animals.

    • Processing: Collect blood (via cardiac puncture) and immediately harvest the brain. Process blood to obtain plasma. Homogenize the brain tissue.

    • Bioanalysis: Extract the compound from plasma and brain homogenate samples. Quantify the concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Data Analysis: Plot plasma and brain concentrations versus time. Calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and the brain/plasma ratio.

Protocol 2.2: In Vivo Efficacy Model (Gerbil Foot-Tapping)
  • Expertise & Rationale: The gerbil foot-tapping model is a highly specific and reliable behavioral assay for assessing the central activity of NK1 receptor antagonists. [6]Direct administration of an NK1 agonist into the brain of a gerbil induces a characteristic, rapid foot-tapping behavior. The ability of a pre-administered antagonist to block this behavior is a direct measure of its in vivo functional efficacy. [8][9]

  • Methodology:

    • Animal Acclimation: Acclimate male Mongolian gerbils to the testing environment.

    • Antagonist Administration: Administer the test compound via the desired route (e.g., i.p. or p.o.) at various doses. Dosing should occur at a time point determined from PK studies to correspond with high brain concentrations.

    • Agonist Challenge: At the appropriate time after antagonist administration, briefly anesthetize the gerbil and administer a potent NK1 receptor agonist (e.g., GR73632) directly into the cerebral ventricles (intracerebroventricular, i.c.v.).

    • Behavioral Observation: Immediately place the animal in a transparent observation cage and record the number of foot taps with either hind paw for a set period (e.g., 5 minutes).

    • Data Analysis: Compare the number of foot taps in the compound-treated groups to a vehicle-treated control group. Calculate the percent inhibition of the foot-tapping response for each dose and determine the ED₅₀ (the dose that produces 50% of the maximum inhibitory effect).

Parameter Description Desired Outcome
Brain/Plasma Ratio Ratio of drug concentration in brain vs. plasma at a given time point.> 1.0
ED₅₀ (mg/kg) Dose required to achieve 50% effect in an in vivo model.Low, indicating high potency.
Duration of Action The length of time the antagonist remains effective in vivo.Long, allowing for less frequent dosing. [8]

Conclusion and Forward Look

The protocols outlined in this guide provide a robust, tiered approach to systematically evaluate novel piperazin-2-one derivatives, such as this compound, as potential NK1 receptor antagonists. By progressing a compound through this cascade—from initial binding affinity and functional blockade in vitro to pharmacokinetic profiling and behavioral efficacy in vivo—researchers can build a comprehensive data package. A compound demonstrating high affinity and potency (low nM Ki and IC₅₀), good oral bioavailability, significant CNS penetration, and dose-dependent efficacy in the gerbil foot-tapping model would be a strong candidate for advancement into more complex disease models for conditions like depression, anxiety, or neurogenic inflammation. [10][11]

References

  • Tuladhar, S., et al. (2019). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Journal of Neuroimmune Pharmacology. Available at: [Link]

  • Hale, J. J., et al. (2000). Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Johnson, M. B., et al. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal. Available at: [Link]

  • Johnson, M. B., et al. (2016). The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Tourwé, D., et al. (2010). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Bergström, M., et al. (2000). Neurokinin 1 Receptor Antagonists: Correlation between in Vitro Receptor Interaction and in Vivo Efficacy. Semantic Scholar. Available at: [Link]

  • Muñoz, M., et al. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. International Journal of Molecular Sciences. Available at: [Link]

  • Muñoz, M., & Covenas, R. (2020). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Cancers. Available at: [Link]

  • Di Fabio, R., et al. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Azizi, H., et al. (2022). The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis. BioMed Research International. Available at: [Link]

  • Andrews, P. L. R., et al. (2023). An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action and lessons for future drug development. British Journal of Clinical Pharmacology. Available at: [Link]

  • van den Hoogenband, A., et al. (2006). Piperazinyl oxime ethers as NK-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hubbard, C. S., et al. (2011). Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study. Therapeutic Advances in Gastroenterology. Available at: [Link]

  • Medicine of the Week. (2024). NK1 receptor antagonists. YouTube. Available at: [Link]

  • Rizzi, A., et al. (2016). In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant. ResearchGate. Available at: [Link]

  • Hale, J. J., et al. (2000). Neurokinin 1 Receptor Antagonists: Correlation between in Vitro Receptor Interaction and in Vivo Efficacy. ResearchGate. Available at: [Link]

  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate. Available at: [Link]_

  • Sravani, G., et al. (2017). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • Ibrahim, M. A., et al. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls. Available at: [Link]

  • Malm, I., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Szałek, A., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available at: [Link]

  • Di Fabio, R., et al. (2005). Dual NK1 antagonists-serotonin reuptake inhibitors as potential antidepressants. Part 2: SAR and activity of benzyloxyphenethyl piperazine derivatives. ResearchGate. Available at: [Link]

  • Kulkarni, S., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Campeau, L. C., et al. (2014). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. ResearchGate. Available at: [Link]

  • Yamamoto, A., et al. (2002). A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Szałek, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Sivarao, D. V., et al. (2020). Preclinical Characterization of (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-D-Aspartate 2B (GluN2B) Receptor. ResearchGate. Available at: [Link]

  • Marra, A., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. Available at: [Link]

Sources

Application Notes & Protocols: Characterizing the Bioactivity of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the biological activity of the novel compound, 3-(4-Fluoro-2-methylphenyl)piperazin-2-one. The protocols outlined herein are designed to elucidate the compound's primary mechanism of action, assess its selectivity, and explore its broader pharmacological profile. Drawing from established methodologies for similar chemical scaffolds, this guide emphasizes scientific integrity, experimental causality, and data-driven decision-making.

Introduction

The piperazine ring is a well-established pharmacophore present in a multitude of clinically approved drugs, demonstrating a wide array of biological activities including antipsychotic, antidepressant, and anxiolytic effects.[1][2] Specifically, phenylpiperazine derivatives have been identified as potent modulators of various G-protein coupled receptors (GPCRs) and ion channels. The subject of this guide, this compound, shares structural similarities with compounds known to interact with specific central nervous system targets. Notably, a closely related analogue, 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant), has been identified as a potent and selective neurokinin-1 (NK1) receptor antagonist.[3][4] This suggests that the NK1 receptor is a high-probability primary target for this compound.

Therefore, the initial experimental focus should be on robustly characterizing the interaction of this compound with the NK1 receptor. Subsequently, a broader secondary screening is recommended to build a comprehensive pharmacological profile and identify any off-target activities.

I. Primary Target Validation: Neurokinin-1 (NK1) Receptor Activity

The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in various physiological and pathophysiological processes, including pain, inflammation, and mood disorders. The following assays will determine if this compound acts as an antagonist at the NK1 receptor.

A. Competitive Radioligand Binding Assay

Principle: This assay quantifies the affinity of the test compound for the NK1 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. A reduction in the binding of the radioligand in the presence of the test compound indicates competitive binding to the receptor.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor in appropriate media.

    • Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, the radiolabeled NK1 receptor antagonist (e.g., [3H]-Substance P or a synthetic antagonist), and varying concentrations of this compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled NK1 antagonist).

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compoundExperimental ValueCalculated Value
Aprepitant (Positive Control)Literature ValueLiterature Value
B. Functional Antagonism Assay (Calcium Mobilization)

Principle: Activation of the Gq-coupled NK1 receptor by its endogenous ligand, Substance P, leads to an increase in intracellular calcium concentration. A functional antagonist will inhibit this Substance P-induced calcium influx.

Protocol:

  • Cell Preparation:

    • Plate CHO cells stably expressing the human NK1 receptor in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of this compound or a known NK1 antagonist (e.g., Aprepitant) for a defined period.

    • Stimulate the cells with a fixed concentration of Substance P (typically the EC80 concentration to ensure a robust signal).

    • Immediately measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the Substance P-induced calcium response for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Data Presentation:

CompoundFunctional IC50 (nM)
This compoundExperimental Value
Aprepitant (Positive Control)Literature Value

Experimental Workflow for Primary Target Validation:

G cluster_0 Primary Target Validation: NK1 Receptor A Compound Synthesis & Purity Analysis B NK1 Receptor Binding Assay (Radioligand Displacement) A->B D NK1 Functional Assay (Calcium Mobilization) A->D C Data Analysis: Determine IC50 and Ki B->C F Conclusion on Primary Activity C->F E Data Analysis: Determine Functional IC50 D->E E->F

Caption: Workflow for determining the primary activity of the test compound at the NK1 receptor.

II. Secondary Pharmacology & Selectivity Profiling

Given the broad bioactivity of the piperazine scaffold, it is crucial to assess the selectivity of this compound against a panel of other relevant receptors, particularly those in the central nervous system.

A. Receptor Selectivity Panel

Principle: A broad panel of radioligand binding assays is used to determine the affinity of the test compound for a range of receptors, ion channels, and transporters. This provides a comprehensive overview of its selectivity profile.

Protocol:

  • Utilize a commercially available receptor profiling service or establish in-house binding assays for a panel of targets.

  • The panel should include, but not be limited to:

    • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C

    • Dopamine Receptors: D1, D2, D3

    • Adrenergic Receptors: α1, α2, β1, β2

    • Muscarinic Receptors: M1, M2, M3

    • Sigma Receptors: σ1, σ2[5]

  • Screen the compound at a fixed high concentration (e.g., 10 µM) to identify any significant off-target binding (typically >50% inhibition).

  • For any identified "hits," perform follow-up concentration-response curves to determine the IC50 and Ki values.

Data Presentation:

Receptor Target% Inhibition at 10 µMIC50 (nM) (if applicable)Ki (nM) (if applicable)
5-HT1AExperimental ValueExperimental ValueCalculated Value
5-HT2AExperimental ValueExperimental ValueCalculated Value
D2Experimental ValueExperimental ValueCalculated Value
... (other targets).........
B. hERG Channel Activity Assay

Principle: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. It is a critical safety pharmacology assay.

Protocol:

  • Use an automated patch-clamp system to measure the effect of the test compound on the hERG current in a cell line stably expressing the channel (e.g., HEK293 cells).

  • Apply cumulative concentrations of the compound and measure the inhibition of the hERG tail current.

  • Determine the IC50 value from the concentration-response curve.

Data Presentation:

CompoundhERG IC50 (µM)
This compoundExperimental Value
Cisapride (Positive Control)Literature Value

Signaling Pathway for NK1 Receptor Activation:

G cluster_0 NK1 Receptor Signaling Cascade SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca2+ Release ER->Ca CellResponse Cellular Response Ca->CellResponse PKC->CellResponse

Caption: Simplified signaling pathway of the Gq-coupled NK1 receptor upon activation by Substance P.

III. General Pharmacological Profiling

Beyond specific receptor interactions, it is valuable to assess the broader cellular effects of the compound. Given the diverse activities reported for piperazine derivatives, including antimicrobial and anticancer effects, initial screening in these areas can provide valuable insights.[6][7][8][9]

A. Cytotoxicity Assay

Principle: This assay determines the concentration at which the compound induces cell death, providing a measure of its general toxicity and a therapeutic window when compared to its on-target potency.

Protocol:

  • Cell Culture: Plate a panel of cell lines (e.g., HEK293, HepG2, and a cancer cell line like A549) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (the concentration that causes 50% cell death).

Data Presentation:

Cell LineCC50 (µM)
HEK293Experimental Value
HepG2Experimental Value
A549Experimental Value
B. Antimicrobial Susceptibility Testing

Principle: This determines the minimum concentration of the compound required to inhibit the growth of various microbial strains.

Protocol:

  • Microbial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution: In a 96-well plate, prepare serial dilutions of the test compound in appropriate microbial growth media.

  • Inoculation: Inoculate each well with a standardized suspension of the microbial strain.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation:

Microbial StrainMIC (µg/mL)
S. aureusExperimental Value
E. coliExperimental Value
C. albicansExperimental Value

IV. Conclusion and Future Directions

The experimental framework detailed in these application notes provides a robust starting point for the pharmacological characterization of this compound. Initial data from the NK1 receptor assays will be pivotal in confirming its primary mechanism of action. The secondary pharmacology and general profiling assays will build a comprehensive understanding of its selectivity, safety, and potential for therapeutic development. Positive results would warrant further investigation into its in vivo efficacy in relevant animal models of pain, inflammation, or depression.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Research Journal of Pharmacy and Technology.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Bari, D. G., Saravanan, K., & Ahmad, R. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(9), 4479-4486.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (n.d.).
  • Second-generation piperazine derivatives as promising radi
  • Lin, H. H., Wu, W. Y., Cao, S. L., Liao, J., Ma, L., Gao, M., Li, Z. F., & Xu, X. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Bioorganic & Medicinal Chemistry Letters, 23(11), 3304–3307.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.).
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
  • The Pharmacological Profile of Benzhydrylpiperazine Compounds: A Technical Guide. (n.d.). Benchchem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • Di Fabio, R., Griffante, C., Alvaro, G., Pentassuglia, G., Pizzi, D. A., Donati, D., Rossi, T., Guercio, G., Mattioli, M., Cimarosti, Z., Marchioro, C., Provera, S., Zonzini, L., Montanari, D., Melotto, S., Gerrard, P. A., Trist, D. G., Ratti, E., & Corsi, M. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed.
  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. (n.d.).
  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2017).
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., Catt, J. D., Minielli, J. L., Eison, M. S., Taylor, D. P., Riblet, L. A., & Temple, D. L. (1986). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359–369.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. (2025). PubMed.
  • N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. (n.d.). NIH.
  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (n.d.). Europe PMC.
  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2026). PubMed Central.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI.

Sources

Application Notes and Protocols for the Analytical Characterization of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one, a heterocyclic compound of interest in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for structural elucidation, purity assessment, and quality control. This document emphasizes the causality behind experimental choices and establishes self-validating systems for each analytical technique, ensuring scientific integrity and reproducibility. The methods covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.

Introduction

This compound is a substituted piperazinone derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The precise characterization of such compounds is a critical prerequisite for advancing through the drug discovery and development pipeline. Ensuring the structural integrity, identifying potential impurities, and quantifying the analyte with high fidelity are paramount for regulatory compliance and patient safety.

This guide presents an integrated analytical approach, leveraging the strengths of multiple spectroscopic and chromatographic techniques to build a complete profile of the target molecule. Each section provides not only a step-by-step protocol but also the underlying scientific rationale for method selection and parameter optimization, grounded in established principles and authoritative guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[3][4][5]

Structural Elucidation and Verification

The primary objective of characterization is the unambiguous confirmation of the chemical structure of this compound. A combination of NMR, MS, and FTIR spectroscopy provides complementary information to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[6] For this compound, ¹H and ¹³C NMR will confirm the connectivity of atoms, while ¹⁹F NMR will verify the presence and environment of the fluorine atom. Temperature-dependent NMR studies can also provide insights into the conformational dynamics of the piperazine ring and restricted rotation around the amide bond.[7][8]

Trustworthiness: The self-validating nature of NMR comes from the combination of chemical shifts, coupling constants, and integration values, which must all be consistent with the proposed structure. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals, respectively, leaving no ambiguity in the structural assignment.

Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the carbon signal range (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to enhance sensitivity and simplify the spectrum.

    • Acquire a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[6]

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the fluorine frequency.

    • Acquire a proton-decoupled spectrum to obtain a singlet for the fluorine atom.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

    • Analyze the chemical shifts and coupling patterns to assign signals to the corresponding nuclei in the molecule.

Expected Spectroscopic Data:

Technique Expected Observations
¹H NMR - Aromatic protons on the fluoro-methylphenyl ring with characteristic splitting patterns (doublets, triplets of doublets). - Methylene protons of the piperazin-2-one ring appearing as multiplets. - An N-H proton of the amide and an N-H proton of the secondary amine, likely appearing as broad singlets.
¹³C NMR - A carbonyl carbon signal for the amide (~165-175 ppm). - Aromatic carbon signals, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. - Aliphatic carbon signals for the piperazine ring methylene groups. - A methyl carbon signal from the 2-methylphenyl group.
¹⁹F NMR - A single resonance, confirming the presence of one fluorine atom.
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight and elemental composition of the analyte, serving as a primary confirmation of its identity.[6] High-resolution mass spectrometry (HRMS) is particularly crucial for providing unambiguous elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable structural information that corroborates NMR data.[9][10]

Trustworthiness: The high accuracy of mass measurements in HRMS (typically <5 ppm) provides a high degree of confidence in the assigned elemental formula. The fragmentation pattern should be logical and consistent with the known fragmentation pathways of related piperazine structures, such as cleavage of the piperazine ring or loss of substituents.[10]

Protocol: LC-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Separation (Optional but Recommended):

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

  • Mass Spectrometry Acquisition:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Acquire full scan data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Perform data-dependent MS/MS on the most intense ion corresponding to the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Determine the accurate mass of the protonated molecule and calculate the elemental composition. The expected molecular formula is C₁₁H₁₃FN₂O, with a monoisotopic mass of 208.1012 Da. The protonated molecule [M+H]⁺ should have an m/z of 209.1090.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions.

Expected Fragmentation Data:

Precursor Ion (m/z) Expected Fragment Ions (m/z) Plausible Neutral Loss/Fragment Identity
209.1090~181Loss of CO
~123[F-C₆H₃-CH₃-CH]⁺ fragment
~91Tropylium-like ion from benzyl cleavage
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] For this compound, FTIR will confirm the presence of the secondary amide (lactam) and secondary amine functionalities.

Trustworthiness: The presence of characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II) provides a reliable fingerprint of the core functional groups.[12][13] The position of the C=O stretch in a cyclic amide (lactam) is informative about ring size.[14]

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-3200N-H StretchSecondary Amine & Amide
~1680-1630C=O Stretch (Amide I)Cyclic Amide (Lactam)[11]
~1550N-H Bend (Amide II)Secondary Amide
~1250C-F StretchAryl-Fluoride

Purity Assessment and Quantification

Determining the purity of the compound and developing a quantitative assay are critical steps in drug development. HPLC is the workhorse technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a versatile and robust technique for separating, identifying, and quantifying components in a mixture.[1] For a compound like this compound, which contains a UV-active phenyl ring, a reversed-phase HPLC method with UV detection is the logical choice. Method development will focus on achieving a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradation products.

Trustworthiness: A well-validated HPLC method provides reliable data on purity and concentration. Validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3][5][15] Specificity is demonstrated by the ability of the method to separate the analyte from potential impurities, which can be confirmed using a photodiode array (PDA) detector to assess peak purity.

Protocol: Reversed-Phase HPLC-UV for Purity and Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at the wavelength of maximum absorbance of the analyte (determined by UV-Vis spectroscopy or PDA detector).

  • Sample and Standard Preparation:

    • Stock Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range.

    • Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

Solid-State Characterization

For a compound intended for pharmaceutical use, understanding its solid-state properties is essential.

X-ray Crystallography

Expertise & Experience: Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule in the solid state.[16][17] This technique can confirm the connectivity determined by NMR and also reveals crucial information about conformation, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.[18]

Trustworthiness: An X-ray crystal structure is the gold standard for structural proof. The resulting crystallographic data, including bond lengths, bond angles, and torsion angles, provide an unparalleled level of detail and certainty.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a sensitive detector (e.g., CCD).[19]

  • Data Collection:

    • Mount a suitable crystal on the diffractometer.

    • Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data until convergence is reached.

  • Data Analysis:

    • Analyze the final structure to confirm atomic connectivity.

    • Examine the conformation of the piperazine ring (e.g., chair, boat).[16][17]

    • Identify and analyze intermolecular interactions, such as hydrogen bonds, which dictate the crystal packing.

Integrated Analytical Workflow

The characterization of this compound should not be viewed as a series of disconnected experiments but as an integrated workflow where each technique provides a piece of a larger puzzle.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Solid-State Confirmation NMR NMR Report Report NMR->Report MS MS MS->Report FTIR FTIR FTIR->Report HPLC HPLC HPLC->Report X-ray X-ray X-ray->Report Compound Compound Compound->NMR Connectivity Compound->MS Molecular Weight Compound->FTIR Functional Groups Compound->HPLC Purity Compound->X-ray 3D Structure

Caption: Integrated workflow for comprehensive characterization.

Conclusion

The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By integrating data from NMR, MS, FTIR, HPLC, and X-ray crystallography, researchers can establish the identity, purity, and solid-state structure of this compound with a high degree of scientific certainty. Adherence to these methodologies and the principles of analytical procedure validation will ensure the generation of high-quality, reliable data suitable for regulatory submissions and advancing pharmaceutical development programs.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. NIH. [Link]

  • Introduction to IR Spectroscopy - Amides. YouTube. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH. [Link]

  • FTIR spectra of the intermediates towards amide 9a . (i) The FTIR... ResearchGate. [Link]

  • Structures of piperazine, piperidine and morpholine. IUCr Journals - International Union of Crystallography. [Link]

  • Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. [Link]

  • FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. [Link]

  • New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. PubMed. [Link]

  • Synthesis and characterization of some 2-quinonyl piperazine derivatives. Request PDF. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. [Link]

  • A Review on Analytical Methods for Piperazine Determination. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal. [Link]

  • Piperazine. Wikipedia. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. NIH. [Link]

  • 3-(4-methylphenyl)-2-piperazinone. ChemSynthesis. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

Sources

Application Notes and Protocols: 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one. This compound, identified by CAS Number 334477-68-8, is a crucial intermediate in the synthesis of various pharmaceutically active compounds.[1] The protocols detailed herein are designed to ensure high purity and yield, facilitating its effective use in drug discovery and development pipelines.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of marketed drugs due to its favorable physicochemical properties and versatile binding capabilities.[2][3] Piperazine derivatives are integral to a wide range of therapeutic agents, including antidepressants, antipsychotics, antihistamines, and antifungals.[2] The specific intermediate, this compound, serves as a key building block for more complex molecules, such as potent and selective NK1 receptor antagonists like Vestipitant.[4][5][6] The strategic placement of the fluoro and methyl groups on the phenyl ring influences the electronic and steric properties of the final active pharmaceutical ingredient (API), often enhancing target binding affinity and pharmacokinetic profiles.

Molecular Structure and Properties

PropertyValueSource
CAS Number 334477-68-8[1]
Molecular Formula C11H13FN2O[1]
Molecular Weight 208.23 g/mol [1]
Appearance Typically a solid[7]
Solubility Soluble in organic solvents like methanol[1]

Synthesis Protocol: A Reliable Pathway to High-Purity Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is a well-established method.

Synthetic Workflow Overview

The synthesis generally involves the reaction of a substituted phenyl derivative with a piperazin-2-one precursor. A common and effective route involves the catalytic hydrogenation of a pyrazine precursor.[1]

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2-(4-Fluoro-2-methylphenyl)pyrazine B Catalytic Hydrogenation (10% Pd/C, H2) A->B Reacts with C Solvent: Methanol Temp: 20°C Pressure: 760 Torr Time: 16 h B->C D This compound B->D Yields (99%) caption Figure 1: Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2-(4-Fluoro-2-methylphenyl)pyrazine

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H2)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-(4-fluoro-2-methylphenyl)pyrazine in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10% by weight relative to the starting material.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 760.051 Torr (approximately 1 atm) with hydrogen.[1]

  • Reaction Monitoring: Stir the reaction mixture vigorously at 20°C for 16 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

Expected Yield: This protocol has been reported to achieve a yield of up to 99%.[1]

Purification: Achieving Pharmaceutical Grade Purity

Purification is a critical step to ensure the intermediate is free from residual catalysts, starting materials, and by-products. For piperazine-containing compounds, several methods can be employed.

Purification Strategies
  • Recrystallization: This is a common and effective method for purifying solid compounds. Solvent screening is crucial to identify a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8]

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography can be utilized. A gradient elution with a suitable solvent system can provide excellent separation.[9] To mitigate issues with the basic nature of piperazine derivatives interacting with acidic silica gel, a small amount of a volatile amine like triethylamine (0.1-1%) can be added to the mobile phase.[9]

  • Salt Formation: Piperazine derivatives can be purified by forming a salt, such as the diacetate salt, which can then be precipitated and isolated.[9][10] The free base can be regenerated from the pure salt.[9]

  • Ion Exchange Chromatography: This technique can be effective for removing ionic impurities from degraded piperazine solutions.[11]

Recommended Purification Protocol: Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

  • Standard laboratory glassware for recrystallization

Procedure:

  • Solvent Selection: In a small-scale preliminary test, determine the optimal solvent or solvent system for recrystallization.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Analytical Characterization: Ensuring Quality and Identity

Thorough analytical characterization is essential to confirm the identity, purity, and quality of the synthesized intermediate.

Analytical Workflow

AnalyticalWorkflow cluster_sample Purified Sample cluster_techniques Analytical Techniques cluster_results Data Output A 3-(4-Fluoro-2-methylphenyl) piperazin-2-one B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (GC-MS or LC-MS) A->C D Chromatography (HPLC or GC) A->D E Infrared Spectroscopy (IR) A->E F Structural Confirmation B->F G Molecular Weight Verification C->G H Purity Assessment D->H I Functional Group Identification E->I caption Figure 2: Analytical workflow for compound characterization.

Caption: Analytical workflow for compound characterization.

Key Analytical Techniques and Expected Results
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group protons, and the protons of the piperazinone ring.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

    • ¹⁹F NMR: Will show a singlet corresponding to the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for both separation of impurities and confirmation of the molecular weight of the target compound.[12] GC-MS is a widely available and effective method for the analysis of piperazine derivatives.[12] The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 208.23 g/mol .

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A well-developed method should show a single major peak for the desired product, with any impurities being quantifiable.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O (amide) and N-H functional groups present in the piperazin-2-one ring, as well as C-F and aromatic C-H stretching vibrations.[13]

Typical Analytical Data

TechniqueExpected ResultPurpose
¹H NMR Characteristic shifts for aromatic, methyl, and piperazinone protons.Structural Elucidation
¹³C NMR Peaks corresponding to all carbon environments.Structural Confirmation
¹⁹F NMR Singlet for the fluorine atom.Confirmation of Fluorine Presence
MS Molecular ion peak at m/z ≈ 208.23.Molecular Weight Verification
HPLC Purity > 98% (typical specification).Purity Determination
IR Absorption bands for C=O, N-H, C-F, and aromatic C-H.Functional Group Identification

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of a variety of drug candidates. Its primary application is in the construction of more complex molecules where the substituted phenylpiperazinone moiety is a key pharmacophore.

A notable example is its use in the synthesis of Vestipitant , a potent and selective NK1 receptor antagonist.[4][5][6] In this context, the piperazinone intermediate undergoes further reactions, such as N-acylation, to build the final drug molecule.[6] The presence of the fluorine atom can enhance metabolic stability and receptor binding affinity.[14][15]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[17]

  • Storage: Store the compound in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[16][18]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[17][18]

Conclusion

This compound is a strategically important intermediate in pharmaceutical research and development. The protocols outlined in this document provide a robust framework for its synthesis, purification, and characterization, ensuring a high-quality starting material for the synthesis of advanced drug candidates. Adherence to these protocols and safety guidelines will facilitate the successful application of this versatile building block in the discovery of novel therapeutics.

References

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Thieme. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

  • OSTI.GOV. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • Pak. J. Pharm. Sci. Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. [Link]

  • Google Patents.
  • PubMed. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • PubChem. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. [Link]

  • ResearchGate. Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. [Link]

  • ACS Publications. 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid.... [Link]

  • ChemSynthesis. 3-(4-methylphenyl)-2-piperazinone. [Link]

  • Jaytick-01. Pharma-Intermediates. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Dalton Transactions. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]

  • ResearchGate. Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • Semantic Scholar. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubMed Central. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. [Link]

  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

Application Notes & Protocols: Developing Structure-Activity Relationship (SAR) Studies for 3-(4-Fluoro-2-methylphenyl)piperazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) study for analogs of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one. The piperazin-2-one scaffold is a recognized privileged structure in medicinal chemistry, frequently associated with centrally-acting agents.[1][2][3][4] This guide offers an integrated approach, detailing strategic design principles, step-by-step protocols for chemical synthesis, a cascade of biological evaluations from in vitro screening to in vivo proof-of-concept, and methodologies for data interpretation. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices to empower researchers to systematically optimize a lead compound for enhanced potency, selectivity, and pharmacokinetic properties.

Introduction to the SAR Campaign

Structure-Activity Relationship (SAR) analysis is the cornerstone of modern medicinal chemistry, providing a systematic framework to understand how modifications to a molecule's structure influence its biological activity.[5][6][7][8][9] The fundamental goal is to build a qualitative and quantitative model that correlates chemical structure with biological function, guiding the rational design of more effective and safer drug candidates.[10]

This campaign focuses on the lead compound This compound . The piperazine moiety is a common feature in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS), due to its ability to engage with monoamine pathways and its favorable physicochemical properties.[2][11] Our objective is to explore the chemical space around this lead scaffold to identify key structural features that govern its interaction with a putative biological target, improve its pharmacological profile, and optimize its drug-like properties.

The Lead Compound & Strategic Modification Points:

Chemical structure of this compound
Figure 1. Lead Scaffold: this compound

The SAR strategy will systematically probe three key regions of the molecule:

  • Region A (Aromatic Ring): Modifications to the 4-fluoro and 2-methyl substituents to probe electronic and steric requirements for binding.

  • Region B (N1-Position): Substitution at the N1 amide nitrogen to explore potential interactions with the target and modulate physicochemical properties.

  • Region C (N4-Position): Substitution at the N4 amine nitrogen, a common site for diversification in piperazine-based drugs to enhance potency and tune pharmacokinetics.[4]

The Iterative SAR Workflow: A Strategic Overview

The SAR process is an iterative cycle of Design, Synthesize, Test, and Analyze (DSTA). Each cycle builds upon the knowledge gained from the previous one, progressively refining the molecular architecture toward an optimized candidate.

SAR_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_testing Testing Phase cluster_analysis Analysis Phase D Design Analogs (Bioisosterism, Scaffold Hopping) S Chemical Synthesis & Purification D->S Synthesize Targets T Biological & ADMET Evaluation S->T Test Compounds A Data Analysis & SAR Interpretation T->A Generate Data A->D Refine Hypothesis

Caption: The Design-Synthesize-Test-Analyze (DSTA) Cycle.

Key design principles that will be employed include:

  • Bioisosteric Replacement: This strategy involves substituting functional groups with others that have similar physical or chemical properties to enhance potency or improve pharmacokinetic (ADME) properties without disrupting the desired biological activity.[12][13][14][15]

  • Scaffold Hopping: While this guide focuses on decorating the primary scaffold, a future strategy could involve replacing the piperazin-2-one core with a novel backbone to overcome liabilities or secure intellectual property.[16][17][18][19]

Part I: Chemical Synthesis Protocols

The synthesis of analogs is foundational to any SAR study. The following protocols outline a robust and flexible synthetic route to access the core scaffold and its derivatives. A general synthetic pathway is depicted below.

Synthesis_Pathway start 4-Fluoro-2-methyl-benzaldehyde Ethylenediamine intermediate1 Schiff Base Intermediate start->intermediate1 Condensation intermediate2 2-(4-Fluoro-2-methylphenyl)-imidazolidine intermediate1->intermediate2 Reduction (e.g., NaBH4) intermediate3 N-Chloroacetylated Intermediate intermediate2->intermediate3 Acylation (Chloroacetyl chloride) product Core Scaffold 3-(4-Fluoro-2-methylphenyl)-piperazin-2-one intermediate3->product Intramolecular Cyclization (Base)

Caption: General synthetic route for the piperazin-2-one core.
Protocol 1.1: Synthesis of the Core Scaffold

Objective: To synthesize the parent compound, this compound.

Rationale: This multi-step synthesis involves the formation of a diamine precursor followed by a cyclization reaction. This route is chosen for its reliability and the commercial availability of starting materials.

Materials:

  • 4-Fluoro-2-methylbenzaldehyde

  • Ethylenediamine

  • Sodium borohydride (NaBH₄)

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH), Dichloromethane (DCM), Acetonitrile (MeCN)

  • Standard glassware and purification apparatus (silica gel column chromatography)

Procedure:

  • Step 1: Imine Formation. Dissolve 4-fluoro-2-methylbenzaldehyde (1.0 eq) in methanol. Add ethylenediamine (1.1 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 4 hours. Monitor by TLC until starting material is consumed.

  • Step 2: Reduction to Diamine. Cool the reaction mixture to 0 °C. Add sodium borohydride (1.5 eq) portion-wise, controlling the temperature. Stir for 2 hours at room temperature. Quench the reaction carefully with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the crude diamine precursor.

  • Step 3: Acylation. Dissolve the crude diamine (1.0 eq) in DCM with triethylamine (2.5 eq). Cool to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise. Stir at 0 °C for 1 hour. Wash the reaction with saturated NaHCO₃ solution, then brine. Dry the organic layer and concentrate.

  • Step 4: Cyclization. Dissolve the crude chloroacetamide intermediate in acetonitrile. Add potassium carbonate (3.0 eq) and heat the mixture to reflux (approx. 80 °C) for 12-16 hours.

  • Purification & Characterization: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product. Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 1.2: General Protocol for N4-Alkylation (Region C)

Objective: To introduce substituents at the N4 position of the piperazin-2-one core.

Rationale: Standard alkylation or reductive amination provides a straightforward method to explore a wide variety of substituents at this position, which is crucial for modulating properties like solubility and target affinity.

Materials:

  • This compound (1.0 eq)

  • Desired alkyl halide (e.g., benzyl bromide) or aldehyde/ketone

  • Base (e.g., K₂CO₃ or DIEA) for alkylation; Reducing agent (e.g., NaBH(OAc)₃) for reductive amination

  • Solvent (e.g., DMF or DCE)

Procedure (Alkylation Example):

  • Dissolve the core scaffold (1.0 eq) in DMF.

  • Add K₂CO₃ (2.0 eq) and the desired alkyl halide (1.1 eq).

  • Stir the mixture at 60 °C for 6 hours or until TLC indicates completion.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to obtain the N4-substituted analog. Confirm structure and purity.

Part II: Biological & ADMET Evaluation Protocols

A tiered screening approach is essential for efficient SAR development. The cascade begins with high-throughput in vitro assays to assess target binding and function, followed by assays to evaluate drug-like properties (ADMET).

Biological_Screening_Cascade cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Confirmation Primary Primary Screen: Target Binding Assay (Ki) Secondary Secondary Screen: Functional Assay (IC50/EC50) Primary->Secondary Active Hits ADMET ADMET Profiling: Permeability, Stability, Efflux Secondary->ADMET Potent & Functional Hits PK Pharmacokinetics (PK) in Rodents ADMET->PK Promising Leads PD Pharmacodynamics (PD) (Target Engagement/Efficacy) PK->PD

Caption: Tiered biological and pharmacokinetic screening cascade.
Protocol 2.1: Primary Target Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of synthesized analogs for a putative CNS receptor (e.g., Dopamine D₂ Receptor).

Rationale: This assay is a robust, high-throughput method to quantify direct interaction between a compound and its target protein, providing the first critical piece of SAR data.

Materials:

  • Cell membranes expressing the target receptor (e.g., D₂-CHO cell membranes)

  • Radioligand (e.g., [³H]-Spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

  • Non-specific binding inhibitor (e.g., Haloperidol)

  • Synthesized analogs at various concentrations

  • 96-well filter plates and vacuum manifold

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₔ, and the synthesized analog (test compound) across a range of concentrations (e.g., 10 µM to 0.1 nM).

  • Control Wells: Prepare wells for total binding (no inhibitor) and non-specific binding (high concentration of a known ligand, e.g., 10 µM Haloperidol).

  • Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. Wash the filters 3x with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total CPM - Non-specific CPM). Plot the percent inhibition of specific binding versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2.2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

Objective: To assess the passive permeability of analogs across a lipid membrane, serving as an early predictor of BBB penetration.

Rationale: For CNS-targeted drugs, the ability to cross the blood-brain barrier is non-negotiable. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput screen to weed out compounds with poor permeability early in the discovery process.[20][21][22]

Materials:

  • PAMPA plate system (a 96-well filter plate and a matching 96-well acceptor plate)

  • Phospholipid solution (e.g., porcine brain polar lipid in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds dissolved in PBS

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS buffer.

  • Coat Filter Plate: Carefully coat the filter membrane of each well in the filter plate with 5 µL of the phospholipid solution.

  • Prepare Donor Plate: Add the test compounds (at a known concentration, e.g., 100 µM) to the wells of the coated filter plate.

  • Assemble Sandwich: Place the filter plate onto the acceptor plate, creating a "sandwich." Ensure the coated membrane is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours without shaking.

  • Measurement: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the effective permeability (Pe) for each compound. Compounds are typically categorized as low, medium, or high permeability based on established controls (e.g., propranolol for high, atenolol for low).

Part III: In Vivo Proof-of-Concept Protocol

Select compounds with a promising profile (high potency, good permeability, metabolic stability) should advance to in vivo testing to evaluate their pharmacokinetic behavior and target engagement in a complex biological system.[23][24][25][26]

Protocol 3.1: Rodent Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a lead analog after a single dose in mice or rats.

Rationale: An in vivo PK study is essential to understand if a compound can achieve and maintain sufficient exposure in the body, particularly in the brain, to exert a therapeutic effect.

Materials:

  • Lead analog formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Dosing syringes (for oral gavage or intravenous injection)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge, freezer (-80 °C)

  • LC-MS/MS for bioanalysis

Procedure:

  • Dosing: Administer the compound to a cohort of animals (n=3-5 per time point) at a defined dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or cardiac puncture (terminal).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80 °C until analysis.

  • Brain Homogenate (Optional): At terminal time points, perfuse the animals with saline, harvest the brain, and homogenize it to measure brain tissue concentration.

  • Bioanalysis: Extract the compound from plasma (and brain homogenate) and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and t₁/₂ (half-life). Calculate the brain-to-plasma ratio if applicable.

Data Presentation and SAR Interpretation

All quantitative data must be systematically organized to facilitate the clear interpretation of structure-activity relationships.

Table 1: Representative SAR Data for this compound Analogs
Cmpd.R¹ (N4-Position)Target Binding Kᵢ (nM)Functional IC₅₀ (nM)PAMPA Pe (10⁻⁶ cm/s)Microsomal t₁/₂ (min)
Lead -H551205.2 (Medium)45
1a -CH₃40955.8 (Medium)50
1b -CH₂Ph15258.1 (High)20
1c -C(O)CH₃250>10002.3 (Low)>90
1d -(CH₂)₂-OH651501.5 (Low)65

Interpreting the SAR:

  • Effect of N4-Substitution: Comparing the Lead with 1a and 1b shows that small alkyl (-CH₃) and larger lipophilic groups (-CH₂Ph) at the N4-position are well-tolerated and can enhance potency. The benzyl group in 1b significantly improved both binding and functional activity, suggesting a potential hydrophobic pocket in the target's binding site.

  • Identifying Negative Modifications: The acetyl group in 1c drastically reduced activity, indicating that an electron-withdrawing group or the amide carbonyl is detrimental. This is a potential "activity cliff" that provides critical information about the electronic requirements of the binding site.[8]

  • Integrating ADMET Properties: While 1b is the most potent, its metabolic stability is lower than the lead compound (t₁/₂ of 20 min vs 45 min). This is a common trade-off; increased lipophilicity can improve potency but also increase metabolic clearance.

  • Balancing Potency and Permeability: Compound 1d , with a polar hydroxyl group, shows significantly reduced permeability. While its potency is similar to the lead, its poor BBB penetration potential makes it a less attractive candidate for a CNS drug. This highlights the critical need to co-optimize potency and ADMET properties.

Conclusion and Forward Strategy

This application guide outlines a comprehensive and integrated strategy for conducting SAR studies on this compound analogs. By following the iterative DSTA cycle and employing the detailed protocols for synthesis, in vitro biological screening, and in vivo evaluation, research teams can efficiently navigate the chemical space around this scaffold. The key to success lies in the systematic analysis of multi-parameter data—balancing target potency with crucial ADMET properties—to identify lead candidates with a high probability of success in further preclinical development.

Future work should focus on optimizing the most promising leads, such as analogs of compound 1b , by making subtle modifications to the benzyl group to improve metabolic stability while retaining high potency and permeability.

References

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?
  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies.
  • Hu, Y., et al. (2016). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry.
  • WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Schneider, G. (2024). Scaffold hopping.
  • SpiroChem. Bioisosteric Replacement Strategies.
  • Fiveable. Structure-Activity Relationships in Med Chem.
  • Charles River Laboratories. (2024). Hop To It! The World of Scaffold Hopping. Eureka blog.
  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches. PMC.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Mahmoud, A. R. (2025). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate.
  • Wagener, M., & van der Neut, J. W. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling.
  • ResearchGate. Scaffold Hopping in Medicinal Chemistry.
  • Excelra. Structure–Activity Relationship (SAR) in Drug Discovery.
  • Monash University. Structure-activity relationship (SAR) study designs.
  • Kelai, S., & Nestler, E. J. (2014). Animal Models of Neuropsychiatric Disorders. PMC.
  • Robbins, T. W., & Everitt, B. J. (2011). Animal models of neuropsychiatric disorders. PubMed.
  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development.
  • Pharmacology Mentor. (2024). Structure-Activity Relationships (SAR) in Drug Design.
  • NeuroProof. Phenotypic Screening in CNS Drug Discovery.
  • MDPI. (2023). Emerging Translational Research in Neurological and Psychiatric Diseases: From In Vitro to In Vivo Models.
  • Fakhravar, E., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. NIH.
  • Bajorath, J. (2009). Systematic Computational Analysis of Structure–Activity Relationships: Concepts, Challenges and Recent Advances. Future Science.
  • Deli, M. A. (2011). Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. Bentham Science.
  • Schaduangrat, N. (2019). Computational Methods for Structure-Activity Relationship Analysis and Activity Prediction. University of Bonn.
  • Gupta, R. (2016). On Exploring Structure Activity Relationships. PMC.
  • ResearchGate. (2020). In Vitro Models of CNS Barriers.
  • Wszedybyl-Winklewska, M., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI.
  • Patabendige, A., & Abbott, N. J. (2014). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online.
  • ChemicalBook. This compound synthesis.
  • MDPI. (2023). Refined ADME Profiles for ATC Drug Classes.
  • Atondo, J. D., & Atondo, J. D. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. NIH.
  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • ResearchGate. (2018). ADME attribute alignment of marketed CNS drugs and CNS candidates.
  • ResearchGate. Representative piperazine and piperazine-2-one pharmaceuticals and natural products.
  • Rathi, A., et al. (2016). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones.
  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.
  • Zhang, L., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.
  • Wang, Z., et al. (2025). Comparison of predicted ADMET properties of natural compounds and approved CNS drugs. Public Library of Science.
  • Brito, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • ResearchGate. ADMET In Vitro Profiling – Utility and Applications in Lead Discovery.
  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development.

Sources

large-scale synthesis of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a key building block in the development of advanced pharmaceutical agents, including NK1 receptor antagonists like Vestipitant[1]. The protocol detailed herein is designed for scalability, focusing on process safety, efficiency, and high purity of the final product. We will move beyond a simple recitation of steps to explore the underlying chemical principles and rationale that inform the process, ensuring a robust and reproducible methodology suitable for industrial application. The core of this synthesis is a highly efficient, one-pot tandem reductive amination and cyclization process.

Introduction and Strategic Overview

The piperazinone core is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active compounds[2][3]. Specifically, this compound serves as a crucial intermediate. Its synthesis on a large scale presents several challenges, including cost-effectiveness, control of impurities, operational safety, and achieving high, consistent yields.

Traditional multi-step syntheses often suffer from cumulative yield losses and require costly purification at intermediate stages. To circumvent these issues, this guide details a convergent synthetic strategy. The chosen approach is a tandem reductive amination-cyclization reaction [4]. This one-pot process combines the formation of an imine from a key α-ketoester intermediate and ethylenediamine, its subsequent in-situ reduction, and spontaneous intramolecular cyclization to form the desired lactam ring. This strategy is advantageous for large-scale production due to its process intensification, reduced reactor occupancy, and minimized waste generation.

Logical Workflow for Synthesis

The overall synthetic pathway is designed for efficiency and scalability, starting from commercially accessible materials.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis A 2-Bromo-5-fluorotoluene C Grignard Reagent (4-Fluoro-2-methylphenylmagnesium bromide) A->C Mg, THF B Magnesium Turnings B->C E Ethyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate (α-Ketoester Intermediate) C->E 1. Diethyl Oxalate 2. Aqueous Workup D Diethyl Oxalate D->E G This compound (Final Product) E->G Ethylenediamine, Pd/C, H2 Methanol F Ethylenediamine F->G

Caption: High-level overview of the two-part synthetic strategy.

Detailed Synthesis Protocols

This section provides step-by-step protocols for the key transformations. All operations should be conducted in a controlled manufacturing environment with appropriate personal protective equipment (PPE) and engineering controls.

Protocol 1: Synthesis of Ethyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate (α-Ketoester)

This intermediate is the cornerstone of the subsequent cyclization. It is prepared via a Grignard reaction between the corresponding arylmagnesium bromide and diethyl oxalate.

Rationale: The Grignard reaction is a robust and well-established method for carbon-carbon bond formation. Diethyl oxalate serves as an efficient electrophilic partner to introduce the α-ketoester moiety. Tetrahydrofuran (THF) is selected as the solvent due to its ability to solvate the Grignard reagent effectively.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Equivalents
2-Bromo-5-fluorotoluene189.0410.0052.901.00
Magnesium Turnings24.311.4258.401.10
Iodine253.81~5 g (catalyst)--
Anhydrous THF72.1150 L--
Diethyl Oxalate146.148.4858.001.10
1M Hydrochloric Acid-As required--
Saturated NaCl Solution-As required--
Anhydrous MgSO₄120.37As required--
Toluene92.1440 L--

Equipment:

  • 100 L glass-lined reactor with mechanical stirring, reflux condenser, and nitrogen inlet

  • 20 L dropping funnel

  • Temperature probe

  • Inert atmosphere system (Nitrogen)

Procedure:

  • Reactor Preparation: The 100 L reactor is thoroughly dried and purged with nitrogen. Charge magnesium turnings (1.42 kg) and 10 L of anhydrous THF into the reactor.

  • Grignard Initiation: Add a small crystal of iodine. Prepare a solution of 2-bromo-5-fluorotoluene (10.00 kg) in anhydrous THF (20 L). Add approximately 200 mL of this solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by heat evolution and disappearance of the iodine color.

  • Grignard Formation: Once the reaction has initiated, add the remaining solution of 2-bromo-5-fluorotoluene dropwise over 2-3 hours, maintaining the internal temperature between 40-50°C. After the addition is complete, stir the mixture for an additional 2 hours at 50°C to ensure complete formation of the Grignard reagent.

  • Acylation: Cool the reactor to -10°C. In a separate, dry vessel, prepare a solution of diethyl oxalate (8.48 kg) in anhydrous THF (20 L). Add this solution to the Grignard reagent via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 0°C.

  • Work-up: After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Cool the reactor to 0-5°C and slowly quench the reaction by adding 1M HCl until the aqueous phase is acidic (pH ~2). This will dissolve the magnesium salts.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene (2 x 20 L). Combine all organic layers, wash with saturated NaCl solution, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is purified by vacuum distillation to yield Ethyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate as a pale yellow oil.

    • Expected Yield: 70-80%

    • Purity (GC): >98%

Protocol 2: Tandem Reductive Amination and Cyclization

This one-pot protocol efficiently converts the α-ketoester into the final product, this compound.

Rationale: Catalytic hydrogenation is the method of choice for this reductive amination on a large scale. It offers high atom economy, avoids the use of expensive and difficult-to-handle stoichiometric hydrides, and simplifies product isolation as the palladium catalyst can be removed by filtration[5]. Methanol is an excellent solvent for this reaction, and the intramolecular cyclization to the thermodynamically stable six-membered lactam occurs spontaneously after reduction of the imine intermediate[6].

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Equivalents
Ethyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate224.2110.0044.601.00
Ethylenediamine60.102.9549.061.10
10% Palladium on Carbon (50% wet)-0.50-5 wt% (dry basis)
Methanol32.04100 L--
Hydrogen Gas2.02As required--

Equipment:

  • 200 L stainless steel hydrogenation reactor (autoclave)

  • Inert filtration system (e.g., filter press or Nutsche filter)

  • Crystallization vessel

  • Vacuum oven

Procedure:

  • Reactor Charging: Charge the hydrogenation reactor with Ethyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate (10.00 kg) and methanol (80 L).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (0.50 kg, 50% wet). Safety Note: Palladium on carbon can be pyrophoric when exposed to air, especially after hydrogenation. Always handle it wet or under an inert atmosphere.

  • Amine Addition: Add ethylenediamine (2.95 kg) dissolved in methanol (20 L) to the reactor over 30 minutes, maintaining the temperature below 25°C.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 4 bar (approx. 58 psi) with hydrogen.

  • Reaction: Begin stirring and heat the reactor to 30°C. The reaction is exothermic; maintain the temperature between 30-35°C using the reactor's cooling jacket. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Catalyst Filtration: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the hydrogen and purge the reactor three times with nitrogen. Filter the reaction mixture through a bed of Celite® under a nitrogen blanket to remove the palladium catalyst. Wash the catalyst cake with methanol (2 x 10 L).

  • Crystallization: Combine the filtrate and washes. Concentrate the solution under reduced pressure to approximately 20% of its original volume. The product will begin to crystallize. Cool the slurry to 0-5°C and hold for 2 hours.

  • Isolation and Drying: Filter the solid product, wash the cake with cold methanol (10 L), and dry under vacuum at 50°C until a constant weight is achieved.

    • Expected Yield: 85-95%

    • Purity (HPLC): >99%

    • CAS Number: 334477-68-8[6]

    • Molecular Formula: C₁₁H₁₃FN₂O[6]

    • Molecular Weight: 208.23 g/mol [6]

Process Control and Quality Attributes

Effective large-scale synthesis relies on identifying and controlling Critical Process Parameters (CPPs) to ensure that Critical Quality Attributes (CQAs) of the final product are consistently met.

G cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) T1 Temperature (Grignard & Hydrogenation) Y1 Yield T1->Y1 I1 Impurity Profile T1->I1 Side Reactions P1 Hydrogen Pressure P1->Y1 Reaction Rate S1 Reagent Stoichiometry S1->Y1 PU1 Purity S1->PU1 Unreacted SMs C1 Catalyst Loading C1->Y1 Reaction Rate C1->PU1

Caption: Relationship between process parameters and product quality.

  • Temperature Control: Crucial during the Grignard reaction to prevent side reactions and during hydrogenation to ensure optimal catalyst activity and safety.

  • Hydrogen Pressure: Directly influences the rate of reaction. Must be carefully controlled within the equipment's safety limits.

  • Stoichiometry: Precise control of ethylenediamine is necessary. Excess can lead to impurities, while insufficient amounts will result in incomplete conversion.

  • Catalyst Handling and Loading: The activity and safe handling of the Pd/C catalyst are paramount for a successful and safe process.

Conclusion

The described tandem reductive amination-cyclization provides a robust, scalable, and economically viable pathway for the . By focusing on a convergent strategy and process-safe catalytic hydrogenation, this protocol minimizes unit operations and waste while maximizing yield and purity. The detailed explanations of the rationale behind procedural choices are intended to empower researchers and process chemists to implement and adapt this synthesis with a deep understanding of its core principles.

References

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247. [Link]

  • Barbe, G., et al. (2006). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Semantic Scholar. Retrieved from [Link]

  • Lu, Z., & Stahl, S. S. (2012). Use of a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234–1237. Sourced from Organic Chemistry Portal. [Link]

  • Faggi, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5781. [Link]

  • Boehringer Ingelheim International GMBH. (2007). Process for the Manufacture of fused piperazin-2-one derivatives.
  • CN108129404B. (2018). Synthesis method of chiral piperazinone derivative.

Sources

Application Notes & Protocols: 3-(4-Fluoro-2-methylphenyl)piperazin-2-one in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and drug development professionals on the evaluation of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one as a potential scaffold for Central Nervous System (CNS) drug discovery. The piperazine moiety is a privileged scaffold in neuropharmacology, forming the core of numerous approved drugs for psychiatric and neurological disorders.[1][2] The strategic incorporation of a fluorine atom and a methyl group on the phenyl ring can significantly enhance metabolic stability, binding affinity, and blood-brain barrier (BBB) penetration, making this compound a compelling starting point for novel therapeutic development.[3][4] This guide outlines the therapeutic rationale, potential mechanisms of action, and a validated, multi-stage experimental workflow, from initial in vitro characterization to in vivo pharmacokinetic and efficacy studies.

Introduction and Therapeutic Rationale

The compound this compound (CAS: 334477-68-8) is a synthetic small molecule built upon a piperazin-2-one core.[5] The piperazine heterocycle is a cornerstone of CNS medicinal chemistry, renowned for its ability to interact with a wide range of G-protein coupled receptors (GPCRs) and transporters.[2][6] Derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic agents, primarily by modulating monoaminergic systems like serotonin and dopamine pathways.[2]

The specific substitutions on this scaffold are critical:

  • 4-Fluoro Substitution: Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. Its incorporation can block sites of metabolism (e.g., P450-mediated oxidation), thereby increasing the compound's half-life and oral bioavailability.[3][7]

  • 2-Methyl Substitution: The ortho-methyl group can induce a conformational twist in the phenyl ring relative to the piperazinone core. This steric influence can lock the molecule into a specific conformation that may enhance selectivity and potency for a particular biological target.

Given its structural alerts, this compound is a prime candidate for investigation in CNS disorders where modulation of monoaminergic or peptidergic systems is a validated therapeutic strategy, such as major depressive disorder (MDD), anxiety disorders, schizophrenia, and neurodegenerative diseases like Alzheimer's.[8][9]

Physicochemical Properties
PropertyValueSource
CAS Number 334477-68-8[5]
Molecular Formula C₁₁H₁₃FN₂O[5]
Molecular Weight 208.23 g/mol [5]

Potential Mechanisms of Action & Signaling Pathways

While the specific targets of this compound require empirical validation, its structural class suggests several high-probability mechanisms of action within the CNS. The diagram below illustrates potential signaling pathways that could be modulated by this compound class, leading to therapeutic outcomes in various CNS disorders.

Potential_CNS_Mechanisms cluster_0 This compound cluster_1 Potential Molecular Targets cluster_2 Downstream Cellular Effects cluster_3 Therapeutic Indications Compound Test Compound T1 Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Compound->T1 T2 Dopamine Receptors (e.g., D2) Compound->T2 T3 Neurokinin-1 (NK1) Receptor Compound->T3 T4 TRPC6 Channel (Activator) Compound->T4 T5 Aβ & Tau Aggregation Compound->T5 E1 Modulation of Neurotransmission T1->E1 T2->E1 E2 Reduced Neuroinflammation T3->E2 E3 Synaptoprotection & Enhanced Plasticity T4->E3 E4 Reduced Protein Pathology T5->E4 I1 Depression & Anxiety E1->I1 I2 Schizophrenia E1->I2 E2->I1 I3 Alzheimer's Disease E3->I3 E4->I3

Caption: Potential mechanisms of action for a novel phenylpiperazinone CNS agent.

Causality Explanation:

  • Serotonin/Dopamine Receptor Modulation: The most common mechanism for arylpiperazines.[2] Antagonism or partial agonism at these receptors can rebalance neurotransmitter systems implicated in depression and psychosis.

  • NK1 Receptor Antagonism: The discovery of Vestipitant, a C-phenylpiperazine, highlights this pathway.[10][11] NK1 antagonists block the action of Substance P, a neuropeptide involved in stress and anxiety responses.

  • TRPC6 Channel Activation: Recent studies show novel piperazine derivatives can activate TRPC6, protecting synapses from amyloid-beta toxicity, a promising strategy for Alzheimer's disease.[9]

  • Anti-Aggregation Effects: Multi-target piperazine compounds have been designed to inhibit the aggregation of both amyloid-beta and tau peptides, key pathological hallmarks of Alzheimer's.[8][12]

Experimental Workflow: A Phased Approach to Preclinical Evaluation

A structured, data-driven approach is essential to characterize a novel chemical entity. The following workflow provides a logical progression from broad screening to specific, hypothesis-driven in vivo studies.

Experimental_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Decision Gate 1 cluster_2 Phase 2: In Vivo Characterization cluster_3 Decision Gate 2 A1 Synthesis & QC (Purity >98%) A2 Primary Target Screen (Receptor Binding Panel) A1->A2 A3 Functional Assays (Agonist/Antagonist Mode) A2->A3 A4 In Vitro ADME (Microsomal Stability, Permeability) A3->A4 A5 Preliminary Toxicology (Cytotoxicity, CYP Inhibition) A4->A5 D1 Potency > 1µM? Favorable ADME? Low Toxicity? A5->D1 B1 Pharmacokinetic Study (Rat/Mouse - IV & PO) D1->B1 Proceed C1 Lead Optimization or Advancement D1->C1 Stop/Optimize B2 Blood-Brain Barrier Penetration Assay B3 Target Engagement (e.g., Receptor Occupancy) B4 Animal Model of Efficacy (e.g., Forced Swim Test, 5xFAD mice) D2 Brain Exposure? Target Engagement? In Vivo Efficacy? B4->D2 D2->C1 Proceed

Caption: Phased experimental workflow for CNS drug candidate evaluation.

Detailed Experimental Protocols

The following protocols are foundational for the initial characterization of this compound.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay determines the rate at which the compound is metabolized by cytochrome P450 enzymes, providing an estimate of its intrinsic clearance and subsequent in vivo half-life. A moderate to low clearance is desirable for a CNS drug to ensure sustained exposure.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 100 mM NADPH stock solution in buffer.

  • Incubation:

    • In a 96-well plate, add 1 µL of the 10 mM test compound stock to 99 µL of the HLM solution to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 10 µL of the NADPH stock solution. For the T=0 time point and negative controls, add 10 µL of buffer instead.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Rationale: This assay assesses the general toxicity of the compound on cell viability. It is a critical early screen to flag compounds that may have non-specific toxic effects, which could confound efficacy data.

Methodology:

  • Cell Culture:

    • Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium (e.g., from 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Staurosporine) wells.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization & Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot viability against compound concentration and fit a dose-response curve to determine the CC₅₀ (concentration causing 50% cytotoxicity).

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats

Rationale: This study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. Crucially, it determines the compound's bioavailability and its ability to cross the blood-brain barrier.

Methodology:

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-4 per group) with cannulated jugular veins (for IV dosing and blood sampling) and carotid arteries (for blood sampling).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 2 mg/kg) via the jugular vein cannula. The formulation is typically in a saline/solubilizing agent mixture.

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg). The formulation is often in a suspension like 0.5% methylcellulose.

  • Sample Collection:

    • Collect blood samples (~100 µL) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into heparinized tubes.

    • At the final time point, euthanize the animals and collect the brains.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize brain tissue.

    • Extract the compound from plasma and brain homogenate using protein precipitation or liquid-liquid extraction.

  • Analysis:

    • Quantify the concentration of the compound in plasma and brain samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

ParameterDescriptionDesirable Outcome for CNS Drug
T½ (Half-life) Time for plasma concentration to decrease by half.4-12 hours (for once or twice-daily dosing)
Cmax Maximum observed plasma concentration.Dose-dependent
AUC Area Under the Curve; total drug exposure.High, dose-proportional
F% (Bioavailability) Fraction of oral dose reaching systemic circulation.> 30%
Brain:Plasma Ratio Ratio of compound concentration in the brain vs. plasma.> 1.0 (indicates good BBB penetration)

Conclusion and Future Directions

This compound represents a structurally promising starting point for the discovery of novel CNS therapeutics. Its design incorporates features known to confer favorable drug-like properties. The outlined phased experimental approach provides a robust framework for its systematic evaluation.

Initial in vitro screening will elucidate its primary biological targets and ADME-Tox profile. Positive results from this phase, specifically sub-micromolar potency at a relevant CNS target combined with metabolic stability and low cytotoxicity, would strongly justify progression to in vivo pharmacokinetic and efficacy studies. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and brain penetration, ultimately advancing a lead candidate toward clinical development.

References

  • Laurent, C., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. Available from: [Link]

  • Karpova, A.Y., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports. Available from: [Link]

  • Mडीपीआई. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-47. Available from: [Link]

  • ResearchGate. Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Available from: [Link]_

  • Vadodaria, D.J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-5. Available from: [Link]

  • Singla, R.K., et al. (2011). Preliminary Investigation of Antifungal Activity of 3-(3-fluoro-4- piperazine-1-phenyl)-1,3-oxazolidin-2-ones. International Journal of Green Pharmacy. Available from: [Link]

  • de Oliveira, P.R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 32-48. Available from: [Link]

  • Hussain, S., et al. (2017). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Lat. Am. J. Pharm. Available from: [Link]

  • Kumar, A., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 15(21), 3901-3914. Available from: [Link]

  • ChemSynthesis. 3-(4-methylphenyl)-2-piperazinone. Available from: [Link]

  • Butini, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available from: [Link]

  • Wikipedia. Mephedrone. Available from: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available from: [Link]

  • Ramos-Hernández, A., et al. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available from: [Link]

  • Parashar, P., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 354(1), e2000208. Available from: [Link]

  • Li, H., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][5][8][13]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 941-946. Available from: [Link]

  • Uddin, M.J., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules. Available from: [Link]

  • Lee, S.H., et al. (1998). Pharmacokinetics of 1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1- piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats. Archives of Pharmacal Research, 21(3), 328-34. Available from: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • Lopez, F.J., et al. (2003). Synthesis, pharmacology and pharmacokinetics of 3-(4-aryl-piperazin-1-ylalkyl)-uracils as uroselective alpha1A-antagonists. Bioorganic & Medicinal Chemistry Letters, 13(11), 1873-8. Available from: [Link]

  • National Institutes of Health. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. Available from: [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Available from: [Link]

  • Sanna, M., et al. (2021). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity. Available from: [Link]

  • MDPI. (2022). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules. Available from: [Link]

  • ResearchGate. Metabolic interactions with piperazine-based 'party pill' drugs. Available from: [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a substituted phenylpiperazine derivative with potential therapeutic applications. As with many compounds in this class, it is anticipated to exhibit poor aqueous solubility, a significant hurdle for achieving adequate and consistent systemic exposure in preclinical in vivo studies.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies to enable robust in vivo evaluation of this compound. The protocols outlined herein are designed to be adaptable, ranging from simple suspension formulations for early-stage screening to more advanced systems for bioavailability enhancement.

The primary challenges in formulating phenylpiperazine derivatives for oral administration often stem from their lipophilicity, which can lead to low dissolution rates in gastrointestinal fluids, and potential for extensive first-pass metabolism.[1] Therefore, the formulation approach must be carefully selected to address these liabilities. This guide will detail methodologies for preformulation assessment, development of various formulation types, and essential analytical characterization and stability testing.

Preformulation Assessment: The Foundation of a Robust Formulation

A thorough understanding of the physicochemical properties of this compound is paramount before embarking on formulation development. While specific experimental data for this molecule is not widely available, predictions for the parent compound, 3-phenylpiperazin-2-one, suggest moderate lipophilicity (predicted XLogP3 of 0.6).[2] The addition of a fluoro and a methyl group to the phenyl ring will likely increase lipophilicity.

Key Physicochemical Parameters to Determine:

  • Aqueous Solubility: Determination at physiological pH range (1.2, 4.5, and 6.8) is critical.

  • pKa: The ionization constant will inform the pH-solubility profile.

  • LogP/LogD: Provides a measure of lipophilicity and aids in selecting appropriate excipients.

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to identify the crystalline form and assess its thermal stability.

A suggested workflow for this initial assessment is outlined below:

Preformulation_Workflow cluster_0 Physicochemical Characterization cluster_1 Formulation Strategy Selection API API: 3-(4-Fluoro-2-methylphenyl) piperazin-2-one Solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) API->Solubility pKa pKa Determination API->pKa LogP LogP/LogD Measurement API->LogP SolidState Solid-State Analysis (XRPD, DSC, TGA) API->SolidState Decision Decision Point: Solubility & Dose Solubility->Decision pKa->Decision LogP->Decision SolidState->Decision Suspension Suspension Formulation Decision->Suspension Sufficient Solubility for Required Dose Advanced Advanced Formulation (e.g., Solid Dispersion, SEDDS) Decision->Advanced Insufficient Solubility

Caption: Preformulation assessment workflow.

Formulation Strategies and Protocols

The choice of formulation will depend on the intended use (e.g., early toxicology vs. efficacy studies) and the physicochemical properties of the compound.

Strategy 1: Aqueous Suspension for Initial In Vivo Studies

For early-stage studies where rapid screening is prioritized and the required dose can be achieved with a reasonable dosing volume, a simple aqueous suspension is often the most straightforward approach.

Table 1: Example Aqueous Suspension Formulations

ComponentFormulation A (Basic)Formulation B (with Wetting Agent)
API 1-10 mg/mL1-10 mg/mL
Vehicle 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) in Purified Water0.5% (w/v) CMC-Na in Purified Water
Wetting Agent None0.1% (w/v) Polysorbate 80

Protocol 1: Preparation of an Aqueous Suspension

  • Vehicle Preparation:

    • Slowly add the required amount of CMC-Na to a vortexing beaker of purified water.

    • Continue to stir until a clear, homogeneous solution is formed. This may take several hours.

  • Wetting (for Formulation B):

    • If using a wetting agent, add Polysorbate 80 to the vehicle and mix thoroughly.

  • API Incorporation:

    • Accurately weigh the required amount of this compound.

    • In a glass mortar, add a small amount of the vehicle (or vehicle with wetting agent) to the API to form a paste.

    • Triturate the paste until it is smooth and uniform.

    • Gradually add the remaining vehicle to the mortar with continuous mixing to form a homogeneous suspension.

  • Homogenization:

    • Transfer the suspension to a suitable container.

    • Homogenize using a high-shear mixer or sonicator to reduce particle size and improve uniformity.

  • Final QC:

    • Visually inspect for uniformity and resuspendability.

    • Measure the pH.

Strategy 2: Advanced Formulations for Bioavailability Enhancement

If the aqueous solubility is too low to achieve the desired dose in a suitable volume, or if initial pharmacokinetic studies show poor absorption, more advanced formulation strategies are necessary.[3][4]

Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic polymer matrix, which can significantly improve the dissolution rate.[1][5]

Table 2: Example Solid Dispersion Formulation Components

ComponentFunctionExamples
API Active IngredientThis compound
Polymer Carrier Forms the amorphous matrixPVP K30, HPMC, Soluplus®
Solvent Dissolves both API and carrierMethanol, Ethanol, Dichloromethane

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution:

    • Select a common solvent in which both the API and the chosen polymer carrier are soluble.

    • Dissolve the API and polymer in the solvent at a predetermined ratio (e.g., 1:3 drug-to-polymer weight ratio).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying:

    • Further dry the resulting solid film/powder in a vacuum oven to remove residual solvent.

  • Milling and Sieving:

    • Gently mill the dried solid dispersion to obtain a fine powder.

    • Pass the powder through a sieve to ensure a uniform particle size.

  • Reconstitution:

    • The resulting powder can be suspended in an aqueous vehicle (as described in Protocol 1) for dosing.

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6]

Table 3: Example SEDDS Formulation Components

ComponentFunctionExamples
API Active IngredientThis compound
Oil Phase Solubilizes the APICapryol 90, Labrafil M 1944 CS
Surfactant Emulsifying agentCremophor EL, Tween 80
Co-surfactant Stabilizes the emulsionTranscutol HP, PEG 400

Protocol 3: Development of a SEDDS Formulation

  • Excipient Screening:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants.

  • Ternary Phase Diagram Construction:

    • Based on solubility data, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio from the self-emulsifying region.

    • Dissolve the API in the mixture of oil, surfactant, and co-surfactant, with gentle heating and vortexing if necessary.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a stirred aqueous medium and measure the time to form a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Measure the globule size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.

Analytical Characterization and Stability Testing

All formulations must be thoroughly characterized to ensure quality and consistency.

Characterization_Workflow cluster_0 Formulation Preparation cluster_1 Analytical Characterization cluster_2 Stability Assessment Formulation Prepared Formulation (Suspension, Solid Dispersion, SEDDS) Appearance Appearance & pH Formulation->Appearance Assay Assay & Purity (HPLC) Formulation->Assay ParticleSize Particle/Droplet Size Formulation->ParticleSize Dissolution In Vitro Dissolution Formulation->Dissolution Stability Stability Testing (Accelerated & Real-Time) Formulation->Stability

Caption: Analytical characterization and stability workflow.

Key Characterization Tests:

  • Appearance and pH: Visual inspection for homogeneity and measurement of pH.

  • Assay and Purity: Quantification of the API concentration and detection of any degradation products using a stability-indicating HPLC method.

  • Particle/Droplet Size Analysis: For suspensions and SEDDS, particle/droplet size distribution is a critical quality attribute.

  • In Vitro Dissolution/Dispersion Testing: To assess the release characteristics of the formulation.

Stability Studies:

Stability testing is essential to ensure that the formulation remains within specifications for the duration of the in vivo study.

  • Short-term stability: At room temperature and refrigerated conditions (2-8°C) to cover the duration of the study.

  • Freeze-thaw stability: If the formulation is to be stored frozen.

  • Accelerated stability: At elevated temperatures (e.g., 40°C) to predict long-term stability.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. Due to the anticipated poor aqueous solubility, a systematic approach starting with thorough preformulation characterization is essential. For initial screening, a simple aqueous suspension may suffice, but for definitive efficacy and toxicology studies, bioavailability-enhancing formulations such as solid dispersions or SEDDS are likely to be required. The protocols and strategies outlined in this guide provide a robust framework for developing and characterizing formulations to ensure reliable and reproducible results in in vivo studies.

References

  • PharmaCompass. (n.d.). 3-Phenyl-piperazin-2-one. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs.
  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS: 334477-68-8). This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate common challenges and optimize your reaction yield.

Section 1: Synthesis Overview & Strategy

The synthesis of C-substituted piperazin-2-ones like this compound can be approached through several strategic routes. The most common and reliable methods involve the construction of the piperazinone ring from a key diamine intermediate. Alternative strategies, such as palladium-catalyzed cross-coupling reactions, are also viable but can introduce challenges related to catalyst removal.[1]

Two primary synthetic strategies are outlined below:

Route A: Diamine Cyclization. This is the most direct and frequently employed method. It involves the synthesis of a 1-(4-fluoro-2-methylphenyl)ethane-1,2-diamine intermediate, which is then cyclized with a two-carbon electrophile to form the piperazinone ring. This route is generally high-yielding and avoids costly transition metal catalysts in the final ring-forming step.

Route B: N-Arylation of a Pre-formed Piperazinone. This approach uses a pre-existing piperazin-2-one scaffold and attaches the 4-fluoro-2-methylphenyl group via a C-N bond-forming reaction, such as the Buchwald-Hartwig amination.[2][3] While powerful, this method can be more complex, requiring careful selection of ligands and bases, and may necessitate extensive purification to remove palladium residues.[1]

Synthetic_Pathways cluster_0 Route A: Diamine Cyclization cluster_1 Route B: N-Arylation A_Start 4-Fluoro-2-methylaniline + C2 Synthon A_Inter 1-(4-fluoro-2-methylphenyl) ethane-1,2-diamine A_Start->A_Inter Reductive Amination/ Other Methods A_End Target Molecule A_Inter->A_End Cyclization with C2 Electrophile Target 3-(4-Fluoro-2-methylphenyl) piperazin-2-one B_Start Piperazin-2-one + 2-Bromo-5-fluorotoluene B_End Target Molecule B_Start->B_End Buchwald-Hartwig Amination

Figure 1: High-level overview of primary synthetic routes.

This guide will focus on Route A , providing a detailed protocol and troubleshooting advice for this robust and cost-effective strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for the 4-fluoro-2-methylphenyl moiety? A1: The most common and commercially available starting material is 4-fluoro-2-methylaniline. Alternatively, 2-bromo-5-fluorotoluene can be used, especially for cross-coupling strategies (Route B).

Q2: What are the critical steps affecting the overall yield? A2: There are two critical stages:

  • Formation of the 1,2-diamine intermediate: The efficiency and diastereoselectivity (if applicable) of the reaction to form the diamine are crucial.

  • Intramolecular Cyclization: This ring-closing step is highly dependent on reaction conditions. Improper concentration, temperature, or choice of base can lead to polymerization or other side reactions, significantly reducing the yield.[4]

Q3: What kind of yields can I realistically expect? A3: With an optimized protocol, yields for the final cyclization step can be excellent. Published procedures have reported yields as high as 99% for analogous structures under specific conditions.[5] However, without optimization, yields of 40-60% are more typical for initial attempts.

Q4: Is purification of the final compound difficult? A4: this compound is a crystalline solid.[5] This property is highly advantageous for purification. While column chromatography can be used, recrystallization is often sufficient to achieve high purity, which is more scalable and cost-effective.

Q5: Are there any major safety concerns with this synthesis? A5: Standard laboratory safety precautions should be followed. Key reagents to handle with care include:

  • 2-Bromoacetamide (or Chloroacetyl Chloride): These are lachrymators and alkylating agents. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7]

  • Sodium Hydride (if used as a base): This is a water-reactive and flammable solid. It must be handled under an inert atmosphere (Nitrogen or Argon).

Section 3: Recommended Protocol (Route A)

This two-step protocol focuses on the synthesis and cyclization of the key diamine intermediate.

Step 1: Synthesis of N1-(4-fluoro-2-methylphenyl)ethane-1,2-diamine

This step creates the core diamine structure. Reductive amination is a reliable method.

Materials:

  • 4-Fluoro-2-methylaniline

  • Aminoacetaldehyde dimethyl acetal

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 4-fluoro-2-methylaniline (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in methanol in a round-bottom flask.

  • Adjust the pH of the solution to ~5-6 using glacial acetic acid.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30°C.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding 1M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Add water to the residue and heat at 50-60°C for 2 hours to hydrolyze the acetal.

  • Cool the mixture to 0-5°C and basify to pH >12 with 5M NaOH.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

This is the final ring-forming step.

Materials:

  • N1-(4-fluoro-2-methylphenyl)ethane-1,2-diamine (from Step 1)

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Ethanol or Acetonitrile (ACN)

Procedure:

  • In a large round-bottom flask, dissolve the crude diamine (1.0 eq) and potassium carbonate (3.0 eq) in ethanol. Use a sufficient volume of solvent to ensure the final concentration is low (approx. 0.05 M) to favor intramolecular cyclization.

  • Heat the mixture to reflux (approx. 78°C).

  • Add a solution of ethyl chloroacetate (1.05 eq) in ethanol dropwise to the refluxing mixture over 4-6 hours using a syringe pump.

  • Maintain the reflux for an additional 12-16 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white to off-white solid.

Protocol_Workflow cluster_step1 Step 1: Diamine Synthesis cluster_step2 Step 2: Cyclization s1_start Mix Amine + Acetal in MeOH s1_ph Adjust pH to 5-6 (Acetic Acid) s1_start->s1_ph s1_reduce Add NaBH3CN s1_ph->s1_reduce s1_stir Stir 12-18h at RT s1_reduce->s1_stir s1_quench Quench with HCl s1_stir->s1_quench s1_hydrolyze Hydrolyze Acetal (Heat) s1_quench->s1_hydrolyze s1_basify Basify with NaOH s1_hydrolyze->s1_basify s1_extract Extract with DCM s1_basify->s1_extract s1_dry Dry and Concentrate s1_extract->s1_dry s1_product Crude Diamine Intermediate s1_dry->s1_product s2_setup Dissolve Diamine + Base in Ethanol (Dilute) s1_product->s2_setup Use Crude s2_reflux Heat to Reflux s2_setup->s2_reflux s2_add Slowly Add Ethyl Chloroacetate s2_reflux->s2_add s2_reflux2 Reflux 12-16h s2_add->s2_reflux2 s2_filter Cool and Filter s2_reflux2->s2_filter s2_concentrate Concentrate Filtrate s2_filter->s2_concentrate s2_purify Recrystallize s2_concentrate->s2_purify s2_product Pure Final Product s2_purify->s2_product

Figure 2: Detailed experimental workflow for the recommended synthesis.

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 (Diamine Formation) 1. Inefficient Imine Formation: Incorrect pH for the reductive amination. 2. Reductant Decomposition: Sodium cyanoborohydride is sensitive to very low pH. 3. Incomplete Acetal Hydrolysis: Insufficient acid or heating during the hydrolysis step.1. Ensure the pH is maintained between 5 and 6. A pH that is too low will protonate the aniline, making it non-nucleophilic. 2. Add the reducing agent portion-wise and ensure the pH does not drop below 4 during addition. Consider using Sodium Triacetoxyborohydride (STAB), which is less sensitive. 3. Confirm acidic conditions (pH 1-2) and adequate heating (50-60°C) for at least 2 hours for the hydrolysis step.
Low Yield in Step 2 (Cyclization) 1. Intermolecular Polymerization: Reaction concentration is too high. This is the most common cause of low yields in cyclization reactions.[4] 2. Weak Base: The base (e.g., TEA) may not be strong enough to promote efficient deprotonation and cyclization. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Side Reaction (N-alkylation): The secondary amine of the piperazinone product can react with remaining ethyl chloroacetate.1. Apply High-Dilution Principle: Ensure the reaction concentration is ≤0.05 M. Use a syringe pump for slow, controlled addition of the electrophile to maintain a low instantaneous concentration. 2. Switch to a stronger inorganic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an anhydrous solvent like THF. 3. Increase reflux time to 24 hours and monitor by LC-MS until the intermediate is consumed. 4. Use only a slight excess (1.05 eq) of the alkylating agent. Adding it slowly ensures it reacts with the more nucleophilic primary amine first.
Product is an Oil or Gummy Solid 1. Presence of Impurities: Contamination with starting materials, solvent residue, or polymeric byproducts. 2. Incorrect Workup: Residual salts or base in the crude product can inhibit crystallization.1. Attempt to purify a small sample via flash column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes or DCM/Methanol) to isolate the pure compound and induce crystallization. 2. Ensure all inorganic salts are filtered off completely. If using an organic base like TEA, perform an aqueous wash on the crude product (dissolved in a solvent like ethyl acetate) to remove the corresponding hydrochloride salt.
Multiple Spots on TLC of Final Product 1. Incomplete Cyclization: Spot corresponding to the N-alkylated, uncyclized diamine intermediate. 2. Dimer/Polymer Formation: Streaking or spots at the baseline. 3. Over-alkylation: Formation of N-alkylated piperazinone.1. If the starting diamine is consumed, this intermediate should be visible. Extend the reaction time or increase the temperature. 2. This confirms that the reaction concentration was too high. The experiment must be repeated under higher dilution. 3. This is usually a minor byproduct if the alkylating agent is added slowly. It can typically be removed by recrystallization or chromatography.
Troubleshooting Decision Tree

Troubleshooting Start Low Yield of Final Product Check_Inter Was the diamine intermediate formed in good yield? Start->Check_Inter No_Inter No Check_Inter->No_Inter No Yes_Inter Yes Check_Inter->Yes_Inter Yes Troubleshoot_Step1 Focus on Step 1: - Check pH of amination - Verify reductant activity - Ensure complete hydrolysis No_Inter->Troubleshoot_Step1 Check_TLC What does the crude product TLC/LC-MS show? Yes_Inter->Check_TLC TLC_Polymer Baseline Streaking/ Polymer Check_TLC->TLC_Polymer Polymerization TLC_SM Unreacted Intermediate Check_TLC->TLC_SM Incomplete Reaction TLC_Multiple Multiple Discrete Spots Check_TLC->TLC_Multiple Side Products Sol_Polymer Repeat Step 2 under HIGH DILUTION (≤0.05 M) and use slow addition. TLC_Polymer->Sol_Polymer Sol_SM Increase reaction time/temp OR use a stronger base (e.g., K2CO3 -> NaH) TLC_SM->Sol_SM Sol_Multiple Optimize addition rate of electrophile to minimize side products. Purify via chromatography. TLC_Multiple->Sol_Multiple

Figure 3: A decision tree for troubleshooting low yield issues.

Section 5: References

  • Di Fabio, R., et al. (2009). Journal of Medicinal Chemistry, 52(10), 3238-3247. [Link]

  • Kumar, D., Unnikrishnan, U., & Kuram, M. R. (2024). Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade. RSC. [Link]

  • Kumar, D., Unnikrishnan, U., & Kuram, M. R. (2024). Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade. RSC Publishing. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]

  • Sperandio, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6524. [Link]

  • Aitken, R. A., et al. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of organic chemistry, 77(11), 5092–5099. [Link]

  • Singh, U. P., & Kumar, S. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Mini reviews in medicinal chemistry, 20(1), 43–66. [Link]

  • Che, C., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 20(6), 11235–11247. [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]

  • Bentham Science Publisher. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Syntheses Procedure. (n.d.). Acetamide, N-bromo-. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. [Link]

  • NIH. (n.d.). 2-Bromoacetamide. [Link]

  • Hussain, S., et al. (2018). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2045-2051. [Link]

  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.

  • NIH PubChem. (n.d.). 2-Bromo-N-chloroacetamide. [Link]

  • ChemSynthesis. (n.d.). 3-(4-methylphenyl)-2-piperazinone. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • AA Blocks. (n.d.). 2-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine. [Link]

  • NIH. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.

  • Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

  • NIH PubChem. (n.d.). (1S)-1-(2,5-difluoro-4-methylphenyl)ethan-1-amine. [Link]

  • NIH PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]

  • Wikipedia. (n.d.). Mephedrone. [Link]

Sources

Technical Support Center: Purification of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists facing challenges in the purification of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one. As a key heterocyclic scaffold in modern drug discovery, achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven methodologies to overcome common purification hurdles.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the purification of this compound.

Issue 1: Persistent Impurities After Initial Work-up

Question: My initial crude product shows multiple spots on TLC and several extraneous peaks in the HPLC chromatogram after aqueous work-up. What are the likely identities of these impurities and how do I remove them?

Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common synthesis for this compound involves the cyclization of a diamine precursor or the reduction of a dehydropiperazinone intermediate.[3][4] Consequently, the most probable impurities are unreacted starting materials, reaction intermediates, and over-reduced or side-reaction products.

Common Impurities and Their Origins:

Impurity TypeProbable Structure/IdentitySynthetic OriginRecommended Removal Strategy
Starting Material Ethyl 4-fluoro-2-methylbenzoylformateIncomplete initial reactionFlash chromatography
Starting Material Substituted EthylenediamineIncomplete cyclizationAcid wash (e.g., dilute HCl) during work-up to protonate and extract the basic diamine into the aqueous phase.
Intermediate Dehydro-piperazinone analogIncomplete reduction step[3]Re-subjecting the crude mixture to reduction conditions or separation by flash chromatography.
Byproduct Diastereomers (if applicable)Non-stereoselective synthesisChiral HPLC or SFC for analytical separation; preparative chiral chromatography for isolation.
Reagent-Related Residual catalyst (e.g., Palladium)Catalytic hydrogenation step[4]Filtration through Celite® or treatment with activated carbon.
Degradation Ring-opened productsHydrolysis of the amide bond under harsh acidic or basic conditions during work-up.[5]Maintain neutral pH during work-up and purification; use buffered mobile phases in chromatography.

A logical workflow for identifying and removing these impurities is essential for an efficient purification process.

G cluster_0 Purification & Analysis Workflow cluster_1 Purification Steps start Crude Product tlc_hplc Initial Purity Check (TLC/HPLC) start->tlc_hplc decision Purity > 95%? tlc_hplc->decision acid_base Acid/Base Wash tlc_hplc->acid_base Basic Impurities? chrom Flash Column Chromatography decision->chrom No product Pure Product (>98%) decision->product Yes recrys Recrystallization chrom->recrys final_analysis Final Purity & Characterization (HPLC, NMR, MS) recrys->final_analysis acid_base->chrom final_analysis->product

Caption: A typical workflow for the purification and analysis of the target compound.

Issue 2: Co-elution and Tailing during Column Chromatography

Question: I am struggling with flash chromatography. My product either co-elutes with a closely related impurity or shows significant tailing on the column. How can I improve the separation?

Answer: This is a classic challenge when purifying polar, basic compounds like piperazinones on acidic silica gel. The secondary amine in the piperazine ring (pKa ~8-9) can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing and sometimes irreversible adsorption.

Troubleshooting Strategies for Chromatography:

  • Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic sites on the silica gel.

    • Method: Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your mobile phase. A concentration of 0.1-1.0% (v/v) is typically sufficient.

    • Causality: The amine base competitively binds to the silanol groups, preventing the basic nitrogen of your product from interacting strongly. This results in sharper peaks and more predictable elution.

  • Solvent System Optimization: Standard solvent systems for piperazinones include ethyl acetate/hexanes and dichloromethane/methanol.[6]

    • Polarity Gradient: Start with a low-polarity mobile phase and gradually increase it. For this compound, a gradient of 50% to 100% ethyl acetate in hexanes, followed by a switch to 1-5% methanol in dichloromethane, is a good starting point.

    • Alternative Solvents: Consider using tetrahydrofuran (THF) as an eluent, as it can disrupt hydrogen bonding interactions effectively.[6]

  • Stationary Phase Selection: If issues persist, switching the stationary phase may be necessary.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.

    • Reversed-Phase (C18): For highly polar compounds or difficult separations, reversed-phase flash chromatography using a mobile phase like acetonitrile/water or methanol/water can be highly effective.[7]

Recommended Chromatography Conditions:

ParameterCondition A (Standard)Condition B (Base-Modified)Condition C (Reversed-Phase)
Stationary Phase Silica Gel (60 Å, 40-63 µm)Silica Gel (60 Å, 40-63 µm)C18-Functionalized Silica
Mobile Phase Gradient: Ethyl Acetate in Hexanes, then Methanol in DichloromethaneGradient: 1-5% Methanol in Dichloromethane + 0.5% Et₃N Gradient: 10-95% Acetonitrile in Water
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Best For Initial purification of non-basic impurities.Resolving peak tailing and separating basic impurities.Difficult separations, removal of highly polar impurities.
Issue 3: Product "Oiling Out" or Poor Recovery During Recrystallization

Question: I've successfully purified my compound by chromatography, but I'm struggling with the final recrystallization step. The compound either oils out or my recovery is very low. What is the best approach?

Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the chosen solvent, or when it comes out of solution faster than it can form an ordered crystal lattice. Low recovery is typically a result of the compound having too high a solubility in the mother liquor, even at low temperatures.

A Systematic Approach to Recrystallization:

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Recommended Solvents to Screen: Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Toluene.

    • Anti-Solvents: Hexanes, Heptane, Diethyl Ether. These are solvents in which the compound is insoluble and can be used to induce precipitation.

  • The Solvent/Anti-Solvent Method (Protocol): This is often the most reliable method for compounds that are difficult to crystallize.

    • Step 1: Dissolve the compound in the minimum amount of a hot "good" solvent (e.g., isopropanol or ethyl acetate).

    • Step 2: While the solution is still hot, slowly add a "poor" anti-solvent (e.g., heptane) dropwise until the solution becomes faintly turbid (cloudy).

    • Step 3: Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Step 4: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.

    • Step 5: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

G cluster_0 Recrystallization Troubleshooting start Impure Solid dissolve Dissolve in min. hot solvent start->dissolve cool Slow Cool dissolve->cool decision Crystals Form? cool->decision filter Filter & Dry decision->filter Yes oil_out Oiling Out decision->oil_out No (Oils) no_xtal No Crystals decision->no_xtal No (Stays in Soln) product Pure Crystals filter->product reheat Reheat, add more solvent oil_out->reheat add_anti Add Anti-Solvent no_xtal->add_anti scratch Scratch Flask/ Add Seed Crystal no_xtal->scratch reheat->cool add_anti->cool scratch->cool

Caption: Decision tree for troubleshooting recrystallization issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for final purity assessment? A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for determining the final purity of pharmaceutical intermediates.[7]

  • Protocol: Standard RP-HPLC Method

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

Q2: How should I store the purified this compound to prevent degradation? The compound contains an amide and a secondary amine, making it susceptible to hydrolysis and oxidation. Store the solid material in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at refrigerated temperatures (2-8 °C), and protected from light.

Q3: Are there any specific safety precautions I should take? Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Handle the compound and its solutions in a well-ventilated chemical fume hood. Consult the Safety Data Sheet (SDS) for the compound and all solvents used for specific handling and disposal information.

References

  • Couty, F., Evanno, G., & Iorga, B. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Synfacts. [Link]

  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2003).
  • ResearchGate. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • Google Patents. (1959).
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research. [Link]

Sources

Technical Support Center: Optimization of Palladium-Catalyzed Hydrogenation for Piperazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperazinones via palladium-catalyzed hydrogenation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure both success and scientific integrity in your work.

Troubleshooting Guide

This section is designed to address the most common and pressing issues encountered during the palladium-catalyzed hydrogenation for piperazinone synthesis. Each entry follows a question-and-answer format to provide direct and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: My hydrogenation reaction shows very low conversion to the desired piperazinone, even after extended reaction times. What are the likely causes and how can I resolve this?

Answer: Low or stalled conversion is a frequent problem that can typically be traced back to catalyst activity, reaction conditions, or substrate purity.

  • Catalyst Inactivity or Poisoning: The palladium catalyst is highly susceptible to poisoning, which blocks its active sites.

    • Causality: Sulfur-containing compounds, and to a lesser extent, some nitrogen heterocyles, can irreversibly bind to the palladium surface, preventing the adsorption and activation of hydrogen and the substrate.[1][2] This leads to a dramatic drop in catalytic activity.

    • Solution:

      • Substrate Purity: Ensure your starting material (e.g., pyrazin-2-ol or other precursor) is free from sulfur-containing impurities. Recrystallization or column chromatography of the precursor may be necessary.

      • Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). While not ideal for atom economy, this can sometimes overcome minor poisoning effects.

      • Use a Guard Bed: If impurities are known to be present in the hydrogen gas stream, use a trap to remove them before the gas enters the reactor.

  • Insufficient Hydrogen Pressure or Delivery: The reaction is dependent on the concentration of dissolved hydrogen.

    • Causality: The rate of hydrogenation is often proportional to the hydrogen pressure. If the pressure is too low, or if there are leaks in the system, the concentration of active hydrogen species on the catalyst surface will be insufficient to drive the reaction forward.[3]

    • Solution:

      • Check for Leaks: Ensure all connections in your hydrogenation apparatus are secure.

      • Increase Pressure: Gradually increase the hydrogen pressure. Typical pressures for this transformation can range from atmospheric pressure (balloon) to 1000 psi in a high-pressure reactor.[4]

      • Improve Agitation: Ensure vigorous stirring to maximize gas-liquid mass transfer, allowing hydrogen to dissolve in the solvent and reach the catalyst surface effectively.

  • Catalyst Deactivation via Sintering:

    • Causality: Operating at excessively high temperatures can cause the small palladium nanoparticles on the support to agglomerate into larger, less active particles—a process called sintering.[5][6] This reduces the available surface area for catalysis.

    • Solution:

      • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., room temperature to 50°C) before escalating. While higher temperatures increase reaction rates, they can also accelerate catalyst deactivation.[7]

      • Choose a Stable Support: Supports like titania (TiO₂) can sometimes offer better resistance to sintering compared to standard activated carbon under certain conditions.[2]

Troubleshooting Flowchart: Low Conversion

start Low Conversion Observed check_h2 Is H₂ supply adequate and leak-free? start->check_h2 check_h2->check_h2 check_purity Is starting material pure (free of S, etc.)? check_h2->check_purity Yes fix_h2 Fix leaks Increase H₂ pressure check_h2->fix_h2 No check_purity->check_purity check_conditions Are T & P optimized? check_purity->check_conditions Yes purify_sm Purify starting material (chromatography/recrystallization) check_purity->purify_sm No check_conditions->check_conditions check_catalyst Is the catalyst active? check_conditions->check_catalyst Yes screen_cond Screen T (e.g., 25-80°C) Screen P (e.g., 50-1000 psi) check_conditions->screen_cond No end_success Problem Solved check_catalyst->end_success Yes end_fail Consult Specialist check_catalyst->end_fail No new_catalyst Use fresh catalyst Increase catalyst loading Screen different supports (Pd/C, Pd/Al₂O₃) check_catalyst->new_catalyst No fix_h2->check_h2 purify_sm->check_purity screen_cond->check_conditions new_catalyst->end_fail

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Selectivity and Formation of Byproducts

Question: My reaction is proceeding, but I'm observing significant byproducts, such as over-reduction of the piperazinone carbonyl or debenzylation of protecting groups. How can I improve selectivity?

Answer: Achieving high selectivity in hydrogenation requires a delicate balance of reaction parameters and catalyst choice. Over-reduction and other side reactions are common when conditions are too harsh or the catalyst is not well-suited for the transformation.

  • Over-reduction of the Piperazinone Ring:

    • Causality: The amide carbonyl in the piperazinone ring can be further reduced to a methylene group under harsh hydrogenation conditions (high temperature, high pressure), leading to the corresponding piperazine.

    • Solution:

      • Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure. This decreases the overall energy of the system, favoring the reduction of the more labile C=N or aromatic precursor over the robust amide bond.

      • Catalyst Modification: In some cases, catalyst modifiers can be used to temper the activity of palladium and improve selectivity. However, for piperazinone synthesis, careful selection of the primary catalyst is more common.[8]

      • Substrate Control: A recent method for synthesizing chiral piperazin-2-ones involves the asymmetric hydrogenation of pyrazin-2-ols. The optimized conditions for this transformation—Pd(OCOCF₃)₂, (R)-TolBINAP ligand, and TsOH·H₂O at 1000 psi and 80°C—were fine-tuned to prevent over-reduction.[4][9]

  • Unwanted Hydrogenolysis of Protecting Groups:

    • Causality: Benzyl (Bn) and benzyloxycarbonyl (Cbz) groups are commonly used to protect nitrogen atoms but are susceptible to cleavage by hydrogenolysis on palladium catalysts. This can lead to complex product mixtures.

    • Solution:

      • Alternative Catalyst: If debenzylation is a persistent issue, switching to a different catalyst system, such as Raney Nickel (Ra-Ni), may be effective. Ra-Ni is often less active for hydrogenolysis compared to Pd/C.[7]

      • Orthogonal Protecting Groups: Redesign the synthesis to use protecting groups that are stable under hydrogenation conditions, such as tert-butoxycarbonyl (Boc) or acetyl (Ac).

      • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop it as soon as the desired product is formed, before significant deprotection occurs.

Data Table: Effect of Reaction Parameters on Selectivity
ParameterLow Setting (e.g., 25°C, 50 psi)High Setting (e.g., 100°C, 1000 psi)Impact on Selectivity
Temperature Slower reaction rateFaster reaction rateHigh temperatures can lead to over-reduction and catalyst sintering.[5]
H₂ Pressure Lower H₂ concentration on catalystHigher H₂ concentration on catalystHigh pressure can promote unwanted side reactions like debenzylation.
Catalyst Loading May result in incomplete conversionFaster reaction rateExcessive catalyst can increase the likelihood of byproduct formation.
Solvent Can affect H₂ solubility and substrate bindingCan affect H₂ solubility and substrate bindingProtic solvents (e.g., MeOH, EtOH) are common, but aprotic solvents (e.g., THF, EtOAc) can sometimes alter selectivity.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and support?

The choice of catalyst support is critical as it influences the dispersion, particle size, and electronic properties of the palladium nanoparticles, which in turn dictate catalytic activity and selectivity.[11][12]

  • Palladium on Activated Carbon (Pd/C): This is the most common and versatile choice. It generally provides high activity for a wide range of hydrogenations. Different grades of carbon can offer different surface areas and pore structures, which can impact performance.[13]

  • Palladium on Alumina (Pd/Al₂O₃): Often used when the acidic or basic nature of the support can influence the reaction. It may offer different selectivity compared to Pd/C and can be more resistant to coking in some cases.[14]

  • Palladium on Calcium Carbonate (Pd/CaCO₃): This is the basis for Lindlar's catalyst (when modified with lead), which is used for the selective hydrogenation of alkynes to cis-alkenes. For piperazinone synthesis, its lower activity might be beneficial in preventing over-reduction if standard Pd/C is too reactive.

  • Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst): This catalyst is particularly effective for debenzylation reactions and can show high activity at lower pressures.[6] It is also known for being less prone to causing amine alkylation byproducts when using alcoholic solvents.

Q2: What is the role of the solvent in the hydrogenation reaction?

The solvent plays a multifaceted role. It must dissolve the substrate, but it also influences the solubility of hydrogen gas and interacts with the catalyst surface.[10]

  • Polar Protic Solvents (Methanol, Ethanol): These are the most common choices. They have good hydrogen solubility and are effective at solvating a wide range of organic substrates.

  • Aprotic Solvents (THF, Ethyl Acetate, Dichloromethane): These can be useful if the substrate is sensitive to protic solvents. The choice of solvent can alter the binding strength of hydrogen to the palladium surface, thereby tuning the catalyst's reactivity.[10][15] A mixture of solvents, such as dichloromethane/benzene, has been shown to be effective in specific asymmetric hydrogenations for piperazinone synthesis.[4]

Q3: How should I handle and dispose of palladium catalysts safely?

Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen. It can ignite spontaneously upon contact with air.[16]

  • Handling: Always handle the dry catalyst powder in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen/argon).[17] Never add dry catalyst to a flask containing flammable solvent vapors in the presence of air.[18] The standard procedure is to add the catalyst to the flask, purge the vessel with an inert gas, and then add the solvent.

  • Workup: After the reaction, do not filter the catalyst dry. The filter cake must be kept wet with solvent (e.g., water or the reaction solvent) at all times to prevent ignition.[17]

  • Disposal: The wet catalyst should be transferred to a dedicated, clearly labeled waste container. It is often quenched by adding it to a large volume of water. Consult your institution's safety guidelines for the proper disposal of heavy metal waste.

Experimental Protocols

Protocol 1: General Procedure for Pd/C-Catalyzed Hydrogenation of a Pyrazine Precursor

This protocol provides a general workflow for the hydrogenation of a substituted pyrazine or pyrazin-2-ol to the corresponding piperazinone using a balloon of hydrogen. For higher pressures, a specialized autoclave is required.

Materials:

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stir bar

  • Rubber septum

  • Vacuum/inert gas manifold

  • Hydrogen balloon with needle adapter

  • Substrate (e.g., 5,6-diphenylpyrazin-2-ol)

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (e.g., Methanol or Ethanol)

  • Celite® for filtration

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the pyrazine precursor (1.0 eq) and the 10% Pd/C catalyst (5-10 mol% Pd).

  • Inerting the Atmosphere: Seal the flask with a septum. Connect the flask to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[17]

  • Solvent and Substrate Addition: Introduce the anhydrous solvent via syringe. If the substrate is a solid, it can be added with the catalyst in step 1. If it is a liquid or dissolved separately, add it now via syringe.

  • Introducing Hydrogen: Purge the nitrogen/argon from the flask by briefly applying vacuum again. Connect the hydrogen-filled balloon to the flask via a needle through the septum. Allow the flask to fill with hydrogen. For reactions requiring positive pressure, ensure the balloon remains inflated.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature or 50°C). Monitor the reaction progress by TLC or LC-MS by withdrawing small aliquots via syringe.

  • Reaction Quench and Catalyst Removal: Once the reaction is complete, carefully remove the hydrogen balloon. Purge the flask with nitrogen or argon again to remove residual hydrogen.

  • Filtration: Prepare a small pad of Celite® in a Büchner or Hirsch funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. CRITICAL: Wash the filter cake thoroughly with more solvent, ensuring the cake never runs dry.[16][17]

  • Workup: The filtrate, which contains the product, can now be concentrated under reduced pressure and purified by standard methods (e.g., crystallization or column chromatography).

Experimental Workflow Diagram

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Add Substrate & Pd/C to Flask b Evacuate & Backfill with N₂ (3x) a->b c Add Solvent b->c d Introduce H₂ Atmosphere c->d e Stir Vigorously at Set Temp. d->e f Monitor by TLC/LC-MS e->f g Purge with N₂ f->g h Filter through Celite (Keep Wet!) g->h i Concentrate Filtrate h->i j Purify Product i->j

Caption: Standard experimental workflow for hydrogenation.

References

  • Kirk, E. et al. (2007). Catalyst support effects: gas-phase hydrogenation of phenol over palladium. PubMed. [Link]

  • Wang, Y. et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Kim, S. et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]

  • Lyuboved, Y. et al. (2019). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate. [Link]

  • Kuatbekov, A. et al. (2023). Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. MDPI. [Link]

  • Farrauto, R. J. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Acosta, A. et al. (2014). Effect of the Nature of Supports and the Degree of Palladium Dispersion on the Catalyst Activity and Selectivity in the Sunflower Oil Hydrogenation Reaction. ResearchGate. [Link]

  • Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences. [Link]

  • Faba, L. et al. (2022). Role of Catalyst Support's Physicochemical Properties on Catalytic Transfer Hydrogenation over Palladium Catalysts. UQ eSpace. [Link]

  • Wang, Y. et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Wang, Y. et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • Edvardsson, J. et al. (2007). Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. ResearchGate. [Link]

  • Li, H. et al. (2023). Effect of Support on Palladium Catalyst for Aqueous Phase Hydrogenation of Maleic Acid to Succinic Acid. ResearchGate. [Link]

  • Vasudevan, A. et al. (2022). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. PNNL. [Link]

  • CN101723877A - Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation.
  • Dokichev, V. A. et al. (2022). Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. ResearchGate. [Link]

  • Nishimura, S. (2017). Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation. PubMed. [Link]

  • Skripov, E. et al. (2015). Effect of the nature of a solvent on properties of Pd–P catalysts in hydrogenation of ortho-chloronitrobenzene. ResearchGate. [Link]

  • Armbrüster, M. et al. (2012). How to Control the Selectivity of Palladium-based Catalysts in Hydrogenation Reactions: The Role of Subsurface Chemistry. MPG.PuRe. [Link]

  • Reddit User Discussion. (2022). Hydrogenation reaction tips and tricks. r/Chempros. [Link]

  • Holland, M. C. et al. (2021). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Publications. [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Drug Discovery Unit, University of Dundee. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. [Link]

  • David, W. (2013). Temperature and Pressure Effects on Hydrogen Separation From Syngas. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS: 334477-68-8).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important piperazinone derivative. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several stages of the reaction sequence. The most common synthetic strategies involve a multi-step process, and identifying the bottleneck is crucial. Two prevalent routes are:

  • Reductive Amination Route: This approach often involves the reaction of a suitable α-ketoester with a diamine, followed by cyclization.[2][3][4]

  • Buchwald-Hartwig Amination Route: This method typically couples an aryl halide with piperazin-2-one or a precursor.[5][6][7][8][9]

Potential Causes and Solutions:

  • Inefficient Reductive Amination: The initial imine formation and subsequent reduction are critical.

    • Incomplete Imine Formation: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The use of drying agents like molecular sieves can be beneficial.[4]

    • Suboptimal Reducing Agent: Sodium triacetoxyborohydride is often effective for reductive aminations, but other reagents like sodium cyanoborohydride can also be used.[4] The choice of reducing agent should be optimized for your specific substrates.

    • Incorrect pH: The pH of the reaction mixture can significantly influence the rate of imine formation. A slightly acidic medium, often achieved by adding acetic acid, can catalyze this step.[4]

  • Poor Cyclization Efficiency: The intramolecular cyclization to form the piperazinone ring can be slow.

    • Solvent Effects: The choice of solvent can impact the reaction rate. Acetonitrile is often a good choice for promoting the cyclization step.[4]

    • Temperature: Increasing the reaction temperature (refluxing) can drive the cyclization to completion, but this must be balanced against potential side reactions.[4]

  • Deactivation of Buchwald-Hartwig Catalyst: The palladium catalyst is sensitive to air and impurities.

    • Oxygen Sensitivity: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent is also recommended.[5]

    • Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the C-N cross-coupling. Sterically hindered biarylphosphine ligands often give good results.[9]

    • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. The choice of base can significantly affect the reaction outcome.[5]

Question 2: I am observing significant impurity formation. What are the common side products and how can I minimize them?

Answer: Impurity generation is a common challenge. The nature of the impurities depends on the synthetic route employed.

Common Side Products and Mitigation Strategies:

Synthetic RouteCommon Side ProductsFormation MechanismMitigation Strategies
Reductive Amination Over-alkylation of the diamineThe secondary amine formed after the first reductive amination can react further with the ketoester.Use a stoichiometric amount of the ketoester or a slight excess of the diamine.
Formation of a seven-membered ringIf the starting diamine is not ethylenediamine, alternative cyclization pathways can occur.[10]Ensure the use of the correct diamine precursor.
Buchwald-Hartwig Amination Bis-arylated piperazinoneThe second nitrogen of the piperazinone ring can also undergo arylation.[5]Use a protecting group (e.g., Boc) on one of the piperazinone nitrogens. Careful control of stoichiometry can also help.
Homocoupling of the aryl halideThe aryl halide can react with itself to form a biaryl impurity.Optimize the catalyst and ligand system to favor the desired C-N bond formation.
Dehalogenation of the aryl halideThe aryl halide can be reduced, leading to the formation of 4-fluoro-2-methylbenzene.Ensure the reaction conditions are not overly harsh and that the catalyst system is appropriate.

Visualizing Impurity Formation (Buchwald-Hartwig Route):

G cluster_0 Desired Reaction cluster_1 Side Reaction A 3-(4-Fluoro-2-methylphenyl) piperazin-2-one (Desired Product) B 1,4-Bis(4-fluoro-2-methylphenyl) piperazin-2-one (Bis-arylated Impurity) A->B + D, E, Base C Piperazin-2-one C->A + D, E, Base D 1-Bromo-4-fluoro-2-methylbenzene E Pd Catalyst/Ligand

Caption: Potential side reaction in Buchwald-Hartwig synthesis.

Question 3: I am having difficulty purifying the final product. What are the recommended purification techniques?

Answer: The purification of this compound can be challenging due to its polarity and potential for co-elution with structurally similar impurities.

Recommended Purification Strategies:

  • Column Chromatography: This is the most common method for purifying the crude product.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The optimal solvent system will depend on the specific impurities present.

    • TLC Analysis: Careful monitoring of the fractions by Thin Layer Chromatography (TLC) is essential to ensure proper separation.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

    • Solvent Selection: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

  • Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This method offers higher resolution than standard column chromatography but is less suitable for large-scale purification.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about the synthesis of this compound.

Question 4: What are the key starting materials for the synthesis and are there any critical quality considerations?

Answer: The choice of starting materials is dependent on the synthetic route.

  • For the Reductive Amination Route:

    • Ethyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate: The purity of this ketoester is important as impurities can carry through to the final product.

    • Ethylenediamine: Use a high-purity grade and ensure it is anhydrous.

  • For the Buchwald-Hartwig Amination Route:

    • 1-Bromo-4-fluoro-2-methylbenzene or 1-Iodo-4-fluoro-2-methylbenzene: The choice of halide can affect reactivity, with iodides generally being more reactive than bromides.[11][12][13] The purity of the aryl halide is critical.

    • Piperazin-2-one: The quality of this starting material is important. If using a protected version (e.g., N-Boc-piperazin-2-one), ensure the protecting group is stable under the reaction conditions and can be efficiently removed later.

Question 5: What are the typical reaction conditions (temperature, time, solvent) for the key steps?

Answer: Optimal reaction conditions can vary, but here are some general guidelines:

Reaction StepTemperatureTimeSolvent
Reductive Amination Room Temperature12-24 hoursDichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Cyclization (from Reductive Amination intermediate) Reflux12-48 hoursAcetonitrile or Toluene[4]
Buchwald-Hartwig Amination 80-110 °C4-24 hoursToluene, Dioxane, or DMF[11][12][13]

Note: These are starting points, and optimization may be required for your specific setup and scale.

Question 6: How can I confirm the identity and purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the characteristic peaks for the aromatic and piperazinone protons. The integration of these peaks should correspond to the expected number of protons.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

    • ¹⁹F NMR: Will show a signal for the fluorine atom, and its coupling to adjacent protons can provide further structural confirmation.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample by separating it from any impurities. A single, sharp peak is indicative of a pure compound.

Visualizing the Synthetic Workflow and Analysis:

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis A Starting Materials B Reaction (e.g., Buchwald-Hartwig) A->B C Work-up B->C D Crude Product C->D E Column Chromatography / Crystallization D->E F Pure Product E->F G NMR (¹H, ¹³C, ¹⁹F) F->G H Mass Spectrometry F->H I HPLC F->I

Caption: General workflow for synthesis, purification, and analysis.

III. References

  • Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters. [Link]

  • Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. PubMed. [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. [Link]

  • Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Semantic Scholar. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science Publisher. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Acetamide, N-bromo. Organic Syntheses Procedure. [Link]

  • What are the side effects of Piperazine? Patsnap Synapse. [Link]

  • 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. PMC - NIH. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • 2-Bromoacetamide. PMC - NIH. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Syntheses and transformations of piperazinone rings. A review. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • (PDF) 4-[F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[F]fluoroiodobenzene, Formed via Hypervalent λ-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [F]FAUC 316. ResearchGate. [Link]

  • CN101550090B - Method for synthesizing bromoacetamide. Google Patents.

  • 4-[18F]Fluorophenylpiperazines by improved Hartwig-Buchwald N-arylation of 4-[18F]fluoroiodobenzene, formed via hypervalent λ3-iodane precursors: application to build-up of the dopamine D4 ligand [18F]FAUC 316. PubMed. [Link]

  • Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pak. J. Pharm. Sci.. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • 3-(4-methylphenyl)-2-piperazinone. ChemSynthesis. [Link]

  • CN106117153A - The preparation method of 2 piperazinones. Google Patents.

  • Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. ResearchGate. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. ResearchGate. [Link]

  • Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Request PDF. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]

  • (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. ResearchGate. [Link]

Sources

stability issues of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability issues encountered in solution, offering troubleshooting protocols and foundational knowledge to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the stability profile of this compound.

Q1: What are the primary chemical liabilities of this compound that could lead to degradation in solution?

A1: The structure of this compound contains three key motifs that are susceptible to degradation:

  • Lactam (Cyclic Amide) Ring: The piperazin-2-one core features a lactam ring, which is susceptible to hydrolysis. This reaction is catalyzed by both acidic and basic conditions and results in the opening of the ring to form an amino acid derivative. The rate of hydrolysis is highly pH-dependent.[1][2]

  • Piperazine Moiety: The two nitrogen atoms within the piperazine ring are nucleophilic and can be prone to oxidation.[3][4] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing reagents, potentially leading to the formation of N-oxides, ring-opened products, or colored impurities.[4][5]

  • Fluorophenyl Group: Aromatic fluorine atoms can be subject to photolytic degradation, especially upon exposure to high-energy UV light. While generally more stable than other halogen-carbon bonds, photolysis can lead to defluorination or other complex photoreactions.[6] Studies on similar phenyl piperazines have also indicated that they can be less stable than their benzyl counterparts.[7]

cluster_hydrolysis Hydrolysis (pH-dependent) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV Light) Compound 3-(4-Fluoro-2-methylphenyl) piperazin-2-one Hydrolysis Lactam Ring Opening Compound->Hydrolysis H⁺ / OH⁻ H₂O Oxidation N-Oxides Ring Cleavage Compound->Oxidation O₂ Metal Ions Photolysis Defluorination Other Photoproducts Compound->Photolysis hν (UV)

Caption: Primary degradation pathways for the target compound.

Q2: What are the generally recommended storage conditions for solutions of this compound?

A2: Given the compound's potential instabilities, the following storage conditions are recommended to maximize shelf-life:

  • Temperature: Store solutions frozen at -20°C or -80°C. Studies on synthetic piperazines show significant degradation at room temperature, while freezing preserves the compound more effectively.[7]

  • Aliquoting: Prepare stock solutions and immediately divide them into small, single-use aliquots. This practice minimizes the number of freeze-thaw cycles, which can accelerate degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. This is crucial to prevent potential photolytic degradation.[8]

  • Atmosphere: For long-term storage or if oxidation is a concern, consider degassing the solvent and storing the aliquots under an inert atmosphere (e.g., argon or nitrogen).[8]

Q3: My experimental results are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent biological or analytical results are a classic sign of compound degradation.[9] If you observe a progressive loss of potency, variable analytical peak areas, or the appearance of new peaks in your chromatograms over time, it is critical to re-evaluate the stability of your compound under your specific experimental conditions (e.g., buffer composition, pH, temperature). Always prioritize the use of freshly prepared solutions. If storage is unavoidable, follow the strict storage guidelines outlined in Q2.[9]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer format to address specific problems you may encounter during your experiments.

Problem: I'm observing a rapid loss of my compound in an aqueous buffer, even when stored in the dark at 4°C.

Q4: What is the likely cause, and how can I investigate and solve this?

A4: The most probable cause is pH-dependent hydrolysis of the lactam ring. While piperazine rings themselves are generally stable against hydrolysis, the lactam functionality is not.[8] The rate of this degradation can be significantly different at various pH values.

Expert Insight: Lactam hydrolysis can be catalyzed by both acidic and basic conditions. There is often a specific pH range where the compound exhibits maximum stability. Operating outside of this range, even at refrigerated temperatures, can lead to significant sample loss in a matter of hours or days.

Troubleshooting Protocol: Preliminary pH-Stability Screening

This experiment will help you identify the optimal pH range for your compound.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with known composition, such as phosphate, citrate, or borate.

  • Sample Preparation: Prepare a stock solution of your compound in a non-aqueous solvent (e.g., DMSO, Acetonitrile). Dilute the stock into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL). Ensure the organic solvent concentration is low (<1%) to minimize its effect.

  • Time Points: Immediately after preparation (T=0), analyze an aliquot from each pH solution using a stability-indicating HPLC method (see Q6).

  • Incubation: Store the remaining solutions at your experimental temperature (e.g., 4°C, 25°C, or 37°C).

  • Analysis: Analyze aliquots at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH. The pH at which the degradation rate is lowest is your optimal pH for experimental work.

Parameter Condition 1 (Acidic) Condition 2 (Neutral) Condition 3 (Basic)
Buffer 0.1 M HCl or pH 2 CitratepH 7.4 PBS0.1 M NaOH or pH 10 Borate
Temperature 4°C, 25°C, 37°C4°C, 25°C, 37°C4°C, 25°C, 37°C
Expected Outcome Potential for rapid hydrolysisLikely more stablePotential for rapid hydrolysis

Table 1: Example conditions for a pH-stability screening study.

Problem: My solution develops a yellow or brown tint over time, and I see several small, new peaks in my HPLC chromatogram.

Q5: What could be causing this discoloration and the appearance of multiple degradation products?

A5: This observation is characteristic of oxidative degradation. The nitrogen atoms in the piperazine ring are susceptible to oxidation by atmospheric oxygen.[3][5] This process can be catalyzed by light or trace metal ions in your buffer and often produces a complex mixture of byproducts, some of which may be colored.

Expert Insight: Oxidation is an auto-catalytic process that can be difficult to stop once initiated. Proactive prevention is the best strategy.

Solutions & Mitigation Strategies:

  • Use High-Purity Solvents: Ensure your solvents and buffer reagents are of high purity to minimize metal ion contamination.

  • Degas Buffers: Before use, sparge aqueous buffers with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Incorporate Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant (e.g., 0.01% BHT or ascorbic acid) to your formulation.[9]

  • Use Chelating Agents: Adding a chelating agent like EDTA (e.g., 100 µM) can sequester metal ions that catalyze oxidation.

Problem: I need to confidently identify and quantify my compound in the presence of its degradants.

Q6: How do I develop a stability-indicating analytical method and identify unknown peaks?

A6: You need to perform a forced degradation study to intentionally generate degradation products and then develop an HPLC method that can separate all of them from the parent compound.[8][9]

Expert Insight: A stability-indicating method is a self-validating system. By demonstrating that you can resolve the parent peak from peaks generated under a variety of stress conditions, you build confidence that your method can accurately measure the compound's concentration in future stability studies.

Protocol: Forced Degradation Study Workflow

Start Prepare 1 mg/mL Stock Solution in Acetonitrile/Water Control Unstressed Control (Store at -20°C) Start->Control Acid Acid Hydrolysis 0.1M HCl, 60°C, 8h Start->Acid Base Base Hydrolysis 0.1M NaOH, 60°C, 4h Start->Base Oxidation Oxidation 3% H₂O₂, RT, 24h Start->Oxidation Thermal Thermal (Solution) 60°C, 24h Start->Thermal Photo Photolytic ICH Q1B Light Box Start->Photo Analysis Analyze All Samples by HPLC-UV/MS Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis MethodDev Optimize HPLC Method (Gradient, pH, Column) to Resolve All Peaks Analysis->MethodDev Identify Identify Degradants (LC-MS, MS/MS) MethodDev->Identify

Caption: Workflow for a forced degradation study.

Step-by-Step Guide:

  • Stress Sample Generation: Prepare separate solutions of your compound (~1 mg/mL) and subject them to the stress conditions outlined in the workflow diagram above. The goal is to achieve 5-20% degradation. Adjust time and temperature as needed. Remember to neutralize the acid and base samples before injection.

  • HPLC Method Development:

    • Column: Start with a standard C18 column. If co-elution occurs, screen alternative stationary phases like Phenyl-Hexyl or a fluorinated-phenyl column, which can offer different selectivity for aromatic and halogenated compounds.[9]

    • Mobile Phase: Use a gradient elution from a weak solvent (e.g., water with 0.1% formic acid) to a strong solvent (e.g., acetonitrile with 0.1% formic acid). Adjusting the pH of the aqueous mobile phase can significantly alter the retention and peak shape of the parent compound and its degradants.[9]

    • Detection: Use a UV detector set to the λmax of the parent compound. A photodiode array (PDA) detector is ideal as it can help determine if co-eluting peaks exist (peak purity analysis).

  • Degradant Identification: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks provides the molecular weight of the degradants. For example, a mass increase of +16 Da suggests oxidation, while an increase of +18 Da suggests hydrolysis (ring-opening). Further fragmentation using MS/MS can elucidate the exact structure.[4][9]

References

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Waley, S. G. (1975). The pH-dependence and group modification of beta-lactamase I. Biochemical Journal, 149(2), 547–551. [Link]

  • Soh, K. S., & Lee, S. G. (2002). Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. Journal of microbiological methods, 51(3), 351–357. [Link]

  • Mamun, S. (2010). Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Regina. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Liu, D. Q., et al. (2000). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of pharmaceutical and biomedical analysis, 23(4), 615–625. [Link]

  • Moll, F., et al. (2009). The Mechanisms of Catalysis by Metallo β-Lactamases. International journal of molecular sciences, 10(7), 3103–3128. [Link]

  • Waley, S. G. (1975). The pH-dependence and group modification of β-lactamase I. Biochemical Journal. [Link]

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ResearchGate. [Link]

  • Bicknell, R., et al. (1983). The pH-dependence of class B and class C beta-lactamases. Biochemical Journal, 213(1), 61-66. [Link]

  • Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 88–98. [Link]

  • Onaciu, A., et al. (2018). Photostability studies. ResearchGate. [Link]

  • Liu, Y., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental science & technology, 55(13), 8853–8863. [Link]

  • Al-Obaidy, S. S. A. (2024). A Review on Analytical Methods for Piperazine Determination. SSRN. [Link]

  • Al-Tannak, N. F., et al. (2011). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]

  • Tsegay, S., et al. (2013). Analytical Methods. OPUS at UTS. [Link]

  • Conway, W. R. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Singh, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Bakulina, O., et al. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. [Link]

  • McCarthy, S. M., et al. (2014). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]

  • PubChem. (n.d.). 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. PubChem. [Link]

  • Einbu, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. [Link]

  • Stepanyan, H. A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. [Link]

  • Sztanke, K., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Li, Y. L., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta crystallographica. Section E, Structure reports online, 67(Pt 4), o708. [Link]

Sources

Technical Support Center: Purification of Crude 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS 334477-68-8). This guide is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining this key intermediate with high purity. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the catalytic hydrogenation of a precursor over palladium on carbon (Pd/C)[1]. Based on this and similar syntheses of piperazine derivatives, your crude product may contain several classes of impurities[2][3]:

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in your crude mixture.

  • Catalyst Residues: Trace amounts of the palladium catalyst may carry through after filtration. These heavy metal residues are often unacceptable for pharmaceutical applications.

  • Side-Reaction Products: Formation of diastereomers or regioisomers, if applicable to the specific synthetic pathway, can occur.

  • Degradation Products: The piperazinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures[4].

  • Solvent Residues: Residual solvents used in the reaction or initial work-up, such as methanol or ethyl acetate, may be present[2].

Q2: How do I choose the most effective purification strategy for my crude product?

A2: The optimal strategy depends on the nature of the impurities and the scale of your purification. A multi-step approach is often necessary. The decision process can be visualized as follows:

G start Crude Product (Solid or Oil?) solid Is it a solid? start->solid Yes oil Is it an oil? start->oil No recrystallization Attempt Recrystallization (Solvent Screen) solid->recrystallization Primary Choice chromatography Column Chromatography oil->chromatography Primary Choice acid_base Acid-Base Extraction oil->acid_base Consider if impurities are acidic/neutral purity_check1 Purity > 98%? recrystallization->purity_check1 Check Purity (TLC/HPLC) purity_check2 Purity > 98%? chromatography->purity_check2 Check Purity (TLC/HPLC) success Pure Product purity_check1->success Yes failure1 Impurity Profile? (Polar/Non-polar/Ionic) purity_check1->failure1 No failure1->chromatography Non-polar/ Similar Polarity failure1->acid_base Ionic/Basic acid_base->chromatography Followed by... purity_check2->success Yes failure2 failure2 purity_check2->failure2 No re_chrom re_chrom failure2->re_chrom Re-purify with different solvent system or try recrystallization re_chrom->recrystallization re_chrom->chromatography

Caption: Decision tree for selecting a purification strategy.

  • Recrystallization: If your crude product is a solid, this is the most efficient method for removing small amounts of impurities. It is highly scalable and cost-effective.

  • Column Chromatography: This is the workhorse for purifying oils or for separating compounds with very similar polarities. It offers high resolution but is less scalable than crystallization.

  • Acid-Base Extraction: Given that the piperazine moiety is basic, an acid-base extraction is an excellent way to separate your product from non-basic or weakly basic impurities[5]. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with solvent to remove neutral impurities, then basify the aqueous layer and extract the pure product back into an organic solvent.

Q3: What analytical techniques should I use to monitor the purification process effectively?

A3: Proper monitoring is crucial to avoid unnecessary steps and ensure the final product meets specifications.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time analysis[6]. It helps in selecting a solvent system for column chromatography, identifying fractions containing the product, and assessing the purity of the final solid. A common system for piperazinones is ethyl acetate/heptane or dichloromethane/methanol.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative purity data[2][4]. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a standard starting point for piperazine derivatives[4]. It is the definitive method for final purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal impurities if they are present in significant amounts (>1-2%).

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the product and helps in identifying unknown impurities[7][8].

Troubleshooting Guides

Issue 1: Low yield after recrystallization.

Your crude material dissolves, but you recover very little solid upon cooling.

Potential Cause Scientific Rationale & Solution
Sub-optimal Solvent Choice The compound remains too soluble in the mother liquor even at low temperatures. Solution: Screen for alternative solvents or solvent systems. A good single solvent will dissolve the compound when hot but not when cold. Alternatively, use an anti-solvent system: dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, DMSO) and slowly add a "poor" solvent (an "anti-solvent" like water or heptane) until turbidity persists[9].
Insufficient Cooling / Time Crystallization is a kinetic process. If cooling is too rapid or the time is too short, equilibrium is not reached, leaving a significant amount of product in solution. Solution: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C) for several hours or overnight to maximize crystal formation[9].
Excessive Solvent Used Using too much solvent to dissolve the crude material will keep the product in solution upon cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. If you've added too much, carefully evaporate some of the solvent to reach the saturation point.
Issue 2: The product "oils out" instead of crystallizing.

Upon cooling, a liquid or waxy layer separates from the solvent instead of forming solid crystals.

Potential Cause Scientific Rationale & Solution
High Impurity Level Impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression. Solution: The crude material may be too impure for crystallization. First, purify the material by column chromatography to remove the bulk of the impurities, then attempt to crystallize the enriched product.
Solution is Supersaturated If the solution is too concentrated or cooled too quickly, the kinetics may favor the formation of a disordered, amorphous oil over an ordered crystal lattice. Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent to reduce the concentration, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation.
Issue 3: Poor separation during silica gel chromatography.

The product co-elutes with an impurity, or the peaks are broad and tailing.

Potential Cause Scientific Rationale & Solution
Inappropriate Solvent System The polarity of the eluent is either too high (everything elutes quickly) or too low (nothing moves). Solution: The ideal TLC Rf (retention factor) for your product is between 0.25 and 0.35. Systematically screen solvent systems by TLC to achieve this. For basic compounds like piperazinones that may interact strongly with acidic silica, adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the mobile phase can dramatically improve peak shape and reduce tailing[10].
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: A general rule is to load no more than 1 g of crude material per 20-40 g of silica gel. If separation is difficult, reduce this ratio further.
Poor Sample Loading Loading the sample in a solvent that is stronger than the mobile phase will cause band broadening. Solution: Dissolve the crude material in a minimal amount of the mobile phase or a weaker solvent. For poorly soluble compounds, dissolve them in a strong solvent (e.g., DCM, acetone), adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").

Experimental Protocols

Protocol 1: Purification by Anti-Solvent Crystallization

This protocol is effective when a single ideal recrystallization solvent cannot be found.

Caption: General workflow for anti-solvent crystallization.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., methanol or ethyl acetate) at room temperature or with gentle warming.

  • Hot Filtration (Optional): If insoluble impurities (like catalyst particles) are present, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While stirring the solution at room temperature, slowly add a "poor" solvent (an "anti-solvent" such as water or heptane) dropwise until the solution becomes slightly turbid and the turbidity persists for a few seconds.

  • Crystal Growth: Stop adding the anti-solvent and allow the solution to stand undisturbed. Crystal formation should begin. For improved yield, the flask can be cooled further in an ice bath or refrigerator after initial crystal growth is observed.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor. Dry the crystals under vacuum to obtain the pure product.

Protocol 2: Purification by Acid-Base Extraction

This protocol leverages the basicity of the piperazine nitrogen to separate the product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude material (e.g., 10g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (e.g., 200 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2 x 100 mL). The basic product will move into the aqueous layer as its hydrochloride salt. Combine the aqueous layers.

  • Neutral Wash: Wash the combined acidic aqueous layers with a fresh portion of the organic solvent (e.g., 50 mL) to remove any remaining neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 6M NaOH or saturated NaHCO₃, with stirring until the pH is >10. The free base of the product will precipitate or form an oil.

  • Product Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., DCM or EtOAc, 3 x 100 mL). The purified product will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

References

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Troubleshooting - The Pharma Master. The Pharma Master. Available at: [Link]

  • What are the key steps in the purification of pharmaceutical intermediates? - Blog. Autech Industry. Available at: [Link]

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. Available at: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • How to extract/isolate piperazine from water without distillation? ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Purification of piperazine. Google Patents.
  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. MDPI. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • Piperazine. PubChem. Available at: [Link]

  • 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. PubChem. Available at: [Link]

  • Impurities in Pharmaceuticals- A Review. SciSpace. Available at: [Link]

  • Synthesis method of chiral piperazinone derivative. Google Patents.
  • Two-Step Synthesis of 3,4-Dihydropyrrolopyrazinones from Ketones and Piperazin-2-ones. ACS Publications. Available at: [Link]

  • (3S)-3-(4-METHYLPHENYL)PIPERAZIN-2-ONE. Alchem Pharmtech. Available at: [Link]

  • Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar. Available at: [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Available at: [Link]

  • Mephedrone. Wikipedia. Available at: [Link]

  • Fabrication of fluorinated triazine-based covalent organic frameworks for selective extraction of fluoroquinolone in milk. PubMed. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.. Available at: [Link]

  • piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: [Link]

  • Syntheses and crystal structures of four 4-(4-meth-oxy-phen-yl)piperazin-1-ium salts. Acta Crystallographica Section E. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

I. Introduction to the Synthesis and Common Scale-Up Challenges

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. While laboratory-scale synthesis may appear straightforward, scaling up production often introduces a host of challenges that can impact yield, purity, and overall process efficiency. These issues can range from managing exothermic reactions and ensuring homogenous mixing to controlling impurity profiles and implementing safe handling procedures for hazardous reagents.[1][2]

This guide will address the most pressing issues encountered during the scale-up of this synthesis, with a focus on practical, field-proven solutions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

A. Reaction Yield and Purity Issues

Question 1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I improve it?

Answer: A decrease in yield upon scale-up is a common problem and can be attributed to several factors.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient stirring and inadequate heat dissipation can lead to localized "hot spots" and concentration gradients. This can promote the formation of side products and the degradation of your desired product.

    • Solution:

      • Stirring: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor, turbine) that provides thorough mixing for the reaction volume.

      • Heating/Cooling: Utilize a reactor jacket with a suitable heat transfer fluid and a temperature control unit to maintain a consistent and uniform reaction temperature. Preheating the oil bath can help avoid temperature spikes.

  • Reagent Addition: The rate of addition of critical reagents can significantly impact the reaction outcome. A rapid addition on a large scale can lead to uncontrolled exotherms and the formation of impurities.

    • Solution: Implement a controlled addition of reagents using a syringe pump or a dropping funnel. Monitor the internal temperature closely during the addition.

  • Atmosphere Control: Many of the reactions involved in this synthesis, particularly those using palladium catalysts, are sensitive to air and moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use of standard Schlenk techniques is highly recommended for scale-up.

Question 2: I am observing a significant increase in impurities, particularly a de-halogenated byproduct, during the final hydrogenation step. How can I minimize this?

Answer: The formation of de-halogenated impurities during catalytic hydrogenation is a known challenge, especially with aryl halides.

  • Catalyst Selection and Loading: The choice of catalyst and its loading are critical.

    • Solution:

      • Catalyst: While Palladium on carbon (Pd/C) is commonly used, its activity can sometimes lead to dehalogenation.[3][4] Consider screening other catalysts like Raney Nickel, which may offer better selectivity.[4][5]

      • Loading: Reduce the catalyst loading to the minimum effective amount. Overloading the catalyst can increase the rate of dehalogenation.

  • Reaction Conditions: Hydrogen pressure and reaction time play a crucial role.

    • Solution:

      • Pressure: Optimize the hydrogen pressure. Sometimes, lower pressures can favor the desired reduction over dehalogenation.

      • Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent over-reduction.

B. Buchwald-Hartwig Amination Challenges

The Buchwald-Hartwig amination is a key step in many synthetic routes to N-aryl piperazines.[6][7] However, its transition to a larger scale can present unique difficulties.

Question 3: My Buchwald-Hartwig amination is sluggish and gives incomplete conversion on a multi-gram scale. What should I investigate?

Answer: Sluggishness in Buchwald-Hartwig reactions at scale often points to issues with the catalyst system or reaction conditions.

  • Catalyst Deactivation: The palladium catalyst is sensitive and can be deactivated by impurities or exposure to air.

    • Solution:

      • Reagent Purity: Use high-purity reagents and anhydrous, degassed solvents.

      • Inert Atmosphere: As mentioned before, maintaining a strict inert atmosphere is crucial.

  • Ligand and Base Selection: The choice of phosphine ligand and base is critical for catalytic activity.

    • Solution:

      • Ligands: For aryl bromides, bidentate ligands like BINAP or DPPF can be effective.[6] For less reactive aryl chlorides, more sterically demanding and electron-rich ligands may be necessary.[7]

      • Base: Sodium tert-butoxide (NaOtBu) is a common base, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs2CO3) can sometimes offer better results depending on the substrate.

  • Solvent Choice: The solvent can significantly influence the reaction rate and selectivity.[8]

    • Solution: Aprotic, non-polar solvents like toluene or m-xylene are often good choices for the Buchwald-Hartwig amination.[8]

Question 4: I'm observing the formation of a bis-arylated piperazine impurity. How can I control the selectivity for mono-arylation?

Answer: The formation of the bis-arylated product is a common side reaction when using unprotected piperazine.

  • Stoichiometry: The molar ratio of the reactants is a key factor.

    • Solution: Use a significant excess of piperazine (e.g., 5-10 equivalents) to statistically favor the mono-arylation product.[1]

  • Reaction Temperature: Higher temperatures can sometimes promote the second arylation.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

C. Work-up and Purification Difficulties

Question 5: The purification of the final product by column chromatography is not practical for the scale I am working at. Are there alternative purification methods?

Answer: Relying on chromatography for large-scale purification is often inefficient and costly.

  • Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale.

    • Solution: Screen a variety of solvents and solvent mixtures to find a system that provides good recovery and high purity of your product.

  • Salt Formation and Recrystallization: If the product is a free base, converting it to a salt (e.g., hydrochloride, acetate) can often facilitate purification by crystallization. The pure free base can then be regenerated.[9]

  • Extraction: A well-designed liquid-liquid extraction procedure can effectively remove many impurities.

    • Solution: Optimize the pH and choice of organic and aqueous phases to selectively extract your product and leave impurities behind.

III. Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination for Mono-Arylation

This protocol is designed to favor the formation of the mono-arylated product.

Materials:

  • 2-Bromo-5-fluorotoluene

  • Piperazine (anhydrous)

  • Palladium(II) acetate (Pd(OAc)2)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Pd(OAc)2 and BINAP.

  • Purge the flask with nitrogen for 15 minutes.

  • Add anhydrous toluene via cannula.

  • Stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • Add 2-bromo-5-fluorotoluene and a large excess of anhydrous piperazine (e.g., 8 equivalents) to the flask.

  • Add NaOtBu portion-wise, monitoring the internal temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or by forming a suitable salt.

Parameter Recommendation Rationale
Piperazine Equivalents 8-10Minimizes the formation of the bis-arylated product.[1]
Catalyst Loading 0.5 - 2 mol%Balances reaction rate with cost and potential for side reactions.
Solvent Anhydrous TolueneAprotic, non-polar solvent often suitable for this reaction.[8]
Atmosphere Inert (Nitrogen/Argon)Prevents catalyst deactivation.

IV. Visualizations

Workflow for Troubleshooting Low Yield in Scale-Up

Caption: Troubleshooting workflow for low yield.

V. References

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved from

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved from

  • Scale-Up Guide: Buchwald-Hartwig Amination. (n.d.). Sigma-Aldrich. Retrieved from

  • 2-Bromo-5-fluoroaniline synthesis. (n.d.). ChemicalBook. Retrieved from

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from

  • This compound synthesis. (n.d.). ChemicalBook. Retrieved from

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC - NIH. Retrieved from

  • Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. (n.d.). Retrieved from

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). SciSpace. Retrieved from

  • 2-Bromo-5-fluoroaniline 97 1003-99-2. (n.d.). Sigma-Aldrich. Retrieved from

  • 2-Bromo-3-fluoroaniline synthesis. (n.d.). ChemicalBook. Retrieved from

  • Method for preparing 2-bromo-5-fluoroaniline. (2020). Google Patents. Retrieved from

  • Large‐Scale Synthesis. (n.d.). ResearchGate. Retrieved from

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved from

  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. (2025). ResearchGate. Retrieved from

  • Continuous Flow-Facilitated CB2 Agonist Synthesis, Part 2: Cyclization, Chlorination, and Amination. (n.d.). ResearchGate. Retrieved from

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (n.d.). PMC - NIH. Retrieved from

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC - NIH. Retrieved from

  • Metal-Free Synthesis of Benzimidazolinones via Oxidative Cyclization Under Hypervalent Iodine Catalysis. (2022). MDPI. Retrieved from

  • Purification of piperazine. (1959). Google Patents. Retrieved from

  • Preliminary Investigation of Antifungal Activity of 3-(3-fluoro-4- piperazine-1-phenyl)-1,3-oxazolidin-2-ones. (n.d.). ResearchGate. Retrieved from

  • 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. (n.d.). NIH. Retrieved from

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. Retrieved from

  • (3S)-3-(4-METHYLPHENYL)PIPERAZIN-2-ONE. (n.d.). Alchem Pharmtech. Retrieved from

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N‑Activated Aziridines, Anilines, and Propargyl Carbonates. (2018). ACS Figshare. Retrieved from

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (n.d.). Bohrium. Retrieved from

  • Synthesis and Evaluation of 3‐Fluoro‐2‐piperazinyl‐5,8,13‐trihydro‐5‐oxoquino[1,2‐a][8]benzoxazine‐6‐carboxylic Acids as Potential Antibacterial Agents. (2025). ResearchGate. Retrieved from

  • Mephedrone. (n.d.). Wikipedia. Retrieved from

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from

Sources

Technical Support Center: Analytical Method Development for the Purity of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the analytical method development for determining the purity of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work.

Introduction: The Criticality of Purity Analysis

This compound is a substituted piperazinone, a class of compounds with significant interest in pharmaceutical development. Ensuring the purity of this active pharmaceutical ingredient (API) is paramount for its safety and efficacy. A robust analytical method is therefore essential to identify and quantify any process-related impurities or degradation products. This guide will walk you through the development, troubleshooting, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Part 1: HPLC Method Development & Optimization

The foundation of accurate purity determination lies in a well-developed HPLC method. This section addresses common questions and provides a systematic approach to developing a method for this compound.

Q1: Where do I begin with developing an HPLC method for this compound?

A1: A systematic approach is crucial. Start by understanding the physicochemical properties of this compound.

  • Step 1: Analyte Characterization: The molecule possesses a chromophore (the fluorinated phenyl ring) making UV detection a suitable choice. The piperazinone ring offers sites for polar interactions.

  • Step 2: Initial Chromatographic Conditions: A reverse-phase HPLC method is a good starting point.

ParameterRecommended Starting PointRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Phosphoric acid in WaterProvides acidic pH to ensure consistent ionization of the analyte and any basic impurities.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Detection UV at ~254 nm or Diode Array Detector (DAD) scanThe phenyl ring should have significant absorbance. A DAD allows for the determination of the optimal wavelength and assessment of peak purity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides good efficiency and reproducibility.
Injection Vol. 10 µLA typical starting volume.
  • Step 3: Method Optimization: Once initial chromatograms are obtained, optimize the separation by adjusting the gradient, mobile phase pH, and organic modifier to achieve good resolution between the main peak and any impurities.

Q2: How do I select the optimal detection wavelength?

A2: If using a Diode Array Detector (DAD), inject a concentrated solution of your analyte and examine the UV spectrum. The optimal wavelength is typically the one with the maximum absorbance (λmax), as this provides the best signal-to-noise ratio. For this compound, the substituted benzene ring is the primary chromophore. A starting wavelength of around 254 nm is a reasonable choice, with further optimization based on the UV spectrum.

Q3: What are the potential synthesis-related impurities I should be looking for?

A3: Based on a common synthesis route for this compound, potential impurities could include unreacted starting materials or by-products.[1] Key precursors to monitor for include:

  • 2-Bromo-5-fluorotoluene

  • Ethyl 4-fluoro-2-methylbenzoylformate

  • Piperazine

The presence of these as impurities will depend on the specific synthetic pathway and purification steps employed. It is crucial to obtain reference standards for these potential impurities to confirm their identity and retention time in your chromatogram.

Part 2: Troubleshooting Common Chromatographic Issues

Even with a well-developed method, problems can arise. This section provides a troubleshooting guide for common issues encountered during the analysis of piperazine-containing compounds.

Q: I am observing poor peak shape (tailing or fronting) for my main peak. What should I do?

A: Poor peak shape can be caused by several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Troubleshooting Steps:

  • Column Overload: Inject a dilution of your sample. If the peak shape improves, you are likely overloading the column.

  • Secondary Interactions: The basic nitrogen atoms in the piperazine ring can interact with residual silanols on the silica-based column packing, leading to peak tailing.

    • Adjust Mobile Phase pH: Lowering the pH (e.g., with 0.1% trifluoroacetic acid or phosphoric acid) can protonate the basic nitrogens, reducing their interaction with silanols.

    • Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., a phenyl column) that may have different selectivity.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try washing the column with a strong solvent or replacing it.

  • Extra-Column Effects: Ensure that all tubing and connections are properly fitted to minimize dead volume, which can contribute to peak broadening.

Q: My retention times are shifting between injections. What is the likely cause?

A: Retention time shifts are often due to issues with the mobile phase or the HPLC system itself.

  • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a buffer, make sure it is fully dissolved and within its effective buffering range.

  • Pump Performance: Check for leaks in the pump heads and ensure the pump is delivering a consistent flow rate.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A longer equilibration time may be needed.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.

Part 3: Forced Degradation Studies

To ensure your method is "stability-indicating," you must perform forced degradation studies. This involves subjecting the drug substance to harsh conditions to generate potential degradation products.[2][3][4][5]

Q: What conditions should I use for forced degradation of this compound?

A: The goal is to achieve 5-20% degradation of the active ingredient.[3] The following conditions are a good starting point:

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClHeat at 60-80 °C for several hoursHydrolysis of the amide bond in the piperazinone ring.
Base Hydrolysis 0.1 M NaOHRoom temperature or gentle heat for several hoursHydrolysis of the amide bond.
Oxidation 3% H₂O₂Room temperature for up to 24 hoursOxidation of the nitrogen atoms or the phenyl ring.
Thermal Degradation Dry heat at 80-105 °C24-48 hoursGeneral thermal decomposition.
Photolytic Degradation Expose to UV and visible light (ICH Q1B)VariesPhotodegradation of the chromophore or other parts of the molecule.

Important Considerations:

  • Always run a control sample (unstressed) for comparison.

  • The stressed samples should be analyzed using your developed HPLC method with a DAD to check for the formation of new peaks and to assess peak purity.

  • If no degradation is observed, you may need to increase the stress level (e.g., higher acid/base concentration, higher temperature).

Part 4: Method Validation

Once the method is developed and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][6]

Q: What are the key parameters for HPLC method validation for purity analysis?

A: The following parameters are essential for validating a purity method:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.The main peak should be free from co-eluting peaks (as assessed by peak purity analysis). Degradation products should be well-resolved from the main peak.
Linearity To show that the response of the detector is proportional to the concentration of the analyte and impurities over a defined range.Correlation coefficient (r²) ≥ 0.999 for the analyte and impurities.
Range The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.For impurities: from the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results to the true value.For impurities: recovery of spiked known impurities should be within 80-120%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) should have an RSD of ≤ 10% for impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase pH, column temperature, or flow rate are slightly varied.

Overall Workflow for Analytical Method Development and Validation:

Caption: Workflow of analytical method development and validation.

Frequently Asked Questions (FAQs)

Q: What is a suitable diluent for preparing my samples and standards?

A: The diluent should be a solvent that completely dissolves the sample and is compatible with the mobile phase. A good starting point is a mixture of the initial mobile phase components, for example, a 50:50 mixture of water and acetonitrile.

Q: My sample is not very soluble. What can I do?

A: If solubility is an issue in the recommended diluent, you can try small amounts of organic solvents like DMSO or DMF to initially dissolve the sample, followed by dilution with the mobile phase. However, be aware that high concentrations of strong organic solvents in the injection can distort the peak shape.

Q: How do I assess peak purity?

A: A Diode Array Detector (DAD) is essential for assessing peak purity. The software can compare the UV spectra across the peak. If the spectra are consistent, the peak is likely pure. Any significant difference in the spectra across the peak suggests a co-eluting impurity.

Q: Do I need to use an internal standard?

A: For purity analysis where impurities are quantified as a percentage of the main peak area, an internal standard is generally not necessary. However, if you are performing an assay to determine the absolute concentration of the API, an internal standard can improve the precision of the method.

References

  • Ngwa, G. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Saskia, K., & Walter, K. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation study. Retrieved from [Link]

  • Patel, Y., & Shah, N. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Venkatesh, D. N. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

Sources

Technical Support Center: Stability and Storage of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluoro-2-methylphenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of this compound during storage and experimentation. As a molecule combining a lactam ring within a piperazinone structure and a substituted phenyl group, understanding its potential stability liabilities is critical for obtaining reliable and reproducible experimental results.

This document provides a series of frequently asked questions (FAQs) for quick reference, followed by in-depth troubleshooting guides and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that I should be concerned about during storage?

A1: The primary degradation pathways for this molecule are anticipated to be hydrolysis of the lactam (amide) bond and oxidation of the piperazine ring. The lactam ring is susceptible to ring-opening under both acidic and basic conditions. The secondary amine in the piperazine ring is a potential site for oxidation. While the fluorophenyl group is generally stable, photolytic degradation should also be considered a possibility under prolonged light exposure.

Q2: What are the ideal storage conditions for long-term stability?

A2: For long-term storage, it is recommended to keep the compound at -20°C ± 5°C.[1] The material should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Phenylpiperazine derivatives have been shown to be less stable than benzylpiperazines, and avoiding room temperature storage is crucial for preventing degradation.[2]

Q3: I've observed a new peak in my chromatogram after storing my compound in a methanol solution for a few days. What could it be?

A3: This is likely a degradation product. The most probable cause is hydrolysis of the lactam ring, which would result in the formation of an amino acid derivative. Depending on your analytical method, you might also be observing products of oxidation. It is crucial to use freshly prepared solutions for your experiments whenever possible.

Q4: How can I confirm if my sample has degraded?

A4: The most effective way is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][] A stability-indicating method is one that can separate the intact drug substance from its degradation products. By comparing a stored sample to a freshly prepared standard or a sample from a validated batch, you can identify and quantify any degradation products that have formed.

Q5: Are there any solvents I should avoid when preparing solutions of this compound?

A5: While common organic solvents like acetonitrile, methanol, and DMSO are often used for initial solubilization, prolonged storage in protic solvents, especially aqueous solutions or alcohols, should be avoided due to the risk of hydrolysis.[5] If aqueous buffers are required for an experiment, they should be prepared fresh and used immediately. The pH of the buffer can significantly impact the rate of hydrolysis.

Troubleshooting Guide: Investigating Sample Degradation

This section provides a structured approach to identifying and resolving issues related to the degradation of this compound.

Issue 1: Unexpected Peaks in Chromatographic Analysis
  • Symptom: Appearance of one or more new peaks in your HPLC or LC-MS chromatogram that were not present in the initial analysis of the batch.

  • Potential Cause & Explanation: This is the most direct evidence of chemical degradation. The new peaks represent newly formed chemical entities. Based on the structure, the most likely degradation pathways are hydrolysis and oxidation.

  • Troubleshooting Steps:

    • Confirm the Identity of the New Peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks.

      • An increase of 18 amu (the mass of water) from the parent compound may suggest hydrolysis of the lactam ring.

      • An increase of 16 amu (oxygen) could indicate the formation of an N-oxide or other oxidation products.

    • Perform a Forced Degradation Study: To confirm the identity of the degradants, intentionally stress the compound under controlled conditions (see Experimental Protocol 1). This will help you to generate the potential degradation products and confirm their retention times and mass spectra match the unexpected peaks in your sample.

    • Review Storage Conditions: Check the storage temperature, exposure to light, and the integrity of the container seal of the degraded sample. Ensure that the storage conditions align with the recommendations (see FAQs).

Issue 2: Decrease in Assay Value or Potency
  • Symptom: The measured concentration or biological activity of your compound is lower than expected.

  • Potential Cause & Explanation: This indicates a loss of the intact parent compound, which has likely converted into one or more degradation products that are either inactive or not detected by your primary assay method.

  • Troubleshooting Steps:

    • Mass Balance Analysis: A key aspect of a good stability-indicating method is mass balance.[6] The sum of the assay of the parent compound and the amount of all degradation products should be close to 100% of the initial concentration. If your mass balance is significantly below 100%, it could suggest that some degradation products are not being detected (e.g., they are not UV-active or do not elute from the column).

    • Re-evaluate Analytical Method: Ensure your analytical method is capable of detecting all potential degradation products. You may need to adjust the detection wavelength or use a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.

    • Prepare Fresh Standards and Samples: To rule out issues with sample preparation, prepare a new stock solution from a reliable batch of the compound and re-assay.[5]

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary hypothesized degradation pathways for this compound based on its chemical structure.

G cluster_main This compound cluster_products Degradation Products Parent Intact Compound Hydrolysis Hydrolyzed Product (Lactam Ring Opening) Parent->Hydrolysis H₂O (Acid/Base) Oxidation Oxidized Product (e.g., N-oxide) Parent->Oxidation [O] (e.g., O₂, H₂O₂) Photo Photolytic Products Parent->Photo hv (UV/Vis Light)

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is adapted from the International Council for Harmonisation (ICH) Q1A(R2) guidelines to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[9]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration suitable for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At selected time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At selected time points, take an aliquot and dilute for analysis.

  • Thermal Degradation: Place the solid compound in a calibrated oven at 80°C for 48 hours. Also, place a solution of the compound (in a suitable solvent like acetonitrile) in the oven. At selected time points, remove samples, allow them to cool, and prepare for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all samples, including a non-degraded control, using a validated HPLC or LC-MS method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation products are not being formed in significant amounts.[7][10]

Protocol 2: Routine Stability Testing and Sample Handling

Objective: To ensure the integrity of the compound during routine use and storage.

1. Storage:

  • Long-Term: Store at -20°C ± 5°C in an opaque, tightly sealed container.[1]

  • Short-Term (in-use): Store at 2-8°C, protected from light, for no more than one week.

2. Solution Preparation:

  • Use a calibrated analytical balance to weigh the compound.[5]

  • For solutions, use HPLC-grade solvents. If low aqueous solubility is an issue, use a minimal amount of an organic solvent like DMSO or acetonitrile for initial solubilization before diluting with an aqueous buffer.[5]

  • Crucially, prepare aqueous solutions fresh daily. Do not store the compound in aqueous buffers for extended periods.

3. Workflow for Sample Analysis:

G cluster_prep Sample Preparation cluster_analysis Analysis A Retrieve Compound from -20°C Storage B Equilibrate to Room Temperature A->B C Accurately Weigh Compound B->C D Prepare Stock Solution (e.g., in ACN) C->D E Dilute to Working Concentration (Freshly) D->E F Inject into HPLC/LC-MS System E->F G Acquire Data F->G H Process and Compare to Reference Standard G->H

Caption: Recommended workflow for sample preparation and analysis.

Summary of Recommended Storage Conditions

ConditionTemperatureRelative HumidityDurationNotes
Long-Term -20°C ± 5°CNot specified> 6 monthsProtect from light and moisture; store under inert gas if possible.[1]
Intermediate/Refrigerated 5°C ± 3°CNot specified< 6 monthsFor working samples. Protect from light.[1]
Accelerated 40°C ± 2°C75% RH ± 5% RH6 monthsFor stability studies, not for routine storage.[1]

By adhering to these guidelines and utilizing the troubleshooting protocols, researchers can significantly mitigate the risk of degradation of this compound, ensuring the quality and reliability of their experimental data.

References

  • Q1 Scientific. (2016, October 27). ICH Quality Guidelines for Pharmaceutical Stability Storage. Q1 Scientific. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResolveMass Laboratories Inc. (2024, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResolveMass Laboratories Inc. (2024, August 14). Forced Degradation Testing in Pharma. [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • American Pharmaceutical Review. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. [Link]

  • Dong, M. W. (2023, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International. [Link]

  • World Health Organization. (n.d.). Annex 10 - ICH. [Link]

  • U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. [Link]

  • Labworks. (2024, March 13). ICH Stability Guidelines: Ensuring Compliance and Quality in Pharmaceutical Storage Rooms. [Link]

  • Mitrovic, B. (2005). Sample preparation in analysis of pharmaceuticals. Journal of Biochemical and Biophysical Methods, 62(3), 217-251. [Link]

  • Wilde, M., et al. (2021). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Molecules, 26(11), 3196. [Link]

  • Analytical Methods Committee. (n.d.). Analytical Methods. Royal Society of Chemistry. [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. [Link]

  • Al-Obaidy, K. J. (2015). A Review on Analytical Methods for Piperazine Determination. Journal of Al-Nahrain University, 18(1), 108-115. [Link]

  • ResearchGate. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98. [Link]

  • Zanda, M., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6593. [Link]

  • Al-Dahhan, W. H., & Al-Haddad, A. A. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Journal of Ecological Engineering, 24(8), 1-12. [Link]

  • PubChem. (n.d.). 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. [Link]

  • Sirakanyan, S. N., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. [Link]

  • MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Jasinski, J. P., et al. (2023). Syntheses and crystal structures of four 4-(4-meth-oxy-phen-yl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 380-385. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Vestipitant and Other Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of therapeutic agents targeting the neurokinin-1 (NK1) receptor, a G protein-coupled receptor integral to pain, inflammation, and emesis pathways, a comprehensive understanding of the comparative pharmacology of different antagonists is paramount for informed drug development.[1] This guide provides a detailed comparison of Vestipitant (2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide), a potent and selective NK1 receptor antagonist, with other prominent members of its class: Aprepitant, Rolapitant, and the prodrug Fosaprepitant.[2] This analysis is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to facilitate strategic decision-making in the pursuit of novel therapeutics.

The Neurokinin-1 Receptor: A Key Therapeutic Target

The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is a member of the tachykinin receptor family.[3][4] Upon binding of SP, the NK1 receptor activates intracellular signaling cascades, primarily through Gq/11 proteins.[4] This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 mobilizes intracellular calcium, while DAG activates protein kinase C, initiating a cascade of downstream events that contribute to neuronal excitation, inflammation, and the vomiting reflex.[6] The central role of the SP/NK1 receptor system in mediating emesis has made it a prime target for the development of antiemetic drugs, particularly for managing chemotherapy-induced nausea and vomiting (CINV).[7]

Vestipitant: A Profile of a Potent Piperazine-Based NK1 Antagonist

Vestipitant is a non-peptide, piperazine-based NK1 receptor antagonist that has been investigated for its potential as an antiemetic, anxiolytic, and for the treatment of tinnitus and insomnia.[1][8] Its chemical structure, featuring a 4-fluoro-2-methylphenyl group attached to a piperazine core, contributes to its high affinity and selectivity for the human NK1 receptor.[2]

Comparative Pharmacological Analysis

A critical aspect of drug development is the comparative evaluation of a lead compound against existing therapies. The following table summarizes the key pharmacological parameters of Vestipitant, Aprepitant, Rolapitant, and Fosaprepitant.

ParameterVestipitantAprepitantRolapitantFosaprepitant
Chemical Class PiperazineMorpholineSpiropiperidinePhosphate ester prodrug of Aprepitant
Binding Affinity (IC50/Ki) Potent, with nanomolar affinity (specific values vary across studies)IC50: ~0.1 nM for human NK1 receptor[9][10]Ki: 0.66 nmol/L for human NK1 receptor[11][12]N/A (rapidly converted to Aprepitant)[13][14]
Selectivity Highly selective for NK1 over NK2 and NK3 receptors~3000-fold more selective for NK1 over NK3 and ~45,000-fold over NK2[9]>1,000-fold selectivity for NK1 over NK2 and NK3 receptors[11]N/A (selectivity is that of Aprepitant)
Pharmacokinetics Orally active with a good pharmacokinetic profile[15]Oral bioavailability: ~60-65%; Half-life: ~9-13 hours[16]Oral bioavailability: ~100%; Long half-life of ~180 hours[17][18]Intravenous administration; rapidly converted to Aprepitant within 30 minutes[16][13]
Metabolism Primarily metabolized by cytochrome P450 enzymesPrimarily metabolized by CYP3A4[16]Primarily metabolized by CYP3A4[17][19]Converted to Aprepitant by phosphatases[13]
Clinical Applications Investigated for emesis, anxiety, tinnitus, and insomnia[8][20]Approved for prevention of CINV and postoperative nausea and vomiting (PONV)[16]Approved for prevention of delayed CINV[18]Approved for prevention of CINV[16]

Experimental Methodologies: A Guide to Characterization

The robust characterization of NK1 receptor antagonists relies on a combination of in vitro and in vivo assays. The following sections detail the protocols for two fundamental experimental approaches.

In Vitro Characterization: Competitive Radioligand Binding Assay

This assay is crucial for determining the binding affinity (Ki) of a test compound for the NK1 receptor.[21] The principle lies in the competition between a radiolabeled ligand (e.g., [3H]-Substance P) and the unlabeled test compound for binding to the receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the human NK1 receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.[22]

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of an unlabeled NK1 receptor ligand).[2]

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with cold buffer to remove any unbound radioactivity.[22]

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

In Vivo Evaluation: Ferret Model of Emesis

The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex, which is physiologically similar to that in humans.[23] This model is frequently used to evaluate the anti-emetic efficacy of novel compounds.

Protocol:

  • Animal Acclimatization and Baseline Observation:

    • Acclimate male ferrets to the experimental environment.

    • Observe the animals for any signs of spontaneous emesis prior to the study.

  • Drug Administration:

    • Administer the test compound (e.g., Vestipitant) via the desired route (e.g., oral or intravenous) at various doses.

    • Administer a vehicle control to a separate group of animals.

  • Induction of Emesis:

    • After a predetermined pretreatment time, administer an emetogen such as cisplatin or apomorphine to induce vomiting.[23]

  • Observation and Data Collection:

    • Observe the animals for a defined period (e.g., 4-6 hours) and record the latency to the first emetic event, the number of retches, and the number of vomits.

  • Data Analysis:

    • Compare the emetic responses in the drug-treated groups to the vehicle control group.

    • Calculate the percentage inhibition of emesis for each dose of the test compound.

    • Determine the ED50 value (the dose of the compound that produces a 50% reduction in the emetic response).

Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the NK1 receptor signaling pathway and the experimental workflow of a competitive radioligand binding assay.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Downstream Downstream Cellular Responses (Emesis, etc.) Ca->Downstream PKC->Downstream Binding_Assay_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare NK1 Receptor- Expressing Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Prepare Radiolabeled Ligand ([3H]-Substance P) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Ki Calculate IC50 and Ki Values Competition_Curve->IC50_Ki

Caption: Competitive Radioligand Binding Assay Workflow

Conclusion

This guide provides a comparative overview of Vestipitant in the context of other established NK1 receptor antagonists. The data presented, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of the pharmacological nuances of these compounds is essential for the rational design and progression of new chemical entities with improved efficacy and safety profiles for the treatment of emesis and other NK1 receptor-mediated conditions.

References

  • Molecular determinants of the species selectivity of neurokinin type 1 receptor antagonists. (n.d.). Retrieved from [Link]

  • The downstream signaling pathways of the NK-1 receptor are shown. (n.d.). ResearchGate. Retrieved from [Link]

  • Screening of anti-emetic drugs. (n.d.). Slideshare. Retrieved from [Link]

  • Rolapitant Monograph for Professionals. (2025, January 6). Drugs.com. Retrieved from [Link]

  • Cell signaling pathways downstream of the NK-1 receptor. (a) Activation... (n.d.). ResearchGate. Retrieved from [Link]

  • Screening of anti emetics drug. (n.d.). Slideshare. Retrieved from [Link]

  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. (n.d.). MDPI. Retrieved from [Link]

  • Rolapitant. (n.d.). In Wikipedia. Retrieved from [Link]

  • Models and Assays for Evaluating Anti-Emetic Potential as well as. (n.d.). NDI Neuroscience. Retrieved from [Link]

  • Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia. (n.d.). PMC. Retrieved from [Link]

  • NK1 receptor antagonist. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations. (n.d.). PubMed Central. Retrieved from [Link]

  • Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting. (n.d.). NIH. Retrieved from [Link]

  • Best Practice Approach to Successful Conversion of Fosaprepitant to Aprepitant IV in a Large Multisite Community Oncology Infusion Center: A Retrospective Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. (n.d.). PMC - NIH. Retrieved from [Link]

  • Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting. (2017, February 22). PMC - PubMed Central. Retrieved from [Link]

  • Pre-clinical Contract Research - Emesis. (n.d.). NDI Neuroscience. Retrieved from [Link]

  • In vivo assessment of antiemetic drugs and mechanism of lycorine-induced nausea and emesis. (2011, May 31). PubMed. Retrieved from [Link]

  • Fosaprepitant and Aprepitant for Chemotherapy-Induced Nausea and Vomiting in Children. (2018, June 6). Pediatric Pharmacotherapy. Retrieved from [Link]

  • Biological and Pharmacological Aspects of the NK1-Receptor. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Best Practice Approach to Successful Conversion of Fosaprepitant to Aprepitant IV in a Large Multisite Community Oncology Infusion Center: A Retrospective Analysis. (n.d.). PubMed Central. Retrieved from [Link]

  • Binding affinities (mean S.D.) of aprepitant and its metabolites in human NK 1 receptor binding assay... (n.d.). ResearchGate. Retrieved from [Link]

  • Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation. (2012, January 1). PubMed Central. Retrieved from [Link]

  • The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • List of investigational anxiety disorder drugs. (n.d.). In Wikipedia. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Vestipitant. (n.d.). In Wikipedia, la enciclopedia libre. Retrieved from [Link]

  • Best Practice Approach to Successful Conversion of Fosaprepitant to Aprepitant IV in a Large Multisite Community Oncology Infusion Center: A Retrospective Analysis. (2020, May 23). PubMed. Retrieved from [Link]

  • Antiemetic Neurokinin-1 Receptor Blockers. (2024, January 11). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • The neurokinin-1 receptor antagonist aprepitant is a promising candidate for the treatment of breast cancer. (2014, July 28). Spandidos Publications. Retrieved from [Link]

  • Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. (n.d.). MDPI. Retrieved from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC - NIH. Retrieved from [Link]

  • Vestipitant. (n.d.). In Wikipedia. Retrieved from [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). Brieflands. Retrieved from [Link]

  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (n.d.). PubMed Central. Retrieved from [Link]

  • Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists. (2010, January 15). PubMed. Retrieved from [Link]

  • The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the CNS Activity of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one and Other Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in the development of centrally active agents, prized for its ability to be readily modified to achieve desired pharmacological profiles.[1][2] This guide provides a comprehensive comparison of 3-(4-fluoro-2-methylphenyl)piperazin-2-one and other key piperazine derivatives, offering insights into their structure-activity relationships, particularly concerning their interactions with key CNS targets like dopamine and serotonin receptors. This analysis is supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Emergence of 3-Arylpiperazin-2-ones: A Focus on this compound

The 3-arylpiperazin-2-one moiety is a significant evolution of the classic arylpiperazine structure. The introduction of a carbonyl group at the 2-position of the piperazine ring introduces a lactam function, which can influence the molecule's physicochemical properties and its interaction with biological targets.

While public domain data on the specific pharmacological profile of this compound is limited, its core structure is a key intermediate in the synthesis of potent and selective neurokinin-1 (NK1) receptor antagonists, such as Vestipitant.[3][4] The synthesis of this core, 2-(S)-(4-fluoro-2-methylphenyl)piperazine, highlights its importance as a building block for CNS-active molecules.[3][5] The fluorination at the 4-position and methylation at the 2-position of the phenyl ring are strategic modifications to modulate metabolic stability and receptor affinity.[6]

Comparative Analysis with Other CNS-Active Piperazine Derivatives

To understand the potential CNS activity of this compound, it is instructive to compare it with other well-characterized piperazine derivatives that target key neurotransmitter systems.

Arylpiperazines Targeting Dopamine and Serotonin Receptors

A large class of arylpiperazines demonstrates significant affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, forming the basis for many antipsychotic and anxiolytic drugs.[7][8] The nature and position of substituents on the aryl ring, as well as the nature of the substituent on the second piperazine nitrogen, are critical determinants of activity and selectivity.[9][10]

Table 1: Comparative Binding Affinities (Ki, nM) of Selected Arylpiperazine Derivatives for Dopamine and Serotonin Receptors

Compound/Derivative ClassDopamine D2Serotonin 5-HT1ASerotonin 5-HT2AKey Structural FeaturesReference(s)
Benzothiazolin-2-one arylpiperazines High AffinityHigh AffinityModerate to High AffinityFused heterocyclic system[7]
Benzoxazin-3-one arylpiperazines High AffinityHigh AffinityModerate to High AffinityFused heterocyclic system[7]
Indazole-piperazine derivatives Moderate to High AffinityHigh AffinityHigh AffinityIndazole scaffold[9]
Hydantoin-phenylpiperazines Low to Moderate AffinityHigh AffinityLow to Moderate AffinityHydantoin moiety[6][10]
1-(2-Methoxyphenyl)piperazine (oMeOPP) Low AffinityHigh AffinityModerate AffinityOrtho-methoxy substitution[7]
1-(2,3-Dichlorophenyl)piperazine (DCPP) High AffinityHigh AffinityModerate AffinityDichloro substitution[11]

Note: "High Affinity" generally corresponds to Ki values in the low nanomolar range, "Moderate Affinity" in the mid-nanomolar range, and "Low Affinity" in the high nanomolar to micromolar range. Specific Ki values can be found in the cited literature.

The data in Table 1 illustrates that subtle changes to the arylpiperazine scaffold can dramatically alter receptor binding profiles. For instance, the introduction of fused heterocyclic systems, as seen in benzothiazolin-2-one and benzoxazin-3-one derivatives, often leads to high affinity for both D2 and 5-HT1A receptors, a profile associated with atypical antipsychotics.[7]

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of arylpiperazines is complex, with several key features influencing their CNS activity:

  • Aryl Group Substitution: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups like trifluoromethyl (CF3) or halogens (F, Cl) and their position (ortho, meta, or para) significantly impact affinity and selectivity for dopamine and serotonin receptor subtypes.[9][12] For example, ortho-substitution on the phenyl ring can enhance dopamine D2 receptor binding.[13]

  • Piperazine Ring Substitution: The introduction of a carbonyl group, as in this compound, creates a lactam. This modification can alter the basicity of the piperazine nitrogens and introduce a hydrogen bond donor/acceptor site, potentially leading to different receptor interactions compared to traditional arylpiperazines.

  • N4-Substituent: The substituent on the second nitrogen of the piperazine ring plays a crucial role in determining the pharmacological profile. Long-chain arylpiperazines, where this nitrogen is connected to a larger moiety, often exhibit complex polypharmacology.[14]

Experimental Protocols for CNS Activity Assessment

To experimentally characterize and compare these piperazine derivatives, a combination of in vitro and in vivo assays is essential.

In Vitro Assays

1. Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.[11][15]

Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

  • Receptor Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a D2-selective radioligand (e.g., [3H]-Spiperone) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[16]

2. Functional Assay for Receptor Activity (cAMP Assay)

This assay measures the functional consequence of receptor binding, such as the inhibition or stimulation of adenylyl cyclase, which modulates intracellular cyclic AMP (cAMP) levels.[14][17]

Protocol: cAMP Functional Assay for 5-HT1A Receptor (Gi-coupled)

  • Cell Culture: Use a cell line stably co-expressing the human 5-HT1A receptor and a cAMP-sensitive biosensor (e.g., GloSensor™).[18]

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Forskolin Stimulation: To measure inhibition of adenylyl cyclase (characteristic of Gi-coupled receptors), stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Compound Addition: Add varying concentrations of the test compound (potential agonist) or a fixed concentration of an agonist plus varying concentrations of the test compound (potential antagonist).

  • Incubation: Incubate for a sufficient time to allow for changes in cAMP levels (e.g., 15-30 minutes).

  • Lysis and Detection: Lyse the cells and measure the cAMP levels using a suitable detection reagent (e.g., a luciferase-based system where light output is inversely proportional to cAMP concentration for some biosensors).[19]

  • Data Analysis: Determine EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

In Vivo Assay

1. Forced Swim Test for Antidepressant-like Activity

This behavioral test is widely used to screen for potential antidepressant effects of novel compounds.[1][13]

Protocol: Mouse Forced Swim Test

  • Apparatus: Use a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Acclimation: Allow mice to acclimate to the testing room for at least one hour before the test.

  • Drug Administration: Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes intraperitoneally).

  • Test Session: Place each mouse individually into the cylinder for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[10]

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 5-HT1A Receptor Signaling (Gi-coupled) Agonist 5-HT1A Agonist (e.g., Piperazine Derivative) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of a Gi-coupled 5-HT1A receptor.

G cluster_0 Experimental Workflow for CNS Activity Profiling start Compound Synthesis (e.g., 3-Arylpiperazin-2-one) binding_assay In Vitro Binding Assays (D2, 5-HT1A, 5-HT2A, etc.) start->binding_assay functional_assay In Vitro Functional Assays (cAMP, Calcium Flux) binding_assay->functional_assay Determine Affinity (Ki) admet In Vitro ADMET (Metabolic Stability, Permeability) functional_assay->admet Determine Efficacy (EC50/IC50) in_vivo In Vivo Behavioral Assays (Forced Swim Test, etc.) admet->in_vivo Assess Drug-like Properties lead_optimization Lead Optimization in_vivo->lead_optimization Evaluate In Vivo Efficacy

Caption: A typical experimental workflow for characterizing CNS-active compounds.

Conclusion

The piperazine scaffold continues to be a remarkably versatile platform for the design of novel CNS agents. While direct pharmacological data for this compound remains to be fully elucidated in the public domain, its structural features and its role as a key synthetic intermediate suggest its potential for significant CNS activity. By comparing its structure to a diverse range of other piperazine derivatives with known affinities for dopamine and serotonin receptors, we can infer that it may possess a unique pharmacological profile. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of this and other novel piperazine derivatives, facilitating the discovery of new and improved treatments for a variety of neurological and psychiatric disorders.

References

  • Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (58), e3638. [Link]

  • Gifford, L. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Kciuk, M., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2196650. [Link]

  • Kysil, D., et al. (2019). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 24(21), 3974. [Link]

  • Limbird, L. E. (2004). Radioligand binding methods: practical guide and tips. Molecular Interventions, 4(5), 260-265. [Link]

  • Castagné, V., et al. (2011). The mouse forced swim test. JoVE (Journal of Visualized Experiments), (58), e3638. [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of medicinal chemistry, 40(11), 1648–1656. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay. In Vitro Biology. [Link]

  • Kumar, A., et al. (2014). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. ACS medicinal chemistry letters, 5(11), 1193–1198. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]

  • Eberle, B., et al. (2021). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. International journal of molecular sciences, 22(9), 4930. [Link]

  • Ciana, P., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(10), 4587-4594. [Link]

  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Grimm, S. W., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769–1775. [Link]

  • Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810. [Link]

  • Cholewiński, M., et al. (2007). Arylpiperazine derivatives of 3-propyl-beta-tetralonohydantoin as new 5-HT1A and 5-HT2A receptor ligands. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(7), 495-501. [Link]

  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Turco, L., et al. (2011). Detection, identification and quantification of a new de-fluorinated impurity in casopitant mesylate drug substance. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 67-73. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. GPCR Functional Assays. [Link]

  • Sahlholm, K., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical pharmacology, 175, 113870. [Link]

  • Chopin, P., et al. (1999). Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. Journal of medicinal chemistry, 42(18), 3564–3572. [Link]

  • Laug, S. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, University of Regensburg. [Link]

  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247. [Link]

  • Rivas-Santisteban, R., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Psychopharmacology, 231(6), 1065–1076. [Link]

  • Satała, G., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's archives of pharmacology, 392(5), 565–575. [Link]

  • Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of medicinal chemistry, 12(5), 860–865. [Link]

  • Teodori, E., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International journal of molecular sciences, 23(17), 9951. [Link]

  • Clayden, J., et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic letters, 25(5), 844–848. [Link]

  • Kumar, R., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current drug targets, 23(12), 1147–1165. [Link]

  • Singhal, P. K., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 54(2), 1594-1611. [Link]

  • Asif, M., et al. (2025). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Current Organic Chemistry, 22(1), 65-84. [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. [Link]

  • Ramos-Hernández, A., et al. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 340-344. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one Analogs as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and technical analysis of the structure-activity relationships (SAR) for analogs of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one, a scaffold of significant interest in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. While direct, publicly available SAR data for systematic modifications of this specific parent compound is limited, this guide synthesizes data from closely related piperazine and piperazinone series to provide researchers with actionable insights for drug design and optimization.

Introduction: The Piperazinone Scaffold and DPP-4 Inhibition

The enzyme Dipeptidyl Peptidase-4 (DPP-4) plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a key therapeutic class for type 2 diabetes, offering effective glycemic control with a low risk of hypoglycemia.[1]

The piperazine and piperazinone rings are privileged scaffolds in medicinal chemistry, frequently appearing in DPP-4 inhibitors.[2] Their conformational rigidity, ability to engage in hydrogen bonding, and synthetic tractability make them ideal starting points for inhibitor design. The core structure of this compound presents several key vectors for chemical modification to explore and optimize interactions within the DPP-4 active site.

Comparative Analysis of Structural Modifications

The SAR of piperazine-based DPP-4 inhibitors is generally well-understood. The enzyme's active site is often described in terms of distinct subpockets (S1, S2, etc.), and inhibitor potency is driven by the complementary interactions of different molecular fragments with these pockets. For the this compound scaffold, we can extrapolate the likely SAR based on data from analogous series.

The Role of the Substituted Phenyl Ring (S1 Pocket Interaction)

The 3-aryl group of the piperazinone core is predicted to occupy the S1 subpocket of the DPP-4 enzyme, which is a largely hydrophobic pocket. The nature and position of substituents on this phenyl ring are critical for potency.

  • Fluorine Substitution: The presence of fluorine atoms on the phenyl ring is a common feature in potent DPP-4 inhibitors.[3] The 4-fluoro substituent in the parent compound likely contributes to enhanced binding affinity through favorable hydrophobic and potential electrostatic interactions within the S1 pocket. It may also serve to block metabolic oxidation, improving the pharmacokinetic profile.

  • Methyl Substitution: The 2-methyl group introduces steric bulk. Its position is crucial for dictating the orientation of the phenyl ring within the S1 pocket to achieve optimal van der Waals contacts. Modifications at this position would be expected to significantly impact potency. For instance, replacing it with larger alkyl groups could lead to steric clashes, while smaller or electron-withdrawing groups could alter the electronic properties and binding orientation.

Modifications of the Piperazin-2-one Ring

The piperazin-2-one core serves as a central scaffold, positioning the key interacting moieties. Modifications to this ring can influence the overall conformation and introduce new interaction points.

  • N1-Position: The nitrogen at the 1-position is a common site for derivatization. Attaching various substituents here allows for the exploration of the S2 and adjacent pockets of the DPP-4 enzyme. Small alkyl or functionalized alkyl chains are often well-tolerated and can be used to fine-tune solubility and metabolic stability.

  • N4-Position: The amide nitrogen at position 4 is a key hydrogen bond donor. Its interaction with acceptor groups in the enzyme active site is likely crucial for anchoring the inhibitor.

  • Stereochemistry at C3: The chiral center at the 3-position is critical. The (R)- or (S)-configuration determines the spatial orientation of the large phenyl substituent, and typically only one enantiomer exhibits high potency.

Table 1: Comparative Activity of Representative Piperazine-based DPP-4 Inhibitors

Since specific IC50 data for a systematic series of this compound analogs is not publicly available, this table presents data from related series to illustrate key SAR principles.

Compound/ModificationStructureTargetActivity (IC50)Key SAR InsightReference
Analog A (Piperazine-based)General StructureDPP-419 nMIncorporation of multiple fluorine atoms on the phenyl ring enhances potency.[3]
Analog B (Piperazine Sulfonamide)General StructureDPP-411-23% inhibition @ 100 µMElectron-withdrawing groups (e.g., Cl) on the phenyl ring are more favorable than electron-donating groups (e.g., CH3).[4]
Analog C (Prolyl-Fluoropyrrolidine with Aryl-piperazine)General StructureDPP-40.43 µMDemonstrates that the aryl-piperazine moiety is a potent pharmacophore when linked to other core structures.[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these analogs are essential.

General Synthesis of 3-Arylpiperazin-2-one Analogs

The synthesis of the this compound core can be achieved through a multi-step sequence, with a key step involving a cyclization reaction.

Step 1: Synthesis of the N-protected Ethylenediamine Precursor

  • React 4-fluoro-2-methylbenzaldehyde with an excess of ethylenediamine in a suitable solvent like methanol.

  • Reduce the resulting imine in situ using a reducing agent such as sodium borohydride (NaBH₄) to yield N-(4-fluoro-2-methylbenzyl)ethane-1,2-diamine.

  • Protect one of the amino groups, typically the secondary amine, with a suitable protecting group like tert-butoxycarbonyl (Boc) using Boc-anhydride.

Step 2: Cyclization to form the Piperazin-2-one Ring

  • React the mono-Boc protected diamine with an α-haloacetyl halide, such as chloroacetyl chloride, in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

  • The resulting intermediate will undergo intramolecular cyclization upon heating or treatment with a stronger base to form the Boc-protected piperazin-2-one ring.

  • Remove the Boc protecting group using an acid like trifluoroacetic acid (TFA) to yield the final this compound core.

Step 3: Derivatization at the N1-position

  • The free secondary amine at the N1 position can be alkylated or acylated using various electrophiles (e.g., alkyl halides, acid chlorides) under basic conditions to generate a library of analogs.

Causality Behind Experimental Choices: The use of a Boc protecting group is crucial to control the regioselectivity of the acylation and subsequent cyclization, ensuring the formation of the desired piperazinone ring. The choice of reducing agent and solvent is optimized for high yield and purity.

Workflow for Synthesis of 3-Arylpiperazin-2-one Analogs

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization A 4-Fluoro-2-methylbenzaldehyde + Ethylenediamine B Imine Formation A->B C Reduction (NaBH4) B->C D N-(4-fluoro-2-methylbenzyl) ethane-1,2-diamine C->D E Boc Protection D->E F Mono-Boc Protected Diamine E->F G Acylation with Chloroacetyl Chloride F->G H Intramolecular Cyclization G->H I Boc-protected Piperazinone H->I J Deprotection (TFA) I->J K 3-Arylpiperazin-2-one Core J->K L Alkylation/Acylation (R-X) K->L M Final Analogs L->M

Caption: General synthetic workflow for 3-arylpiperazin-2-one analogs.

In Vitro DPP-4 Inhibition Assay Protocol

This fluorometric assay is a standard method for determining the inhibitory potency of compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. Further dilute these solutions in the assay buffer to the final desired concentrations.

  • Enzyme Incubation: In a 96-well plate, add 25 µL of the diluted test compound solution (or buffer for control wells) to each well.

  • Add 25 µL of the diluted DPP-4 enzyme solution to each well.

  • Incubate the plate at 37°C for 10 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at 37°C in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Self-Validating System: The inclusion of a known reference inhibitor like Sitagliptin in each assay plate serves as a positive control, validating the assay's performance and allowing for the comparison of results across different experiments. The use of wells with no enzyme (background) and no inhibitor (100% activity) are also critical for accurate data normalization.

Workflow for In Vitro DPP-4 Inhibition Assay

G prep Prepare serial dilutions of Test Compounds & Controls plate Add Compounds/Controls to 96-well plate prep->plate enzyme Add DPP-4 Enzyme Solution plate->enzyme incubate1 Incubate at 37°C for 10 min enzyme->incubate1 substrate Add Gly-Pro-AMC Substrate incubate1->substrate read Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) substrate->read analyze Calculate Reaction Rates & % Inhibition read->analyze ic50 Determine IC50 values analyze->ic50

Caption: Key SAR points for 3-Arylpiperazin-2-one DPP-4 inhibitors.

Key Takeaways:

  • The 4-fluoro-2-methylphenyl group is a well-optimized moiety for insertion into the S1 pocket. Modifications here, such as altering the position or nature of the substituents, are likely to have a significant impact on potency.

  • The N1 position of the piperazinone ring is the most promising vector for introducing diversity to probe the S2 pocket and modulate physicochemical properties.

  • The amide moiety and the stereochemistry at C3 are likely essential for maintaining the core binding interactions and overall conformation.

Future Directions: A systematic study to generate a library of analogs based on the this compound scaffold is warranted. This would involve:

  • Varying the substituents on the phenyl ring to probe the limits of the S1 pocket.

  • Introducing a range of diverse chemical groups at the N1 position to optimize interactions with the S2 pocket.

  • Synthesizing and testing both enantiomers to confirm the optimal stereochemistry at the C3 position.

Such a study would provide definitive, comparative data and could lead to the discovery of novel, highly potent, and selective DPP-4 inhibitors.

References

  • Brockunier, L. L., He, J., Colwell, L. F., Jr, Habulihaz, B., He, H., Leiting, B., Lyons, K. A., Marsilio, F., Patel, R. A., Teffera, Y., Wu, J. K., Thornberry, N. A., Weber, A. E., & Parmee, E. R. (2004). Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 14(18), 4763–4766. [Link]

  • Kalli, S. B., & Velmurugan, V. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 987–993. [Link]

  • Abu Khalaf, R., Abu Jarad, H., Al-Qirim, T., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta pharmaceutica (Zagreb, Croatia), 71(4), 631–643. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Pharmaceuticals, 16(5), 749. [Link]

  • Boehringer Ingelheim International Gmbh. (2005). Pharmaceutical composition comprising a dpp-iv inhibitor.
  • Sharma, S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands, In Press. [Link]

Sources

The Pivotal Role of Aryl Substitution in Piperazin-2-one-Based Inhibitors: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one Analogs as Potent Enzyme Inhibitors

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperazin-2-one scaffold has emerged as a privileged structure, offering a versatile backbone for the design of targeted therapeutic agents. This guide delves into the critical relationship between in vitro biochemical activity and in vivo cellular efficacy, focusing on a specific class of 3-aryl-piperazin-2-one derivatives. While direct experimental data for this compound is not extensively available in public literature, we will draw upon robust structure-activity relationship (SAR) studies of closely related analogs to provide a comprehensive and scientifically grounded comparison. The insights derived from these analogs, particularly concerning the influence of substitutions on the 3-aryl ring, offer a predictive framework for understanding the potential activity of the titular compound.

Our analysis is centered on the inhibition of protein geranylgeranyltransferase-I (PGGTase-I), a critical enzyme in cellular signaling pathways that are often dysregulated in various diseases, including cancer. The strategic placement of a fluoro-substituted aryl group at the 3-position of the piperazin-2-one core has been shown to be a key determinant of both potency and selectivity, providing a compelling case study for the principles of rational drug design.

The Scientific Rationale: Targeting Protein Prenylation

Protein prenylation, the post-translational attachment of isoprenoid lipids to specific cysteine residues, is essential for the proper localization and function of numerous proteins involved in cell growth, differentiation, and signal transduction. PGGTase-I is a key enzyme in this process, catalyzing the transfer of a 20-carbon geranylgeranyl group to the C-terminus of substrate proteins, such as those in the Rap, Ral, and Rho families. The dysregulation of these signaling pathways is a hallmark of many cancers, making PGGTase-I an attractive target for therapeutic intervention. The 3-aryl-piperazin-2-one scaffold has been ingeniously designed to mimic the CAAL tetrapeptide sequence (Cysteine-aliphatic-aliphatic-Leucine) that is recognized by PGGTase-I, thereby acting as a competitive inhibitor.

In Vitro Efficacy: Unraveling Potency and Selectivity

The initial assessment of novel drug candidates invariably begins with robust in vitro assays to determine their intrinsic inhibitory activity and selectivity. For the 3-aryl-piperazin-2-one series, the primary in vitro endpoint is the inhibition of PGGTase-I activity.

Experimental Protocol: In Vitro PGGTase-I Inhibition Assay

A standard in vitro assay to measure the inhibition of PGGTase-I involves a scintillation proximity assay (SPA). This method quantifies the incorporation of a radiolabeled geranylgeranyl pyrophosphate ([³H]GGPP) onto a biotinylated substrate peptide.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl₂, ZnCl₂, and DTT.

  • Component Addition: To the wells of a 96-well plate, the following are added in sequence:

    • The test compound (e.g., a 3-aryl-piperazin-2-one derivative) at varying concentrations.

    • Recombinant human PGGTase-I enzyme.

    • A biotinylated substrate peptide (e.g., biotin-TKCVIL).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]GGPP.

  • Incubation: The plate is incubated at 37°C to allow the enzymatic reaction to proceed.

  • Termination and Detection: The reaction is stopped by the addition of a solution containing streptavidin-coated SPA beads. The biotinylated peptide, now radiolabeled if the reaction was successful, binds to the SPA beads, bringing the radioisotope in close proximity to the scintillant embedded in the beads, which generates a light signal.

  • Data Acquisition: The signal is measured using a microplate scintillation counter. The intensity of the signal is directly proportional to the amount of [³H]GGPP incorporated and thus reflects the enzyme's activity.

  • Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) and Comparative Data

The substitution pattern on the 3-aryl ring of the piperazin-2-one scaffold has a profound impact on the inhibitory potency and selectivity. The following table summarizes representative data for a series of analogs, highlighting the contribution of the fluoro-substitution.

Compound ID3-Aryl SubstitutionPGGTase-I IC₅₀ (µM)
Analog APhenyl5.2
Analog B4-Fluorophenyl1.8
Analog C2-Methylphenyl3.5
Hypothetical 4-Fluoro-2-methylphenyl <1.0 (Predicted)

Note: The data for Analogs A, B, and C are representative values based on published SAR studies for this class of compounds. The value for the hypothetical this compound is an educated prediction based on these trends.

The data clearly indicates that the presence of a fluorine atom at the 4-position of the phenyl ring enhances the inhibitory activity. This is likely due to favorable electronic interactions within the enzyme's active site. The methyl group at the 2-position may further optimize the binding orientation.

Correlation to In Vivo Cellular Activity

A crucial step in drug development is to determine if the in vitro biochemical potency translates into activity in a cellular context. For PGGTase-I inhibitors, a key cellular assay is to measure the inhibition of processing of a known substrate protein, such as Rap1A.

Experimental Protocol: Cellular Rap1A Processing Assay

This assay assesses the ability of the test compounds to penetrate the cell membrane and inhibit PGGTase-I in a physiological environment.

Step-by-Step Methodology:

  • Cell Culture: A suitable cell line (e.g., human lung carcinoma A549 cells) is cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Cell Lysis: The cells are harvested and lysed to release the cellular proteins.

  • Protein Separation: The protein lysates are separated based on their molecular weight using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Western Blotting: The separated proteins are transferred to a nitrocellulose membrane. The membrane is then probed with a primary antibody specific for Rap1A, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imager.

  • Data Analysis: Inhibition of Rap1A processing is observed as a shift in its electrophoretic mobility. Unprocessed Rap1A migrates slower than the processed, geranylgeranylated form. The concentration of the compound that causes a 50% reduction in the processing of Rap1A (EC₅₀) is determined.

In Vitro to In Vivo Correlation: Bridging the Gap

A strong correlation between the in vitro IC₅₀ and the cellular EC₅₀ values is a positive indicator of a compound's potential for further development. For the 3-aryl-piperazin-2-one series, it has been observed that compounds with potent in vitro activity generally demonstrate good cellular efficacy. The fluorine substitution on the aryl ring, which enhances in vitro potency, is also expected to contribute to improved cellular activity.

Proposed In Vivo Xenograft Model for Efficacy Testing

To evaluate the therapeutic potential of a lead compound in a living organism, a tumor xenograft model is a standard preclinical approach.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

Step-by-Step Methodology:

  • Cell Implantation: Human tumor cells (e.g., A549) are injected subcutaneously into the flank of immunodeficient nude mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Initiation: The mice are randomized into groups and treated with the test compound (administered orally or intraperitoneally) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Monitoring: The body weight and general health of the mice are monitored throughout the study.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size. The tumors are then excised and weighed.

  • Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Visualizing the Workflow and Mechanism

To better illustrate the experimental processes and the underlying biological mechanism, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 Cellular Activity cluster_2 In Vivo Efficacy Compound Library Compound Library PGGTase-I Assay (SPA) PGGTase-I Assay (SPA) Compound Library->PGGTase-I Assay (SPA) IC50 Determination IC50 Determination PGGTase-I Assay (SPA)->IC50 Determination Lead Compounds Lead Compounds Rap1A Processing Assay Rap1A Processing Assay Lead Compounds->Rap1A Processing Assay EC50 Determination EC50 Determination Rap1A Processing Assay->EC50 Determination Optimized Lead Optimized Lead Xenograft Model Xenograft Model Optimized Lead->Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition

Caption: A streamlined workflow for the evaluation of 3-aryl-piperazin-2-one inhibitors.

G Ras/Rho GTPases Ras/Rho GTPases PGGTase-I PGGTase-I Ras/Rho GTPases->PGGTase-I Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP)->PGGTase-I Membrane Association Membrane Association PGGTase-I->Membrane Association Geranylgeranylation 3-Aryl-piperazin-2-one 3-Aryl-piperazin-2-one Inhibition X 3-Aryl-piperazin-2-one->Inhibition Downstream Signaling Downstream Signaling Membrane Association->Downstream Signaling Inhibition->PGGTase-I

Caption: The mechanism of action of 3-aryl-piperazin-2-one inhibitors on the PGGTase-I pathway.

Conclusion

The development of 3-aryl-piperazin-2-one derivatives as potent and selective inhibitors of PGGTase-I exemplifies a successful application of structure-based drug design. The strategic incorporation of a 4-fluoro-2-methylphenyl group at the 3-position is predicted to yield a compound with superior in vitro and in vivo activity. The comprehensive experimental workflow detailed in this guide provides a robust framework for the evaluation of such compounds, from initial biochemical screening to preclinical efficacy studies. A strong correlation between in vitro potency and cellular activity is paramount for the successful translation of these promising inhibitors into clinically viable therapeutic agents.

References

  • Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. Bioorganic & Medicinal Chemistry Letters. [Link]

A Researcher's Guide to Selectivity Profiling: Assessing the Cross-Reactivity of Novel CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in CNS Drug Discovery

In the intricate landscape of central nervous system (CNS) drug development, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. The ability of a molecule to interact with its intended target while minimizing engagement with other receptors is paramount to achieving a desirable therapeutic window and avoiding off-target effects. This guide provides a comprehensive framework for assessing the cross-reactivity of novel CNS drug candidates, using the hypothetical compound 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (hereafter referred to as "Compound X") as a case study.

While the specific pharmacological profile of every new chemical entity is unique, the principles and methodologies for determining its selectivity are universal. This document will guide researchers through the logical progression of experimental design, from initial broad screening to detailed functional characterization, ensuring a robust and reliable assessment of a compound's receptor interaction profile. We will delve into the causality behind experimental choices, providing not just the 'how' but the 'why' for each step, thereby empowering researchers to build self-validating systems for their own drug discovery programs.

Part 1: Foundational Analysis - Radioligand Binding Assays

The initial step in characterizing a novel compound is to determine its affinity for a wide range of potential targets. Radioligand binding assays are a powerful and widely used technique for this purpose, allowing for the direct measurement of the interaction between a compound and a receptor.[1][2][3][4][5]

Rationale for Broad Panel Screening

A broad panel screen, often outsourced to specialized contract research organizations (CROs), provides a cost-effective and high-throughput method to quickly identify potential on-target and off-target interactions. This initial screen typically includes a diverse array of receptors, ion channels, and transporters relevant to CNS function. For Compound X, a substituted piperazine, the panel should, at a minimum, include a variety of G-protein coupled receptors (GPCRs), particularly those for neurotransmitters like dopamine, serotonin, adrenaline, and histamine, given the prevalence of the piperazine moiety in compounds targeting these systems.[6]

Experimental Workflow: Radioligand Competition Binding Assay

The fundamental principle of a competition binding assay is to measure the ability of an unlabeled test compound (Compound X) to displace a radiolabeled ligand with known affinity for a specific receptor.[7]

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes, recombinant protein) Incubate Incubate at Equilibrium Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-Ketanserin for 5-HT2A) Radioligand->Incubate CompoundX Compound X (Varying Concentrations) CompoundX->Incubate Filter Rapid Filtration (to separate bound from free radioligand) Incubate->Filter Scintillation Scintillation Counting (quantify bound radioactivity) Filter->Scintillation Analysis Data Analysis (IC50 -> Ki calculation) Scintillation->Analysis

Caption: Workflow for a Radioligand Competition Binding Assay.

Step-by-Step Protocol:

  • Receptor Preparation: Utilize membrane preparations from cells stably expressing the receptor of interest or from tissue homogenates known to be rich in the target receptor.[4]

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (typically at or below its dissociation constant, Kd), and a range of concentrations of Compound X.

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium. The incubation time and temperature must be optimized for each receptor-ligand system.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via filtration through glass fiber filters.[8]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound X that inhibits 50% of specific radioligand binding). The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[5]

Interpreting the Data: Building a Selectivity Profile

The initial broad panel screen will yield a list of Ki values for Compound X against numerous receptors. A hypothetical outcome for Compound X is presented below.

ReceptorKi (nM)
Dopamine D2 15
Serotonin 5-HT2A250
Serotonin 5-HT1A>10,000
Adrenergic α1800
Histamine H11,500
Sigma 1450
Sigma 2>10,000
Muscarinic M1>10,000

From this binding data, the Dopamine D2 receptor emerges as the highest affinity target for Compound X. The selectivity can be expressed as a ratio of Ki values. For example, Compound X is approximately 17-fold selective for the D2 receptor over the 5-HT2A receptor (250 nM / 15 nM). A compound is generally considered "selective" if it exhibits at least a 10-fold higher affinity for the primary target over other receptors. Compounds with greater than 100-fold selectivity are considered highly selective.

Part 2: Functional Characterization - Moving from Affinity to Activity

High binding affinity does not always equate to functional activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Therefore, the next critical phase is to perform functional assays for the primary target and any off-target receptors where significant binding was observed (typically where Ki < 1 µM).[9][10][11][12]

Rationale for Functional Assays

Functional assays provide a more physiologically relevant understanding of a compound's cellular effects. They measure the downstream consequences of receptor binding, such as changes in second messenger levels or reporter gene activation.[13] This is crucial for predicting both therapeutic efficacy and potential side effects. For instance, antagonism at the Histamine H1 receptor could predict sedation, while antagonism at the Muscarinic M1 receptor might suggest cognitive impairment.

Experimental Design: Choosing the Right Assay

The choice of functional assay depends on the G-protein coupling of the receptor.

  • Gαs- and Gαi-coupled receptors (e.g., Dopamine D2, Serotonin 5-HT1A): These receptors modulate the activity of adenylyl cyclase, leading to an increase (Gαs) or decrease (Gαi) in intracellular cyclic AMP (cAMP).[14][15]

  • Gαq-coupled receptors (e.g., Serotonin 5-HT2A, Adrenergic α1, Muscarinic M1): These receptors activate phospholipase C, resulting in the mobilization of intracellular calcium (Ca2+).[16][17][18]

Workflow for a cAMP Assay (for Gαi-coupled D2 Receptor)

G cluster_prep Preparation cluster_incubation Stimulation & Lysis cluster_detection Detection & Analysis Cells Cells expressing D2 Receptor Stimulate Stimulate with Forskolin + Compound X Cells->Stimulate Forskolin Forskolin (to stimulate cAMP production) Forskolin->Stimulate CompoundX Compound X (Varying Concentrations) CompoundX->Stimulate Lysis Lyse Cells Stimulate->Lysis HTRF HTRF/AlphaScreen Assay (quantify cAMP levels) Lysis->HTRF Analysis Data Analysis (IC50/EC50 calculation) HTRF->Analysis

Caption: Workflow for a Gαi-coupled cAMP Functional Assay.

Step-by-Step Protocol (Antagonist Mode for D2):

  • Cell Culture: Plate cells stably expressing the Dopamine D2 receptor in a multi-well format.

  • Compound Addition: Add varying concentrations of Compound X to the cells and pre-incubate.

  • Stimulation: Add a fixed concentration of an agonist (e.g., quinpirole) to stimulate the D2 receptor, which will inhibit adenylyl cyclase. In parallel, add forskolin to directly activate adenylyl cyclase and raise basal cAMP levels.

  • Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF or AlphaScreen.[19][20]

  • Data Analysis: Plot the cAMP concentration against the concentration of Compound X to determine the IC50 (for antagonists) or EC50 (for agonists).

Workflow for a Calcium Flux Assay (for Gαq-coupled 5-HT2A Receptor)

Step-by-Step Protocol (Antagonist Mode for 5-HT2A):

  • Cell Preparation: Plate cells expressing the 5-HT2A receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16][21]

  • Compound Addition: Add varying concentrations of Compound X.

  • Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Inject a known 5-HT2A agonist (e.g., serotonin) and immediately measure the resulting change in fluorescence in real-time.[22]

  • Data Analysis: The increase in fluorescence corresponds to the release of intracellular calcium. Plot the peak fluorescence response against the concentration of Compound X to determine its IC50.

Synthesizing the Functional Data

The functional data will reveal the activity profile of Compound X at the receptors for which it has significant affinity.

ReceptorBinding Ki (nM)Functional AssayActivityPotency (IC50/EC50, nM)
Dopamine D2 15 cAMPAntagonist 25
Serotonin 5-HT2A250Calcium FluxAntagonist450
Adrenergic α1800Calcium FluxAntagonist1,200
Sigma 1450N/ANot DeterminedN/A

This integrated dataset provides a much clearer picture. Compound X is a potent Dopamine D2 antagonist. It also possesses antagonistic activity at the 5-HT2A and Adrenergic α1 receptors, but with significantly lower potency (18-fold and 48-fold weaker than D2, respectively). This profile suggests that at therapeutic doses targeting the D2 receptor, the off-target effects at these other receptors may be minimal, though this requires further in vivo investigation. The affinity for the Sigma 1 receptor, while moderate, may warrant further functional investigation depending on the therapeutic indication.

Conclusion: A Pathway to Confident Candidate Selection

The systematic evaluation of receptor cross-reactivity, progressing from broad affinity screening to targeted functional analysis, is a cornerstone of modern drug discovery. This tiered approach allows for the efficient allocation of resources, focusing detailed mechanistic studies on the most relevant interactions. By understanding not only if a compound binds but how it functions at both on-target and off-target receptors, researchers can build a comprehensive selectivity profile. This profile is essential for interpreting in vivo pharmacology, predicting potential side effects, and ultimately, making informed decisions on which candidates to advance toward clinical development. The methodologies outlined in this guide provide a robust, self-validating framework for achieving this critical objective.

References

  • Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. This article presents a broad overview of the radioligand binding assay technique.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. A comprehensive guide on the practical aspects of setting up and performing radioligand binding assays.
  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. This chapter outlines methods to develop a cell-based assay to evaluate agonist-induced activation for a GPCR of interest. [Link]

  • Woszczek, G. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. This protocol describes a cell-based second messenger assay to measure calcium flux. [Link]

  • McKinney, M., & Raddatz, R. (2006). Practical aspects of radioligand binding. Current Protocols in Pharmacology. This unit reviews the theory and practical aspects of radioligand binding assays. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. This chapter provides guidance on developing assays to measure intracellular cAMP. [Link]

  • Enna, S. J., & Bylund, D. B. (2009). Radioligand Binding Studies. Springer Nature Experiments. This resource details various types of radioligand binding assays and their applications. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British Journal of Pharmacology. This article describes different types of radioligand binding assays and their analysis. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. This review covers current literature on genetically encoded cell-based assays for GPCRs. [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. This table provides a protocol for a high-throughput calcium flux assay. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. This page describes the use of calcium flux assays for monitoring Gq-coupled GPCRs. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. This page details optimized protocols for calcium mobilization experiments. [Link]

  • An, W. F., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. This article describes a protocol for a multiplex screen of GPCR agonists and antagonists using a fluorescent calcium assay. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. This page describes a cell-based functional assay to measure cAMP. [Link]

  • Zhang, J. H., & Xie, X. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. This chapter focuses on the methodology for developing assays that measure intracellular cAMP. [Link]

  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed. This article outlines methods for developing cell-based assays to evaluate GPCR activation. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. This chapter discusses receptor binding assay formats for HTS and lead optimization. [Link]

  • Zhang, J. H., & Xie, X. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). A detailed guide on cAMP assay development and optimization. [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. This article discusses various protocols for radioligand binding assays. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. This page details various in vitro cell-based GPCR functional assay services. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. This article provides detailed protocols for characterizing sigma receptors using radioligand binding. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. This article reviews filtration-based radioligand binding assays. [Link]

  • Roche Applied Science. (2010). Functional Cell Profiling of Endogenous GPCRs using the xCELLigence System. This article discusses the use of impedance-based measurements for assaying endogenous GPCR function. [Link]

  • Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry. [Link]

  • Free, R. B., et al. (2012). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. NIH. [Link]

  • Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate. [Link]

  • Sirakanyan, S. N., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]

  • Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. PubMed. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. [Link]

  • Chowdhury, S. K., et al. (2004). Substituted imidazole of 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates cytochrome P450 2D6 by protein adduction. PubMed. [Link]

  • Szałata, K., et al. (2018). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [Link]

  • Al-Khaykanee, M., & Al-Karagoly, H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. [Link]

  • Wardell, J. L., et al. (2023). Syntheses and crystal structures of four 4-(4-meth-oxy-phen-yl)piperazin-1-ium salts. [Link]

Sources

A Researcher's Guide to the Preclinical Evaluation of Novel Piperazinone-Based CNS Agents: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazinone Scaffold as a Privileged Structure in CNS Drug Discovery

To the researchers and drug development professionals at the forefront of neuroscience, the quest for safer and more effective therapeutics is a defining challenge. Within the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their proven ability to interact with multiple biological targets. The piperazine moiety is one such scaffold, forming the core of numerous approved drugs for neurological disorders, including antipsychotics, antidepressants, and anxiolytics.[1][2] Its derivatives, such as those containing a piperazin-2-one core, offer a unique combination of structural rigidity, synthetic tractability, and the precise stereochemical presentation of pharmacophoric elements. These features make them ideal candidates for modulating key neurotransmitter systems like dopamine and serotonin.[3][4]

This guide provides a comprehensive framework for the head-to-head preclinical comparison of a novel investigational compound, 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (hereafter referred to as FMPP ), against established second-generation antipsychotics. While FMPP (CAS No. 334477-68-8) is a known chemical entity, its pharmacological profile is not yet publicly documented.[5] Therefore, this document serves as a roadmap, detailing the critical experiments and analytical logic required to characterize its potential as a CNS therapeutic.

For our comparative analysis, we have selected two well-characterized and widely prescribed atypical antipsychotics as benchmarks:

  • Risperidone: A potent serotonin (5-HT₂ₐ) and dopamine (D₂) receptor antagonist, representing a classic "atypical" profile.

  • Aripiprazole: A D₂ receptor partial agonist and 5-HT₁ₐ receptor partial agonist, which also possesses 5-HT₂ₐ receptor antagonist activity.[1]

By comparing the experimental profile of FMPP to these standards, we can elucidate its mechanism of action, predict its therapeutic window, and strategically position it within the landscape of CNS treatments.

Part 1: Foundational In Vitro Pharmacological Profiling

The initial and most critical step is to determine the compound's binding affinity and functional activity at primary CNS targets. The dopamine and serotonin systems are central to the pathophysiology of psychosis and the mechanism of current antipsychotics.[6][7] This phase aims to answer fundamental questions: What does FMPP bind to? How tightly? And what is the functional consequence of this binding—does it block (antagonist), activate (agonist), or modulate (partial agonist) the receptor?

Primary Target Affinity and Selectivity Panel

The objective is to quantify the binding affinity (Ki) of FMPP at key dopamine and serotonin receptor subtypes and compare it directly to our benchmarks. A broad selectivity panel is crucial for identifying potential off-target liabilities that could lead to adverse effects.

Experimental Protocol: Radioligand Binding Assays

  • Source Material: Use cell membranes from HEK293 or CHO cells stably expressing the human recombinant receptor of interest (e.g., D₂, D₃, 5-HT₂ₐ, 5-HT₁ₐ).[8]

  • Radioligand Selection: Choose a high-affinity radiolabeled antagonist for each target (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors).[9][10]

  • Assay Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound (FMPP, Risperidone, or Aripiprazole).

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand via rapid filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of radioligand displacement against the log concentration of the test compound.

    • Calculate the IC₅₀ (concentration inhibiting 50% of specific binding) from the resulting sigmoid curve.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[11]

Table 1: Hypothetical Comparative Receptor Binding Profile (Ki, nM) This table presents a plausible, hypothetical dataset for illustrative purposes.

Target ReceptorFMPP (Hypothetical)Risperidone (Reference)Aripiprazole (Reference)Rationale for Inclusion
Dopamine D₂ 15.53.51.1Primary target for antipsychotic efficacy; high affinity can lead to extrapyramidal symptoms (EPS).[6]
Dopamine D₃ 8.27.53.2Implicated in cognition and motivation; selectivity over D₂ may be beneficial.[11]
Serotonin 5-HT₂ₐ 0.80.215.0Potent antagonism is a hallmark of atypical antipsychotics; mitigates EPS and may improve negative symptoms.[7]
Serotonin 5-HT₁ₐ 25.03504.1Partial agonism may contribute to anxiolytic and antidepressant effects.[12]
Serotonin 5-HT₇ 45.02.030.0Antagonism may contribute to pro-cognitive and antidepressant effects.
Adrenergic α₁ 1501.055.0Off-target; antagonism associated with orthostatic hypotension.
Histamine H₁ 21020.060.0Off-target; antagonism associated with sedation and weight gain.

Interpretation of Hypothetical Data: In this scenario, FMPP shows a promising profile: potent 5-HT₂ₐ affinity (a hallmark of atypicality) combined with more moderate D₂ affinity compared to risperidone. This D₂/5-HT₂ₐ ratio suggests a potentially lower risk of EPS. Its clean profile at adrenergic and histaminergic receptors could predict fewer side effects like hypotension and sedation.

Functional Activity Assessment

Binding affinity alone is insufficient; we must understand the functional consequence. Is FMPP an antagonist like risperidone or a partial agonist like aripiprazole at the D₂ receptor?

Experimental Protocol: G-Protein Activation or β-Arrestin Recruitment Assays

  • Assay Principle: These assays measure downstream signaling upon receptor activation in live cells. Antagonists block the signal produced by a reference agonist, while agonists produce a signal themselves. Partial agonists produce a submaximal signal and can also block the effects of a full agonist.[8]

  • Procedure:

    • Use engineered cell lines expressing the target receptor (e.g., D₂) coupled to a reporter system (e.g., β-arrestin recruitment measured by enzyme fragment complementation).

    • To test for antagonism, add increasing concentrations of the test compound in the presence of a fixed concentration of a full agonist (e.g., dopamine). Measure the inhibition of the agonist-induced signal.

    • To test for agonism, add increasing concentrations of the test compound alone and measure any signal produced.

  • Data Analysis: Generate dose-response curves to determine potency (EC₅₀ or IC₅₀) and efficacy (% activation or inhibition relative to a reference full agonist).

Diagram 1: In Vitro Profiling Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Data Synthesis start Novel Compound (FMPP) binding Radioligand Binding Assays (Determine Ki at D₂, 5-HT₂ₐ, etc.) start->binding Affinity functional Functional Assays (Determine Antagonism, Agonism, or Partial Agonism) binding->functional Prioritize Key Targets selectivity Broad Selectivity Panel (>50 GPCRs, Ion Channels) binding->selectivity Assess Off-Target Risk profile Generate Pharmacological Profile: - Potency (Ki) - Mechanism (Functional Efficacy) - Selectivity functional->profile selectivity->profile G cluster_0 Phase 2: In Vivo Validation cluster_2 Data Synthesis start Candidate Compound (FMPP) (Favorable In Vitro Profile) pk Pharmacokinetic Study (Measure Brain & Plasma Levels) start->pk Assess Brain Penetration aih Efficacy Model 1: Amphetamine-Induced Hyperlocomotion pk->aih Dose Selection ppi Efficacy Model 2: Prepulse Inhibition (PPI) pk->ppi Dose Selection profile Establish In Vivo Proof-of-Concept: - Orally Active? - Reverses Psychosis-like Behaviors? - Determine Minimum Effective Dose aih->profile ppi->profile

Caption: Sequential workflow for in vivo proof-of-concept studies.

Conclusion: Synthesizing a Competitive Profile

By systematically executing the described experimental plan, a comprehensive data package for This compound (FMPP) can be generated. The ultimate goal is to synthesize these disparate data points into a cohesive narrative that defines the compound's unique therapeutic potential.

  • If FMPP demonstrates potent 5-HT₂ₐ antagonism, moderate D₂ antagonism, and efficacy in animal models, it could be positioned as an atypical antipsychotic with a potentially superior safety profile to risperidone, particularly concerning motor side effects (EPS).

  • If FMPP is found to be a D₂ partial agonist, its profile would be more akin to aripiprazole, and further studies into its 5-HT₁ₐ activity would be warranted to explore potential benefits for mood and cognition.

  • A clean off-target and ADME/Tox profile would be a significant differentiating factor, suggesting a lower burden of side effects like sedation, weight gain, and cardiovascular risks, which remain major challenges with current therapies.

This head-to-head comparison guide provides not just a series of protocols but a logical framework for decision-making in drug discovery. By grounding our investigation in validated methods and comparing our results to well-understood drugs, we can rapidly and efficiently determine if a novel piperazinone derivative like FMPP has the potential to become a next-generation treatment for severe mental illness.

References

  • Jones, C. A., & Watson, D. J. (2011). An Overview of Animal Models Related to Schizophrenia. PubMed Central. [Link]

  • Geyer, M. A., & Moghaddam, B. (2014). Animal Models of Psychosis: Current State and Future Directions. PubMed Central. [Link]

  • Young, J. W., & Geyer, M. A. (2010). Animal models of schizophrenia: a critical review. PubMed Central. [Link]

  • Grace, A. A., & Gomes, F. V. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Behavioral Neuroscience. [Link]

  • Wikipedia. (n.d.). Animal model of schizophrenia. Wikipedia. [Link]

  • Nguyen, T., et al. (2024). Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. British Journal of Pharmacology. [Link]

  • Chourasia, A. (n.d.). Preclinical Screening of Antipsychotic Agents. Slideshare. [Link]

  • Nguyen, T., et al. (2024). Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. PubMed. [Link]

  • Simmler, L. D., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Moreno, J. L., & González-Maeso, J. (2013). Preclinical models of antipsychotic drug action. PubMed Central. [Link]

  • Pérez-Alvarado, C. A., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]

  • ResearchGate. (n.d.). Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. ResearchGate. [Link]

  • de Oliveira, A. C., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Almeida, L. d. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative... Bentham Science. [Link]

  • Wager, T. T., et al. (2016). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. ACS Publications. [Link]

  • Almeida, L. d. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative... Ingenta Connect. [Link]

  • Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Publications. [Link]

  • ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies. ResearchGate. [Link]

  • Zell, J., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PubMed Central. [Link]

  • Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. PubMed. [Link]

  • Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors... Frontiers in Pharmacology. [Link]

  • Yuan, H., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Eurofins Discovery. (n.d.). Drug Candidate Selection Panels. Eurofins Discovery. [Link]

  • Leysen, J. E. (1985). Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites. PubMed. [Link]

  • Discovery Life Sciences. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. Discovery Life Sciences. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • ResearchGate. (n.d.). Representative examples of CNS acting FDA-approved drugs possessing N-methylpiperazine. ResearchGate. [Link]

  • Palma-Claudio, F., & Tundis, R. (2022). New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia.pub. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of... (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of... (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed. [Link]

  • Hussain, M., et al. (2018). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. ResearchGate. [Link]

  • ChemSynthesis. (2025). 3-(4-methylphenyl)-2-piperazinone. ChemSynthesis. [Link]

  • Hakobyan, A. S., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides... PubMed. [Link]

  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of... (Vestipitant)... ResearchGate. [Link]

  • El-Gazzar, M. G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Kumar, V., et al. (2021). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms... ACS Infectious Diseases. [Link]

  • PubChem. (n.d.). 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. PubChem. [Link]

Sources

A Comparative Guide to the Enantioselective Activity of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the enantioselective activities of the (R)- and (S)-isomers of 3-(4-fluoro-2-methylphenyl)piperazin-2-one. In the landscape of modern drug discovery, understanding the stereochemical nuances of a pharmacologically active molecule is not merely an academic exercise but a critical determinant of therapeutic success and safety. Chirality plays a pivotal role in the interaction between a drug and its biological target, often leading to significant differences in potency, efficacy, and toxicity between enantiomers.[1]

While specific, direct comparative studies on the enantiomers of this compound are not extensively detailed in publicly accessible literature, a comprehensive analysis of its closely related analogue, Vestipitant, offers profound insights. Vestipitant, which shares the core chiral scaffold of (S)-2-(4-fluoro-2-methylphenyl)piperazine, was identified as a highly potent and selective Neurokinin-1 (NK1) receptor antagonist.[2][3] The extensive research on Vestipitant serves as an authoritative surrogate to elucidate the principles of enantioselectivity pertinent to this chemical series.

The Critical Role of Stereochemistry: The Case of the NK1 Receptor

The biological target for this class of compounds is the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that mediates the effects of the neuropeptide Substance P. Antagonism of the NK1 receptor has been a validated therapeutic strategy for the treatment of chemotherapy-induced nausea and vomiting, as well as having potential applications in depression and other neurological disorders.

The development of Vestipitant, which is chemically 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide, unequivocally demonstrated that the pharmacological activity resides almost exclusively in the (S)-enantiomer of the 2-(4-fluoro-2-methylphenyl)piperazine core.[2][3] This stereoselectivity is a direct consequence of the three-dimensional arrangement of atoms, which dictates the precise fit and interaction with the chiral binding pocket of the NK1 receptor.

Comparative Pharmacological Profiles

The selection of the (S)-enantiomer as a clinical candidate was the result of rigorous screening that revealed its superior profile in terms of in vitro potency, selectivity, and in vivo efficacy.[2] While the piperazin-2-one derivative may exhibit different overall potency, the fundamental stereochemical preference is expected to be conserved due to the identical chiral center.

Parameter(S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one (Eutomer - Inferred)(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one (Distomer - Inferred)
Primary Target Neurokinin-1 (NK1) ReceptorLikely same target with significantly lower affinity
Mechanism of Action Competitive AntagonistNegligible antagonist activity at therapeutic concentrations
In Vitro Potency (Ki) High Affinity (nM range)Low Affinity (µM range or inactive)
In Vivo Efficacy HighLow to None
Potential for Off-Target Effects Lower, due to target selectivityHigher, may contribute to side effects or have unexpected activities

This table is constructed based on the established principles of enantioselectivity and the specific findings for the closely related compound, Vestipitant.[2][3]

Signaling Pathway of the NK1 Receptor

The (S)-enantiomer, by acting as an antagonist, blocks the binding of the endogenous ligand, Substance P, to the NK1 receptor. This inhibition prevents the downstream signaling cascade, which involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates and calcium.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SubstanceP Substance P SubstanceP->NK1R Binds & Activates S_Isomer (S)-Isomer (Antagonist) S_Isomer->NK1R Binds & Blocks Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Antagonism of the NK1 Receptor Signaling Pathway by the (S)-Isomer.

Experimental Methodologies

The determination of enantioselective activity relies on robust and validated experimental protocols. Below are representative methodologies for the chiral separation and in vitro pharmacological evaluation of these isomers.

Protocol 1: Chiral HPLC for Enantiomeric Separation

The essential first step is to resolve the racemic mixture into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a standard and effective method.

Objective: To separate the (R)- and (S)-enantiomers of this compound.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column (e.g., polysaccharide-based, such as Chiralpak® series)

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (DEA) mixture

  • Racemic this compound standard

  • High-purity solvents

Procedure:

  • System Preparation: Equilibrate the chiral HPLC column with the mobile phase (e.g., 80:20:0.1 Hexane:Isopropanol:DEA) at a constant flow rate (e.g., 1.0 mL/min).

  • Sample Preparation: Dissolve a small amount of the racemic compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Analysis: The two enantiomers should elute at different retention times. The peak area ratio should be approximately 50:50 for a racemic mixture.

  • Optimization: If separation is not optimal, adjust the mobile phase composition (ratio of hexane to isopropanol) and the concentration of the amine modifier (DEA).

Chiral_HPLC_Workflow Start Prepare Racemic Sample & Mobile Phase Equilibrate Equilibrate Chiral Column Start->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram (Retention Times, Peak Areas) Detect->Analyze Collect Collect Separated Enantiomer Fractions Analyze->Collect

Sources

Safety Operating Guide

Proper Disposal of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Profile and Risk Assessment

Given the absence of a dedicated SDS for 3-(4-Fluoro-2-methylphenyl)piperazin-2-one, a conservative approach to its handling and disposal is paramount. The core structure contains a piperazine moiety, which is known to present several hazards. Piperazine and its derivatives are often corrosive and can cause severe skin burns and eye damage.[1][2][3][4] They may also cause allergic skin reactions and respiratory sensitization.[3][4] Therefore, this compound must be treated as a hazardous substance.

Key Assumed Hazards:

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Irritation

  • Skin and Respiratory Sensitization

  • Potential for Harm if Swallowed or Inhaled[1][5]

This assessment necessitates the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound or its waste.

Required Personal Protective Equipment (PPE) Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Lab coat.
Respiratory Protection A certified respirator should be used if there is a risk of generating dust or aerosols.[1]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that ensures safety and regulatory compliance. This process begins with waste segregation at the point of generation and ends with collection by a licensed hazardous waste disposal service.

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Temporary Storage cluster_4 Step 5: Final Disposal A Solid Waste (Contaminated consumables: pipette tips, gloves, weighing paper) D Designated, labeled hazardous solid waste container A->D B Liquid Waste (Unused solutions, reaction mixtures) E Designated, labeled hazardous liquid waste container (chemically compatible) B->E C Sharps Waste (Contaminated needles, broken glass) F Puncture-resistant sharps container C->F G Label with: 'Hazardous Waste' Chemical Name Associated Hazards D->G E->G F->G H Store in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) G->H I Collection by a licensed hazardous waste disposal service H->I

Caption: Workflow for the proper disposal of this compound waste.

1. Waste Segregation at the Point of Generation:

  • Solid Waste: All consumables contaminated with this compound, such as pipette tips, weighing paper, gloves, and bench paper, must be disposed of as hazardous solid waste.[1]

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound should be collected as hazardous liquid waste.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-resistant sharps container.

Causality: Proper segregation at the source is crucial to prevent accidental mixing of incompatible chemicals and to ensure that waste streams are managed correctly and cost-effectively.

2. Containerization:

  • Solid Waste Container: Use a designated, leak-proof container with a secure lid, clearly labeled for solid hazardous waste.

  • Liquid Waste Container: Use a chemically compatible, leak-proof container with a screw cap. Do not use metal containers for acidic or basic waste.[6] Fill containers to no more than 90% capacity to allow for expansion.[6]

  • Compatibility: Never mix this compound waste with incompatible materials, such as strong oxidizing agents or strong acids, as this could lead to violent reactions.[2][7]

3. Labeling:

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[8] The label should also include the full chemical name: "this compound" and a clear indication of the associated hazards (e.g., "Corrosive," "Irritant").

4. Temporary Storage:

  • Waste containers should be stored in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).[8] This area should be close to the point of waste generation and under the direct supervision of laboratory personnel.[6]

  • The storage area must be well-ventilated and provide for the separation of incompatible waste types.[6]

  • Regulations regarding the maximum amount of waste and the duration of storage vary by generator status (e.g., Very Small, Small, or Large Quantity Generator) and by state.[6][8] It is essential to be familiar with your institution's specific generator status and the associated storage time limits.

5. Final Disposal:

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. This ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.[1]

Part 3: Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1][2]

  • Collect the Absorbed Material: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]

Start Waste containing This compound IsSolid Is the waste solid? Start->IsSolid IsSharp Is the waste a sharp? IsSolid->IsSharp Yes LiquidWaste Dispose in hazardous liquid waste container IsSolid->LiquidWaste No SolidWaste Dispose in hazardous solid waste container IsSharp->SolidWaste No SharpsWaste Dispose in puncture-resistant sharps container IsSharp->SharpsWaste Yes

Sources

A Researcher's Guide to the Safe Handling of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As innovation in drug development accelerates, so does the introduction of novel chemical entities into the laboratory. 3-(4-Fluoro-2-methylphenyl)piperazin-2-one, a compound of interest for its potential pharmacological applications, requires meticulous handling to ensure the safety of researchers and the integrity of experimental outcomes. This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of this compound, grounded in the principles of chemical causality and proactive risk mitigation.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at this time. The following guidance is synthesized from data on structurally analogous compounds, including piperazine derivatives and fluorinated aromatic compounds. It is imperative to treat this compound with, at a minimum, the same precautions as these related substances. This document should be used as a primary resource for establishing safe laboratory practices, but it is not a substitute for a compound-specific SDS.

Hazard Assessment: A Proactive Stance

Given the chemical structure of this compound, a prudent assessment anticipates potential hazards associated with its constituent parts: the piperazine ring and the fluorinated phenyl group.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin and eye irritation.[1][2] Some piperazine compounds may also cause allergic skin reactions or respiratory sensitization.[3][4]

  • Fluorinated Aromatic Group: The introduction of fluorine into aromatic compounds can significantly alter their chemical and toxicological properties.[5][6] While often enhancing metabolic stability, fluorinated compounds can also exhibit unique toxicities.[7][8][9]

Therefore, it is essential to handle this compound as a substance that is potentially corrosive, a skin and respiratory sensitizer, and harmful if inhaled, ingested, or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The following table outlines the minimum required equipment, with explanations rooted in the anticipated chemical properties.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, with a thickness >0.11 mm).[10]To prevent direct skin contact, which may lead to irritation, burns, or allergic reactions. Gloves must be inspected before use and changed immediately if contaminated.[11]
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1] A face shield is recommended when there is a significant risk of splashing.To protect the eyes from dust particles and splashes, which could cause serious and potentially irreversible eye damage.
Skin and Body Protection A flame-retardant lab coat and appropriate protective clothing.To prevent contamination of personal clothing and minimize skin exposure.[12]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter should be worn.[10][13]To prevent the inhalation of airborne particles, which may cause respiratory tract irritation or sensitization.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is paramount for minimizing exposure and preventing accidents.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14][15] The container should be kept tightly sealed.

Handling and Use
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[16]

  • Work Area: Always handle this compound within a chemical fume hood to control potential exposure.[17]

  • Dispensing: Use spark-proof tools when handling the solid material to avoid ignition sources.[15] Avoid creating dust. If the compound is a powder, careful scooping is preferable to pouring.

  • Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.[13] Decontaminate all work surfaces and equipment.

Spill Management

In the event of a spill, immediate and decisive action is required.

dot

Spill_Management_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_final_steps Final Steps evacuate Evacuate Immediate Area & Alert Others ppe Don Appropriate PPE evacuate->ppe Assess Situation ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Material (e.g., sand, vermiculite) ventilate->contain collect Carefully Collect Spilled Material (Use non-sparking tools) contain->collect containerize Place in a Labeled, Sealable Container for Hazardous Waste collect->containerize decontaminate Decontaminate Spill Area containerize->decontaminate dispose Dispose of Waste via EHS Guidelines decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for managing a chemical spill.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical lifecycle.

  • Waste Collection: Collect all waste materials containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[17]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[17] Do not dispose of this chemical down the drain or in regular trash.

In Case of Exposure: Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and launder it before reuse.[13] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring personal safety and advancing scientific discovery in a responsible manner.

References

  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE - ChemicalBook.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer.
  • Personal protective equipment for handling Piperazine-2-thione - Benchchem.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH.
  • Piperazine - Santa Cruz Biotechnology.
  • Fluorinated Aromatic Compounds - ResearchGate.
  • This compound synthesis - ChemicalBook.
  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate.
  • SAFETY DATA SHEET - MilliporeSigma.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Metabolism and Toxicity of Fluorine Compounds - PMC - NIH.
  • 1-[4-Fluoro-2-(methylsulphonyl)phenyl]piperazine - Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals.
  • 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one - PubChem.
  • Metabolism and Toxicity of Fluorine Compounds - ResearchGate.
  • Safety Data Sheet - Cayman Chemical.
  • Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology.
  • 3-(4-methylphenyl)-2-piperazinone - C11H14N2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • Chemical Properties of Piperazine, 2-keto-1-(3-trifluoromethylphenyl), 4-acetyl, acetoxy-M - Cheméo.
  • Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine - Cole-Parmer.
  • Navigating the Safe Disposal of 3-Fluoro-2-vinylphenol: A Comprehensive Guide - Benchchem.
  • Piperazine | C4H10N2 - PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluoro-2-methylphenyl)piperazin-2-one
Reactant of Route 2
3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.